IDR 1002
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C79H130N26O13 |
|---|---|
Molecular Weight |
1652.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S,3S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C79H130N26O13/c1-11-44(9)63(75(117)99-54(28-20-34-91-78(86)87)66(108)95-52(65(83)107)26-17-18-32-80)104-69(111)55(29-21-35-92-79(88)89)97-70(112)59(38-47-40-94-51-25-16-14-23-49(47)51)102-74(116)62(43(7)8)103-76(118)64(45(10)12-2)105-72(114)57(36-41(3)4)100-71(113)58(37-46-39-93-50-24-15-13-22-48(46)50)101-67(109)53(27-19-33-90-77(84)85)96-68(110)56(30-31-60(81)106)98-73(115)61(82)42(5)6/h13-16,22-25,39-45,52-59,61-64,93-94H,11-12,17-21,26-38,80,82H2,1-10H3,(H2,81,106)(H2,83,107)(H,95,108)(H,96,110)(H,97,112)(H,98,115)(H,99,117)(H,100,113)(H,101,109)(H,102,116)(H,103,118)(H,104,111)(H,105,114)(H4,84,85,90)(H4,86,87,91)(H4,88,89,92)/t44-,45-,52-,53-,54-,55-,56-,57-,58-,59-,61-,62-,63-,64-/m0/s1 |
InChI Key |
SEBZWKNTKRJFDZ-BRVBZNILSA-N |
Origin of Product |
United States |
Foundational & Exploratory
IDR-1002 peptide's role in innate immunity
An In-depth Technical Guide to the Role of IDR-1002 Peptide in Innate Immunity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The innate defense regulator (IDR) peptide IDR-1002 is a synthetic, 12-amino-acid cationic peptide (VQRWLIVWRIRK-NH2) derived from a bactenecin (B179754) library. Unlike conventional antibiotics that directly target microbes, IDR-1002 functions as an immunomodulatory agent, enhancing the host's innate immune response to combat infections while concurrently suppressing potentially damaging inflammatory responses. Its dual functionality of promoting effective pathogen clearance and controlling inflammation makes it a promising therapeutic candidate for a range of infectious and inflammatory diseases. This guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and functional outcomes associated with IDR-1002 activity, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Immunomodulatory Activities
IDR-1002's primary role in innate immunity is characterized by two main functions: potent induction of chemokines and subsequent enhancement of leukocyte recruitment and function.
Chemokine Induction
A hallmark of IDR-1002 is its potent ability to induce the production of a wide range of chemokines in various cell types, including human peripheral blood mononuclear cells (PBMCs) and mouse macrophages. This activity is significantly stronger than that of the natural human cathelicidin (B612621) LL-37 and the parent peptide IDR-1. The induced chemokines are crucial for creating a chemotactic gradient that recruits immune cells to the site of infection or inflammation. Key chemokines induced by IDR-1002 include:
-
Monocyte Chemoattractants: CCL2 (MCP-1), CCL7 (MCP-3), CCL4 (MIP-1β)
-
Neutrophil Chemoattractants: CXCL1 (KC/Gro-α), CXCL8 (IL-8)
-
Other Chemoattractants: CCL5 (RANTES), CCL20 (MIP-3α)
This broad-spectrum chemokine induction ensures the coordinated recruitment of different leukocyte populations required for an effective immune response.
Leukocyte Recruitment and Function
The chemokine gradient established by IDR-1002 leads to the enhanced recruitment of neutrophils and monocytes to infection sites. Beyond simple recruitment, IDR-1002 directly modulates the function of these cells. In monocytes, IDR-1002 enhances migration and adhesion to the extracellular matrix protein fibronectin. This process is critical for cell trafficking from the bloodstream into tissues. The peptide achieves this by activating β1-integrins on the monocyte surface, a mechanism dependent on the PI3K-Akt signaling pathway. IDR-1002 also modulates various neutrophil functions, including adhesion, migration, and the release of antimicrobial peptides like α-defensins and LL-37, thereby augmenting their bactericidal capacity.
Molecular Mechanisms and Signaling Pathways
IDR-1002 exerts its effects by engaging specific intracellular signaling cascades. Its ability to selectively promote protective immunity while dampening excessive inflammation stems from its differential regulation of key transcription factors, primarily NF-κB and CREB.
Pro-Immunity Signaling: Chemokine Induction
The induction of chemokines by IDR-1002 is mediated through a complex signaling network initiated at the cell surface.
-
Receptor Activation: The pathway is initiated through a G-protein coupled receptor (specifically, a Gi-coupled receptor).
-
Downstream Cascades: Activation of the receptor triggers several downstream pathways, including:
-
Phosphoinositide 3-kinase (PI3K): A central hub in IDR-1002 signaling.
-
Mitogen-Activated Protein Kinase (MAPK): Both the p38 and ERK1/2 MAPK pathways are activated, leading to the phosphorylation of downstream targets.
-
NF-κB: This key transcription factor is activated to drive the expression of chemokine genes.
-
-
Calcium Mobilization: IDR-1002 also induces a transient increase in intracellular calcium levels, a common second messenger in immune cell activation.
Figure 1: IDR-1002 signaling for chemokine induction.
Anti-Inflammatory Signaling: Dual Regulation of NF-κB and CREB
In the context of a pathogenic challenge, such as stimulation with lipopolysaccharide (LPS), IDR-1002 exhibits a sophisticated dual-action mechanism that suppresses pro-inflammatory pathways while promoting pathways associated with resolution.
-
Inhibition of NF-κB Pathway: While IDR-1002 can activate NF-κB to produce chemokines, in an LPS-stimulated inflammatory environment, it acts to restrain this pathway. It prevents the excessive nuclear translocation of the NF-κB p65 subunit by inhibiting the degradation of its inhibitor, IκBα. This leads to a significant reduction in the expression of key pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Cyclooxygenase-2 (COX-2).
-
Activation of CREB Pathway: Concurrently, IDR-1002 activates the p38/ERK1/2 MAPK cascade, which in turn activates the downstream kinase MSK1. MSK1 then phosphorylates the cAMP-response element-binding protein (CREB) at Serine 133. Phosphorylated CREB (pCREB) is typically associated with the transcription of anti-inflammatory cytokines. However, IDR-1002-induced pCREB does not lead to the production of classic anti-inflammatory cytokines like IL-10. Instead, this activation is thought to contribute to a rebalancing of the inflammatory response, steering it away from a hyper-inflammatory state.
This dual regulation allows IDR-1002 to fine-tune the immune response, ensuring efficient pathogen clearance without inducing a harmful cytokine storm.
Innate Defense Regulator 1002 (IDR-1002): A Comprehensive Technical Guide on its Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Innate Defense Regulator 1002 (IDR-1002), with the sequence VQRWLIVWRIRK-NH2, is a synthetically developed short cationic peptide derived from bovine bactenecin.[1][2] It represents a promising class of immunomodulatory agents that diverge from traditional antibiotics by primarily targeting the host's innate immune system to combat infections and regulate inflammation.[1][3] Unlike many host defense peptides (HDPs) from which it is derived, IDR-1002 exhibits modest direct antimicrobial activity.[4] Its principal therapeutic potential lies in its ability to enhance pathogen clearance by immune cells while concurrently suppressing excessive and potentially harmful inflammatory responses.[1][5][6] This dual functionality makes it a compelling candidate for treating a range of conditions, from bacterial infections to sterile inflammatory diseases.[3][5] This technical guide provides an in-depth overview of the biological properties of IDR-1002, including its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.
Core Biological Properties
IDR-1002's biological activities are multifaceted, primarily revolving around the modulation of the innate immune response.
Immunomodulatory and Anti-Inflammatory Effects
The most pronounced characteristic of IDR-1002 is its potent immunomodulatory and anti-inflammatory capacity. It has been shown to:
-
Suppress Pro-inflammatory Cytokines: In various in vitro and in vivo models, IDR-1002 effectively reduces the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1) induced by bacterial components like lipopolysaccharide (LPS) or in the context of sterile inflammation.[5][7][8]
-
Enhance Chemokine Production: Paradoxically, while dampening harmful inflammation, IDR-1002 selectively enhances the production of chemokines that are crucial for the recruitment of immune cells to the site of infection or injury.[1][3] This targeted chemokine induction is a key aspect of its anti-infective properties.
-
Modulate Leukocyte Function: IDR-1002 directly influences the behavior of key innate immune cells. It enhances the migration and adhesion of monocytes and neutrophils, augmenting their ability to reach and combat pathogens.[9][10] It also suppresses certain neutrophil functions associated with excessive inflammation, such as the release of reactive oxygen species (ROS) and degranulation in response to LPS.[10]
-
Control Sterile Inflammation: The anti-inflammatory effects of IDR-1002 are not limited to infectious contexts. In models of sterile inflammation, it has been shown to reduce edema, neutrophil recruitment, and the production of inflammatory mediators.[5][6][8]
Antimicrobial and Anti-Biofilm Properties
While its direct bactericidal action is not its primary mechanism, IDR-1002 does possess some antimicrobial capabilities:
-
Modest Direct Antimicrobial Activity: IDR-1002 has demonstrated direct, albeit modest, antimicrobial activity against a range of bacteria, including Mycobacterium tuberculosis.[4]
-
Anti-Biofilm Potential: The peptide has shown promise in combating bacterial biofilms, which are notoriously resistant to conventional antibiotics.[11][12]
-
Enhanced Host-Mediated Pathogen Clearance: The primary anti-infective action of IDR-1002 is indirect, stemming from its ability to recruit and activate neutrophils and monocytes/macrophages, which then carry out the phagocytosis and elimination of invading pathogens.[1][13]
Mechanism of Action and Signaling Pathways
IDR-1002 exerts its effects by modulating complex intracellular signaling networks. Its actions are initiated through interactions with cell surface receptors, leading to a cascade of downstream events that fine-tune the immune response.
Key Signaling Pathways
Research has implicated several critical signaling pathways in the mechanism of action of IDR-1002:
-
G-protein Coupled Receptor (GPCR) and PI3K/Akt Pathway: Evidence suggests that IDR-1002 interacts with a Gi-coupled protein receptor.[1][3] This interaction triggers the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, which is central to many of the peptide's functions.[1][9] Activation of this pathway is crucial for enhancing monocyte migration and adhesion.[9]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathways, specifically p38 and ERK1/2, are activated by IDR-1002.[1][10] This activation is required for the induction of chemokines and the modulation of neutrophil functions.[10]
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway, a master regulator of inflammation, is also modulated by IDR-1002.[1][3] The peptide has been shown to inhibit LPS-induced NF-κB nuclear translocation, contributing to its anti-inflammatory effects.
Signaling in Monocyte Migration and Adhesion
IDR-1002 enhances the ability of monocytes to migrate towards chemokines, a process that is dependent on their adhesion to extracellular matrix components like fibronectin.[9] This is achieved through an "inside-out" signaling mechanism that activates β1-integrins on the monocyte surface.
General Immunomodulatory Signaling Cascade
The broader immunomodulatory effects of IDR-1002, including chemokine induction and cytokine suppression, involve a coordinated activation of multiple signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative effects of IDR-1002 observed in various experimental settings.
Table 1: Anti-Inflammatory Effects of IDR-1002 on Macrophages
| Cell Type | Stimulus | Cytokine/Mediator | IDR-1002 Concentration | % Reduction (relative to stimulus alone) | Reference |
| RAW 264.7 | LPS (10 ng/ml) | IL-6 | 12.5 µM | Significant | [7] |
| RAW 264.7 | LPS (10 ng/ml) | IL-6 | 25 µM | Significant | [7] |
| RAW 264.7 | LPS (10 ng/ml) | IL-6 | 50 µM | Significant | [7] |
| RAW 264.7 | LPS (10 ng/ml) | TNF-α | 12.5 µM | Significant | [7] |
| RAW 264.7 | LPS (10 ng/ml) | TNF-α | 25 µM | Significant | [7] |
| RAW 264.7 | LPS (10 ng/ml) | TNF-α | 50 µM | Significant | [7] |
| RAW 264.7 | LPS (10 ng/ml) | MCP-1 | 25 µM | Significant | [7] |
| RAW 264.7 | LPS (10 ng/ml) | MCP-1 | 50 µM | Significant | [7] |
Table 2: Enhancement of Monocyte Migration
| Cell Type | Chemokine Concentration | IDR-1002 Concentration | Fold Increase in Migration (vs. chemokine alone) | Reference |
| Human Monocytes | 3.125 - 25 ng/ml | 20 µg/ml | Up to 2-fold (approx.) | [9] |
Table 3: In Vivo Efficacy in Bacterial Infection Models
| Animal Model | Pathogen | IDR-1002 Dose | Outcome | Reference |
| Mouse | Staphylococcus aureus | 100 µ g/mouse | Significant reduction in bacterial load | [14] |
| Mouse | Staphylococcus aureus | 200 µ g/mouse | Significant reduction in bacterial load (>5-fold more potent than IDR-1) | [1][13] |
| Mouse | Pseudomonas aeruginosa (acute lung) | Prophylactic | Decreased CFU burden and inflammatory mediators | [7] |
| Mouse | Pseudomonas aeruginosa (chronic lung) | Therapeutic | No change in CFU, but reduced IL-6 and lung damage | [7] |
Table 4: Direct Antimicrobial Activity (MIC)
| Pathogen | MIC (µg/mL) | Reference |
| Mycobacterium tuberculosis | 29.3 ± 11.8 | [4] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the biological properties of IDR-1002.
In Vitro Cytokine and Chemokine Measurement
Objective: To quantify the effect of IDR-1002 on the production of cytokines and chemokines by immune cells in response to an inflammatory stimulus.
Workflow:
Methodology:
-
Cell Culture: Murine macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are seeded in appropriate multi-well plates and allowed to adhere.[1][7]
-
Peptide and Stimulus Preparation: IDR-1002 is reconstituted in an appropriate sterile, endotoxin-free solvent. The inflammatory stimulus, such as P. aeruginosa LPS, is prepared at the desired concentration (e.g., 10 ng/ml).[7]
-
Treatment: Cells are treated with IDR-1002 at various concentrations (e.g., 12.5, 25, 50 µM) with or without the inflammatory stimulus. Control wells include media alone, IDR-1002 alone, and stimulus alone.[7] For signaling pathway analysis, cells can be pre-treated with specific inhibitors (e.g., LY294002 for PI3K, SB203580 for p38) for 1 hour before stimulation.[1]
-
Incubation: Plates are incubated for a specified period, typically 24 hours, at 37°C in a humidified 5% CO2 atmosphere.[7]
-
Supernatant Collection: After incubation, the cell culture supernatants are collected and centrifuged to remove cellular debris.
-
ELISA: The concentration of specific cytokines and chemokines (e.g., IL-6, TNF-α, MCP-1) in the supernatants is quantified using commercial ELISA kits according to the manufacturer's protocols.[7]
-
Data Analysis: Absorbance is read on a plate reader, and concentrations are calculated based on a 4-parameter standard curve.[7]
Monocyte Chemotaxis Assay (Boyden Chamber)
Objective: To assess the ability of IDR-1002 to enhance the migration of monocytes towards a chemoattractant.
Methodology:
-
Chamber Preparation: Polycarbonate membranes with 5-µm pores for a Boyden chamber are coated overnight with 50 µg/ml of fibronectin at 4°C.[15]
-
Cell Preparation: Human monocytes are isolated from peripheral blood via density gradient centrifugation (e.g., using Ficoll-Paque).[9]
-
Assay Setup:
-
The lower wells of the chamber are filled with media containing a chemoattractant (e.g., a mix of chemokines at 12.5 ng/ml).[15]
-
The fibronectin-coated membrane is placed over the lower wells.
-
Isolated monocytes are added to the upper wells.
-
To test for synergy, IDR-1002 (e.g., 20 µg/ml) is added to both the upper and lower wells to avoid creating a concentration gradient.[15]
-
-
Incubation: The chamber is incubated for 1 hour to allow for cell migration.[15]
-
Cell Staining and Quantification:
-
Non-migrated cells on the upper surface of the membrane are removed.
-
Cells that have migrated to the underside of the membrane are fixed and stained (e.g., with a Diff-Quick staining kit).[15]
-
The number of migrated cells is quantified by microscopy.
-
In Vivo Murine Infection Model
Objective: To evaluate the protective efficacy of IDR-1002 against a bacterial infection in a live animal model.
Methodology:
-
Animal Model: C57BL/6 female mice are typically used. All procedures must be conducted in accordance with approved animal care ethics guidelines.[1]
-
Peptide Administration: Mice are treated with IDR-1002 (e.g., 100-200 µ g/mouse ) or a vehicle control (e.g., sterile saline) via intraperitoneal (i.p.) injection, typically 4 hours prior to infection.[14]
-
Bacterial Challenge: Mice are infected i.p. with a standardized inoculum of bacteria (e.g., 2 x 108 CFU of S. aureus).[1]
-
Endpoint Analysis (e.g., 24 hours post-infection):
-
Bacterial Load: Peritoneal lavage is performed to collect fluid from the peritoneal cavity. The fluid is serially diluted and plated on appropriate agar (B569324) to determine the number of colony-forming units (CFUs).[14]
-
Leukocyte Recruitment: Cells from the peritoneal lavage are counted and analyzed by flow cytometry to quantify the recruitment of neutrophils and monocytes.[1]
-
Cytokine Levels: Cytokine concentrations in the lavage fluid are measured by ELISA.[1]
-
Conclusion
Innate Defense Regulator 1002 is a synthetic peptide with a unique dual mechanism of action that enhances the host's ability to fight infection while simultaneously controlling inflammation. Its ability to modulate key signaling pathways such as PI3K/Akt, MAPK, and NF-κB allows it to orchestrate a protective, rather than a damaging, immune response. The quantitative data and experimental protocols presented in this guide underscore its potential as a novel anti-infective and anti-inflammatory therapeutic agent. For drug development professionals, IDR-1002 offers a promising alternative to traditional antibiotics, with the significant advantage of a low propensity for inducing bacterial resistance by targeting host-directed immunity. Further research and clinical evaluation are warranted to fully realize its therapeutic potential.
References
- 1. cbr.ubc.ca [cbr.ubc.ca]
- 2. Frontiers | Synthetic Cationic Peptide IDR-1002 and Human Cathelicidin LL37 Modulate the Cell Innate Response but Differentially Impact PRRSV Replication in vitro [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Ability of Innate Defence Regulator Peptides IDR-1002, IDR-HH2 and IDR-1018 to Protect against Mycobacterium tuberculosis Infections in Animal Models | PLOS One [journals.plos.org]
- 5. Mechanisms of the Innate Defense Regulator Peptide-1002 Anti-Inflammatory Activity in a Sterile Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Innate Defence Regulator Peptides: An Anti-Inflammatory Therapy? - Centre for Blood Research [cbr.ubc.ca]
- 7. Synthetic host defense peptide IDR-1002 reduces inflammation in Pseudomonas aeruginosa lung infection | PLOS One [journals.plos.org]
- 8. research.sahmri.org.au [research.sahmri.org.au]
- 9. Synthetic Immunomodulatory Peptide IDR-1002 Enhances Monocyte Migration and Adhesion on Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The innate defense regulator peptides IDR-HH2, IDR-1002, and IDR-1018 modulate human neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biodistribution of Native and Nanoformulated Innate Defense Regulator Peptide 1002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. karger.com [karger.com]
IDR-1002: A Modulator of Chemokine Production for Therapeutic Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Innate Defense Regulator (IDR)-1002 is a synthetic, 12-amino-acid cationic peptide derived from bovine bactenecin. It represents a promising class of immunomodulatory agents that function by selectively shaping the host's innate immune response. Unlike conventional antibiotics that directly target pathogens, IDR-1002 modulates the production of chemokines and other immune mediators, enhancing the host's ability to clear infections while dampening potentially harmful inflammation.[1][2] This dual activity makes it a compelling candidate for a range of therapeutic applications, from infectious diseases to chronic inflammatory conditions.[1][3] This guide provides a comprehensive overview of the effects of IDR-1002 on chemokine production, detailing the underlying molecular mechanisms and experimental findings.
Modulation of Chemokine Production by IDR-1002
IDR-1002 exhibits a context-dependent effect on chemokine production. In the absence of a strong inflammatory stimulus, it can induce the expression of chemokines to promote the recruitment of immune cells.[4][5] Conversely, in the presence of potent inflammatory triggers like bacterial lipopolysaccharide (LPS), it can suppress the overproduction of pro-inflammatory chemokines and cytokines, thereby mitigating excessive inflammation.[3][6]
Data Presentation: Quantitative Effects of IDR-1002 on Chemokine Production
The following tables summarize the quantitative data from key studies on the effects of IDR-1002 on chemokine production in various experimental models.
Table 1: Induction of Chemokine Production by IDR-1002
| Chemokine | Cell Type | Species | Concentration of IDR-1002 | Fold Increase/Concentration | Reference |
| MCP-1 (CCL2) | PBMCs | Human | 20 µg/mL | ~15-fold increase | [4] |
| GRO-α (CXCL1) | PBMCs | Human | 20 µg/mL | ~10-fold increase | [4] |
| IL-8 (CXCL8) | PBMCs | Human | 20 µg/mL | ~4-fold increase | [4] |
| MIP-1β (CCL4) | Bone Marrow-Derived Macrophages | Mouse | 100 µg/mL | Significant increase (qRT-PCR) | [4][7] |
| MIP-3α (CCL20) | Bone Marrow-Derived Macrophages | Mouse | 100 µg/mL | Significant increase (qRT-PCR) | [4][7] |
| KC (CXCL1) | Bone Marrow-Derived Macrophages | Mouse | 100 µg/mL | Significant increase (qRT-PCR) | [4][7] |
| MCP-1 (CCL2) | Peritoneal Lavage Cells | Mouse | 100 µg/mL | ~200 pg/mL | [4] |
| KC (CXCL1) | Peritoneal Lavage Cells | Mouse | 100 µg/mL | ~1500 pg/mL | [4] |
| IL-6 | Human Bronchial Epithelial Cells | Human | 50 µM | Dose-dependent increase | [6] |
| IL-8 | Human Bronchial Epithelial Cells | Human | 50 µM | Dose-dependent increase | [6] |
Table 2: Suppression of Chemokine and Cytokine Production by IDR-1002
| Chemokine/Cytokine | Cell Type | Species | Stimulus | Concentration of IDR-1002 | Percentage Suppression | Reference |
| MCP-1 (CCL2) | RAW 264.7 Macrophages | Mouse | LPS (10 ng/mL) | 50 µM | >50% | [6] |
| IL-6 | RAW 264.7 Macrophages | Mouse | LPS (10 ng/mL) | 50 µM | >50% | [6] |
| TNF-α | RAW 264.7 Macrophages | Mouse | LPS (10 ng/mL) | 50 µM | >50% | [6] |
| MCP-1 (CCL2) | Synovial Fibroblasts | Human | IL-1β (10 ng/mL) | Not Specified | >60% | [8] |
| IL-8 (CXCL8) | Synovial Fibroblasts | Human | IL-1β (10 ng/mL) | Not Specified | ~20% | [8] |
| IL-6 | Lung Homogenate | Mouse | P. aeruginosa | 12 mg/kg | Significant decrease | [6] |
| MCP-1 (CCL2) | Lung Homogenate | Mouse | P. aeruginosa | 12 mg/kg | Trend towards decrease | [6] |
| TNF-α | Lung Homogenate | Mouse | P. aeruginosa | 12 mg/kg | Trend towards decrease | [6] |
Signaling Pathways and Mechanisms of Action
IDR-1002-mediated chemokine induction is initiated through the activation of a G protein-coupled receptor (GPCR), specifically a Gi-coupled receptor.[4][9] This activation triggers downstream signaling cascades involving phosphoinositide 3-kinase (PI3K), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK) pathways.[4][9] The activation of these pathways culminates in the transcriptional regulation of chemokine genes.
The anti-inflammatory effects of IDR-1002, particularly the suppression of chemokine production in inflammatory contexts, are thought to involve the modulation of Toll-like receptor (TLR) signaling.[3] It has been shown to suppress inflammatory responses induced by TLR4 and TLR2 agonists.[3] Furthermore, transcriptomic analysis has revealed that IDR-1002 can reduce sterile inflammation by downregulating the expression of various GPCRs, including chemokine receptors.[3]
Caption: Signaling pathway for IDR-1002-induced chemokine production.
Experimental Protocols
In Vitro Chemokine Induction in Human PBMCs
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: PBMCs are resuspended in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and seeded in 96-well plates.
-
Stimulation: IDR-1002 is added to the cell cultures at various concentrations (e.g., 10-100 µg/mL).
-
Incubation: Cells are incubated for a specified period, typically 24 hours, at 37°C in a 5% CO2 incubator.
-
Chemokine Measurement: The cell culture supernatants are collected, and chemokine levels (e.g., MCP-1, CXCL1, CXCL8) are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[4]
In Vitro Suppression of LPS-Induced Chemokines in Macrophages
-
Cell Line: The murine macrophage cell line RAW 264.7 is commonly used.
-
Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and seeded in 24-well plates.
-
Treatment and Stimulation: Cells are treated with IDR-1002 at various concentrations (e.g., 12.5, 25, 50 µM) either before, during, or after stimulation with P. aeruginosa LPS (10 ng/mL).
-
Incubation: Supernatants are collected 24 hours after the addition of LPS.
-
Chemokine Measurement: Levels of IL-6, TNF-α, and MCP-1 in the supernatants are measured by ELISA.[6]
Caption: Generalized workflow for in vitro chemokine production assays.
Conclusion
IDR-1002 is a potent immunomodulatory peptide with a complex and beneficial effect on chemokine production. Its ability to both induce chemokine-mediated immune cell recruitment and suppress excessive inflammatory responses highlights its therapeutic potential. The data presented in this guide, along with the outlined experimental protocols and signaling pathways, provide a solid foundation for researchers and drug development professionals interested in exploring the applications of IDR-1002 in various disease models. Further research into the precise molecular interactions and in vivo efficacy will continue to elucidate the full therapeutic utility of this promising innate defense regulator.
References
- 1. Ability of innate defence regulator peptides IDR-1002, IDR-HH2 and IDR-1018 to protect against Mycobacterium tuberculosis infections in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IDR 1002 | Innate defence regulator peptide | Hello Bio [hellobio.com]
- 3. Mechanisms of the Innate Defense Regulator Peptide-1002 Anti-Inflammatory Activity in a Sterile Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cbr.ubc.ca [cbr.ubc.ca]
- 5. The innate defense regulator peptides IDR-HH2, IDR-1002, and IDR-1018 modulate human neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic host defense peptide IDR-1002 reduces inflammation in Pseudomonas aeruginosa lung infection | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of interleukin-1β-induced inflammatory responses by a synthetic cationic innate defence regulator peptide, IDR-1002, in synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Unraveling the Anti-Inflammatory Properties of IDR-1002: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the anti-inflammatory properties of the synthetic innate defense regulator (IDR) peptide, IDR-1002. Designed for researchers, scientists, and drug development professionals, this document consolidates key findings on the peptide's mechanism of action, presents quantitative data from various experimental models, and offers detailed experimental protocols.
Core Anti-Inflammatory Mechanisms of IDR-1002
IDR-1002, a 12-amino-acid cationic peptide derived from bovine bactenecin, exhibits potent immunomodulatory effects by selectively enhancing protective innate immune responses while suppressing excessive inflammation.[1][2] Its anti-inflammatory activity is multifaceted, primarily targeting key signaling pathways and modulating the production of inflammatory mediators in a variety of cell types.
A central mechanism of IDR-1002's anti-inflammatory action is the inhibition of the NF-κB pathway.[2][3] In macrophages stimulated with lipopolysaccharide (LPS), IDR-1002 prevents the nuclear translocation of NF-κB by inhibiting the degradation of its inhibitor, IκBα.[2][3] This leads to a significant reduction in the expression of pro-inflammatory genes, including TNF-α and COX-2.[2][3]
Concurrently, IDR-1002 activates the p38 and ERK1/2 MAPK signaling pathways, leading to the phosphorylation of the transcription factor CREB at Ser133 via MSK1.[2][3] This activation, however, does not induce the expression of classic anti-inflammatory cytokines like IL-10 in all contexts, suggesting a nuanced regulatory role.[2][3] The peptide has also been shown to modulate the PI3K/Akt pathway, which is involved in enhancing monocyte migration and adhesion.[4]
Quantitative Effects of IDR-1002 on Inflammatory Mediators
The immunomodulatory effects of IDR-1002 have been quantified across various in vitro and in vivo models. The following tables summarize the key quantitative data on the peptide's ability to modulate cytokine and chemokine production.
In Vitro Modulation of Cytokines and Chemokines
| Cell Type | Stimulant | IDR-1002 Concentration | Effect on Mediator | Fold/Percent Change | Reference |
| RAW 264.7 Macrophages | LPS (10 ng/ml) | 20 µg/ml | TNF-α | ~80% reduction | [2] |
| RAW 264.7 Macrophages | LPS (10 ng/ml) | 20 µg/ml | COX-2 | Strong reduction | [2] |
| Human PBMCs | - | 100 µg/ml | CCL2 | >10-fold increase vs IDR-1 | [1] |
| Human PBMCs | - | 100 µg/ml | CXCL8 | >10-fold increase vs IDR-1 | [1] |
| Human OA FLS | IL-1β (10 ng/ml) | Not specified | MMP-3 | 80% suppression | [5] |
| Human OA FLS | IL-1β (10 ng/ml) | Not specified | MCP-1 | >60% suppression | [5] |
| Human Neutrophils | LPS | Not specified | TNF-α | Significant suppression | [6] |
| Human Neutrophils | LPS | Not specified | IL-10 | Significant suppression | [6] |
| HBEC-3KT cells | IFNγ (30 ng/mL) | 10 µM | IL-33 | 85% suppression | [7] |
| HBEC-3KT cells | - | 10 µM | STC1 | 4-fold increase | [7] |
| HBEC-3KT cells | - | 10 µM | IL-1RA | 2.6-fold increase | [7] |
In Vivo Modulation of Inflammatory Responses
| Animal Model | Condition | IDR-1002 Treatment | Effect | Quantitative Change | Reference |
| Mouse | P. aeruginosa lung infection | Not specified | IL-6 in lungs | Significant decrease | [8][9] |
| Mouse | PMA-induced ear edema | Topical application | Ear edema | Dampened | [10][11] |
| Mouse | PMA-induced ear inflammation | Topical application | Pro-inflammatory cytokines | Dampened | [10][11] |
| Mouse | PMA-induced ear inflammation | Topical application | Neutrophil recruitment | Dampened | [10][11] |
| Mouse | S. aureus invasive infection | 200 µ g/mouse i.p. | Bacterial load | Significant reduction | [12] |
| Mouse | HDM-challenged (asthma) | 6 mg/kg s.c. | IL-33 in lungs | >40% suppression | [13] |
| Mouse | HDM-challenged (asthma) | 6 mg/kg s.c. | Total leukocytes in BALF | 66% suppression | [13] |
| Mouse | HDM-challenged (asthma) | 6 mg/kg s.c. | Eosinophils in BALF | 63% suppression | [13] |
| Mouse | HDM-challenged (asthma) | 6 mg/kg s.c. | Neutrophils in BALF | 60% suppression | [13] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the core signaling pathways modulated by IDR-1002 and a typical experimental workflow for studying its anti-inflammatory effects.
Detailed Experimental Protocols
This section provides a synthesis of methodologies for key experiments cited in the literature to assess the anti-inflammatory properties of IDR-1002.
In Vitro Anti-inflammatory Activity in Macrophages
-
Cell Culture:
-
Culture RAW 264.7 murine macrophages or human peripheral blood mononuclear cell (PBMC)-derived macrophages in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Plate cells at a density of 1 x 10^6 cells/mL in 24-well plates and allow them to adhere overnight.
-
-
IDR-1002 Treatment and Inflammatory Challenge:
-
Prepare stock solutions of IDR-1002 in sterile, endotoxin-free water.
-
Pre-incubate the macrophage cultures with varying concentrations of IDR-1002 (e.g., 5-50 µM or 10-100 µg/ml) for 1 to 4 hours.
-
Stimulate the cells with a pro-inflammatory agent such as E. coli LPS (10-100 ng/mL) for a specified period (e.g., 4, 12, or 24 hours). Include appropriate controls (untreated cells, cells with IDR-1002 alone, cells with LPS alone).
-
-
Quantification of Inflammatory Mediators:
-
ELISA: Collect the cell culture supernatants and measure the concentrations of secreted cytokines and chemokines (e.g., TNF-α, IL-6, MCP-1) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
qRT-PCR: Extract total RNA from the cell lysates using a suitable kit. Synthesize cDNA and perform quantitative real-time PCR using SYBR Green or TaqMan probes with primers specific for target genes (e.g., Tnf, Il6, Cox2). Normalize expression levels to a housekeeping gene such as Gapdh.[1]
-
-
Analysis of Signaling Pathways (Western Blotting):
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65 NF-κB, IκBα, p38, ERK1/2, CREB).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence using an imaging system. Normalize protein levels to a loading control like β-actin.[2]
-
In Vivo Anti-inflammatory Activity in a Mouse Model of Lung Inflammation
-
Animal Model:
-
IDR-1002 Administration:
-
Assessment of Inflammation:
-
At a designated time point post-infection (e.g., 24 hours), euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid by flushing the lungs with sterile saline. Perform total and differential cell counts (neutrophils, macrophages) on the BAL fluid using a hemocytometer and cytospin preparations stained with Wright-Giemsa.
-
Cytokine Analysis: Measure cytokine levels (e.g., IL-6, TNF-α) in the BAL fluid or lung homogenates using ELISA.
-
Histopathology: Perfuse and fix the lungs in 10% neutral buffered formalin. Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess the degree of inflammation and cellular infiltration.[8][9]
-
This guide provides a comprehensive overview of the anti-inflammatory properties of IDR-1002, supported by quantitative data and detailed methodologies. The presented information underscores the potential of IDR-1002 as a novel therapeutic agent for a range of inflammatory conditions.
References
- 1. cbr.ubc.ca [cbr.ubc.ca]
- 2. Frontiers | Peptide IDR-1002 Inhibits NF-κB Nuclear Translocation by Inhibition of IκBα Degradation and Activates p38/ERK1/2–MSK1-Dependent CREB Phosphorylation in Macrophages Stimulated with Lipopolysaccharide [frontiersin.org]
- 3. Peptide IDR-1002 Inhibits NF-κB Nuclear Translocation by Inhibition of IκBα Degradation and Activates p38/ERK1/2-MSK1-Dependent CREB Phosphorylation in Macrophages Stimulated with Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Immunomodulatory Peptide IDR-1002 Enhances Monocyte Migration and Adhesion on Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of interleukin-1β-induced inflammatory responses by a synthetic cationic innate defence regulator peptide, IDR-1002, in synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthetic host defense peptide IDR-1002 reduces inflammation in Pseudomonas aeruginosa lung infection | PLOS One [journals.plos.org]
- 9. Synthetic host defense peptide IDR-1002 reduces inflammation in Pseudomonas aeruginosa lung infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.sahmri.org.au [research.sahmri.org.au]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthetic host defense peptide IDR-1002 reduces inflammation in Pseudomonas aeruginosa lung infection - PubMed [pubmed.ncbi.nlm.nih.gov]
the discovery and development of IDR-1002
An In-depth Technical Guide to the Discovery and Development of IDR-1002
Introduction
In the face of rising antimicrobial resistance, novel therapeutic strategies that circumvent direct action on pathogens are of critical importance. One such strategy is the modulation of the host's innate immune system. Innate Defense Regulator (IDR) peptides represent a promising class of synthetic immunomodulatory molecules designed to enhance protective immunity while controlling potentially damaging inflammation[1]. IDR-1002 is a synthetic cationic peptide that has emerged as a lead candidate from this class. It was developed from a library of bactenecin (B179754) derivatives and selected for its potent ability to induce chemokines, which are crucial signaling proteins that orchestrate the migration of immune cells[2][3][4].
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of IDR-1002. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and visualizations of the core biological pathways and processes involved. Unlike conventional antibiotics, IDR-1002 targets the host's immune response, a strategy that may minimize the risk of developing pathogen resistance[2].
Discovery and Rational Design
The development of IDR-1002 was a result of a rational design and screening process aimed at optimizing the immunomodulatory functions of natural host defense peptides (HDPs). The parent molecule, bovine bactenecin, served as a template[5]. A library of synthetic derivatives was created, and IDR-1002 (sequence: VQRWLIVWRIRK-NH2) was identified based on its superior ability to induce chemokine production in human peripheral blood mononuclear cells (PBMCs) when compared to its predecessor, IDR-1, and the natural human cathelicidin (B612621) LL-37[2][6][7]. The primary goal was to create a peptide with potent anti-infective properties mediated entirely through host immunity, rather than direct antimicrobial activity[1][3]. This approach led to a candidate with low cytotoxicity to mammalian cells and only modest direct antimicrobial action, focusing its therapeutic potential on the modulation of innate defense mechanisms[2][6][8].
Mechanism of Action
IDR-1002 exerts its effects by engaging specific host cell signaling pathways to orchestrate a dual-action immune response: enhancing leukocyte recruitment for pathogen clearance while simultaneously controlling excessive inflammation.
Signaling Pathways for Chemokine Induction
The induction of chemokines by IDR-1002 is initiated through the activation of a G-protein-coupled receptor (specifically, a Gi-coupled receptor). This initial signal propagates through several key intracellular signaling cascades[2][3]:
-
Phosphoinositide 3-kinase (PI3K): This pathway is central to IDR-1002's function, leading to the activation of Akt.
-
Mitogen-Activated Protein Kinase (MAPK): The p38 and ERK1/2 arms of the MAPK pathway are significantly activated upon IDR-1002 stimulation[2][4].
-
NF-κB Pathway: This critical transcription factor for inflammatory and immune responses is also engaged by IDR-1002 signaling[2][3].
Collectively, the activation of these pathways leads to the transcription and secretion of a range of chemokines, attracting monocytes, neutrophils, and other immune cells to the site of infection or injury[2].
References
- 1. Cationic Host Defence and Innate Defence Regulator Peptides - Hancock Lab [cmdr.ubc.ca]
- 2. cbr.ubc.ca [cbr.ubc.ca]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. The innate defense regulator peptides IDR-HH2, IDR-1002, and IDR-1018 modulate human neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ability of Innate Defence Regulator Peptides IDR-1002, IDR-HH2 and IDR-1018 to Protect against Mycobacterium tuberculosis Infections in Animal Models | PLOS One [journals.plos.org]
- 7. Frontiers | Synthetic Cationic Peptide IDR-1002 and Human Cathelicidin LL37 Modulate the Cell Innate Response but Differentially Impact PRRSV Replication in vitro [frontiersin.org]
- 8. Ability of innate defence regulator peptides IDR-1002, IDR-HH2 and IDR-1018 to protect against Mycobacterium tuberculosis infections in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
IDR-1002: A Synthetic Host Defense Peptide Derivative for Immunomodulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Innate Defense Regulator (IDR)-1002 is a synthetic, cationic peptide that has emerged as a promising immunomodulatory agent with therapeutic potential for a range of conditions, including bacterial infections and inflammatory diseases.[1][2][3] Derived from a library of bactenecin (B179754) derivatives, IDR-1002 is a 12-amino-acid peptide with the sequence VQRWLIVWRIRK-NH2.[4][5] Unlike many traditional antimicrobial peptides, the primary mechanism of action for IDR-1002 is not direct killing of pathogens. Instead, it modulates the host's innate immune response to enhance pathogen clearance and control inflammation, thereby minimizing the risk of resistance development.[6] This technical guide provides a comprehensive overview of IDR-1002, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its signaling pathways.
Mechanism of Action
IDR-1002 exerts its effects through a multi-faceted immunomodulatory approach, primarily by enhancing leukocyte recruitment and modulating inflammatory responses.
1. Enhanced Leukocyte Recruitment:
A key function of IDR-1002 is its ability to augment the recruitment of immune cells, particularly monocytes and neutrophils, to sites of infection or inflammation.[4][6] While IDR-1002 itself is not a direct chemoattractant, it significantly enhances the migration of monocytes towards chemokines.[4][7] This is achieved through the activation of the Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, leading to the activation of β1-integrins and increased monocyte adhesion to extracellular matrix proteins like fibronectin.[4][7]
2. Modulation of Cytokine and Chemokine Production:
IDR-1002 demonstrates a dual role in regulating cytokine and chemokine production. In the context of bacterial infections, it potently induces the production of chemokines that are crucial for attracting neutrophils and monocytes.[6][8][9] However, in models of sterile inflammation and in the presence of bacterial components like lipopolysaccharide (LPS), IDR-1002 can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1.[1][2][10] This anti-inflammatory activity is mediated, in part, by the inhibition of NF-κB nuclear translocation and the activation of the p38/ERK1/2-MSK1-CREB signaling pathway.[11]
3. Signaling Pathways:
The immunomodulatory effects of IDR-1002 are orchestrated through the activation of several key intracellular signaling pathways. In human peripheral blood mononuclear cells (PBMCs), chemokine induction by IDR-1002 is mediated through a Gi-coupled receptor and involves the PI3K, NF-κB, and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6][8][9] The MAPK pathway, including ERK, JNK, and p38, is essential for the IDR-peptide-induced production of chemokines in neutrophils.[12][13] Furthermore, in macrophages, IDR-1002 has been shown to inhibit LPS-induced inflammation by preventing the degradation of IκBα, thereby inhibiting NF-κB nuclear translocation, and by activating CREB phosphorylation through the p38/ERK1/2-MSK1 pathway.[11]
Data Presentation
The following tables summarize the quantitative data from various studies on the effects of IDR-1002.
Table 1: In Vitro Effects of IDR-1002 on Cytokine and Chemokine Production
| Cell Type | Stimulant | IDR-1002 Concentration | Cytokine/Chemokine | Effect | Reference |
| Human PBMCs | - | 100 µg/mL | CCL2 | Induction | [6] |
| Mouse Bone Marrow-Derived Macrophages | - | 100 µg/mL | CCL4, CCL7, CCL20, CXCL1 | Induction | [6] |
| RAW 264.7 cells | P. aeruginosa LPS (10 ng/mL) | 12.5, 25, 50 µM | IL-6, TNF-α, MCP-1 | Significant reduction | [1] |
| Human Bronchial Epithelial Cells (HBEC) | IFNγ | Not specified | IL-33 | 85 ± 7% suppression | [14] |
| HBEC | - | Not specified | STC1 | 4 ± 0.3-fold increase | [14] |
| HBEC | - | Not specified | IL-1RA | 2.6 ± 0.4-fold increase | [14] |
| Human Neutrophils | LPS | Not specified | TNF-α, IL-10 | Suppression | [12] |
Table 2: In Vivo Protective Efficacy of IDR-1002
| Animal Model | Pathogen/Insult | IDR-1002 Dose | Outcome | Reference |
| Mouse (S. aureus invasive infection) | Staphylococcus aureus | 200 µ g/mouse | Significant reduction in bacterial load | [6] |
| Mouse (S. aureus infection) | Staphylococcus aureus | 100 µ g/mouse | Strong and significant protection | [15] |
| Mouse (PMA-induced ear inflammation) | Phorbol 12-myristate 13-acetate (PMA) | Topical application | Dampened ear edema, proinflammatory cytokine production, and neutrophil recruitment | [2] |
| Mouse (P. aeruginosa lung infection) | Pseudomonas aeruginosa | Not specified | Significant decrease in IL-6 in the lungs and reduced inflammation | [10] |
| Mouse (HDM-challenged) | House Dust Mite (HDM) | 6 mg/kg | Blunted airway hyper-responsiveness and lung leukocyte accumulation | [16] |
Table 3: Effects of IDR-1002 on Cell Migration and Adhesion
| Cell Type | Assay | IDR-1002 Concentration | Effect | Reference |
| Human Monocytes | Migration on fibronectin towards chemokines | 20 µg/mL | Up to 5-fold enhancement | [4] |
| THP-1 cells | Adhesion to fibronectin | Not specified | Increased adhesion | [4] |
| THP-1 cells | Akt phosphorylation | Not specified | 2-fold increase at 15 min | [4] |
Mandatory Visualization
Caption: Signaling pathways activated by IDR-1002 leading to immunomodulatory effects.
References
- 1. Synthetic host defense peptide IDR-1002 reduces inflammation in Pseudomonas aeruginosa lung infection | PLOS One [journals.plos.org]
- 2. Mechanisms of the Innate Defense Regulator Peptide-1002 Anti-Inflammatory Activity in a Sterile Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. Synthetic Immunomodulatory Peptide IDR-1002 Enhances Monocyte Migration and Adhesion on Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. cbr.ubc.ca [cbr.ubc.ca]
- 7. Synthetic immunomodulatory peptide IDR-1002 enhances monocyte migration and adhesion on fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Synthetic cationic peptide IDR-1002 provides protection against bacterial infections through chemokine induction and enhanced leukocyte recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic host defense peptide IDR-1002 reduces inflammation in Pseudomonas aeruginosa lung infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Peptide IDR-1002 Inhibits NF-κB Nuclear Translocation by Inhibition of IκBα Degradation and Activates p38/ERK1/2–MSK1-Dependent CREB Phosphorylation in Macrophages Stimulated with Lipopolysaccharide [frontiersin.org]
- 12. academic.oup.com [academic.oup.com]
- 13. The innate defense regulator peptides IDR-HH2, IDR-1002, and IDR-1018 modulate human neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Immunomodulatory innate defence regulator (IDR) peptide alleviates airway inflammation and hyper-responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
The Immunomodulatory Landscape of IDR-1002: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics to combat infectious diseases and regulate inflammatory responses, Innate Defense Regulator (IDR) peptides have emerged as a promising class of immunomodulatory agents. Among them, IDR-1002, a synthetic cationic peptide, has garnered significant attention for its potent ability to modulate the innate immune system. This technical guide provides an in-depth exploration of the immunomodulatory activities of IDR-1002, detailing its mechanisms of action, impact on cytokine and chemokine production, and the intricate signaling pathways it orchestrates.
Core Immunomodulatory Activities of IDR-1002
IDR-1002 exerts its effects not by direct antimicrobial action, but by modulating the host's immune response to infection and inflammation.[1][2] This approach minimizes the risk of developing antibiotic resistance.[1] The peptide has demonstrated efficacy in providing protection against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacterial infections in preclinical models.[1][2][3] Its protective functions are largely attributed to its ability to induce chemokines, which in turn enhances the recruitment of key immune cells like neutrophils and monocytes to the site of infection.[1][2][4]
Beyond its anti-infective properties, IDR-1002 exhibits potent anti-inflammatory activities.[5][6] It can suppress the production of pro-inflammatory cytokines in response to bacterial components like lipopolysaccharide (LPS) and in models of sterile inflammation.[3][5][6][7][8] This dual functionality of enhancing anti-infective responses while controlling excessive inflammation makes IDR-1002 a compelling candidate for further therapeutic development.
Data Presentation: Quantitative Effects of IDR-1002 on Cytokine and Chemokine Production
The following tables summarize the quantitative data on the effects of IDR-1002 on the production of various cytokines and chemokines in different experimental settings.
Table 1: Induction of Chemokines by IDR-1002 in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Chemokine | Concentration of IDR-1002 | Fold Increase vs. Control | Reference |
| CCL2 | 20-100 µg/mL | >10-fold compared to IDR-1 | [1] |
| CXCL8 | 20-100 µg/mL | >10-fold compared to IDR-1 | [1] |
| CCL7 | Not specified | Potent induction | [1] |
| CXCL1 | Not specified | Potent induction | [1] |
Table 2: Modulation of Cytokine and Chemokine Production in Mouse Models
| Cell/Tissue Type | Stimulus | Cytokine/Chemokine | Effect of IDR-1002 | Reference |
| Mouse Bone Marrow-Derived Macrophages | IDR-1002 (100 µg/mL) | CCL4, CCL7, CCL20, CXCL1 | Induction | [1] |
| Mouse Peritoneal Lavage Cells | IDR-1002 (100 µg/mL) | CCL2, CXCL1, IL-10 | Secretion detected | [1] |
| S. aureus-infected mice | Infection | CCL2, CCL5 | Elevated levels | [1] |
| P. aeruginosa-infected mice (chronic model) | Infection | IL-6 | Significant decrease | [3] |
| PMA-induced ear edema | PMA | Pro-inflammatory cytokines | Dampened production | [5][6] |
Table 3: Anti-Inflammatory Effects of IDR-1002 on Macrophages and Epithelial Cells
| Cell Type | Stimulus | Cytokine/Chemokine | Effect of IDR-1002 | Reference |
| RAW 264.7 Macrophages | LPS | TNF-α, COX-2 | Strong inhibition | [7][8] |
| RAW 264.7 Macrophages | Lipoteichoic acid, Zymosan | Inflammatory responses | Suppression | [5] |
| Bronchial Epithelial Cells & Macrophages | P. aeruginosa or LPS | Pro-inflammatory cytokines/chemokines | Reduction | [3] |
| Human Bronchial Epithelial Cells | IFNγ | MCP-1 | Enhanced production | |
| Human Bronchial Epithelial Cells | - | IL-1RA, STC1 | Induction | [9] |
Signaling Pathways Modulated by IDR-1002
The immunomodulatory effects of IDR-1002 are underpinned by its ability to activate multiple intracellular signaling pathways. A key initiating event is its interaction with a G-protein coupled receptor (GPCR), specifically a Gi-coupled receptor.[1][2][4] This triggers a cascade of downstream signaling events.
Pro-inflammatory and Chemokine Induction Pathways
IDR-1002's ability to induce chemokines and recruit leukocytes is mediated through the activation of several critical signaling pathways, including:
-
Phosphoinositide 3-kinase (PI3K): This pathway is crucial for chemokine induction and also plays a central role in enhancing monocyte migration and adhesion.[1][2][4][10][11][12]
-
Nuclear Factor-kappa B (NF-κB): A central regulator of inflammation, NF-κB is activated by IDR-1002 to drive chemokine expression.[1][2][4]
-
Mitogen-Activated Protein Kinase (MAPK): The p38 and ERK1/2 branches of the MAPK pathway are activated by IDR-1002 and are involved in chemokine production and other cellular responses.[1][13][14]
Anti-inflammatory Signaling Pathways
Paradoxically, IDR-1002 also activates pathways that lead to the suppression of inflammation. This dual activity is crucial for its therapeutic potential.
-
Inhibition of NF-κB Nuclear Translocation: In the presence of pro-inflammatory stimuli like LPS, IDR-1002 can inhibit the degradation of IκBα, which in turn prevents the translocation of NF-κB to the nucleus.[7][8][15] This leads to a reduction in the expression of pro-inflammatory genes like TNF-α and COX-2.[7][8][15]
-
Activation of CREB: IDR-1002 induces the phosphorylation of the cAMP-response element-binding protein (CREB) at Ser133.[7][15] This is mediated through the p38/ERK1/2-MSK1 signaling axis.[7][15] Phosphorylated CREB is thought to compete with NF-κB for the transcriptional coactivator CBP, thereby dampening the pro-inflammatory response.[7][15]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the immunomodulatory activities of IDR-1002.
In Vitro Chemokine Induction Assay
-
Objective: To measure the ability of IDR-1002 to induce chemokine production in immune cells.
-
Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) or mouse bone marrow-derived macrophages.
-
Protocol:
-
Isolate PBMCs from healthy human donors or prepare macrophages from mouse bone marrow.
-
Culture the cells in appropriate media (e.g., RPMI 1640 with 10% FBS).
-
Stimulate the cells with varying concentrations of IDR-1002 (e.g., 20-100 µg/mL) for a specified time (e.g., 4 to 24 hours).[1]
-
Collect the cell culture supernatants.
-
Quantify the levels of specific chemokines (e.g., CCL2, CXCL8) in the supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) or quantitative real-time PCR (qRT-PCR) for gene expression analysis.[1]
-
Signaling Pathway Inhibition Assay
-
Objective: To identify the signaling pathways involved in IDR-1002-mediated chemokine induction.
-
Cells: Human PBMCs.
-
Protocol:
-
Pre-treat the cells with specific chemical inhibitors for 1 hour before stimulation with IDR-1002.[1]
-
Gi-protein inhibitor: Pertussis toxin (100 ng/mL)
-
PI3K inhibitor: LY294002 (10 µM)
-
NF-κB inhibitor: Bay11-7082 (1 µM)
-
MEK-1 (ERK) inhibitor: PD98059 (10 µM)
-
p38 inhibitor: SB203580 (10 µM)
-
-
Stimulate the cells with IDR-1002 (e.g., 100 µg/mL) for 18 hours.[1]
-
Collect supernatants and measure chemokine levels by ELISA to determine the effect of each inhibitor.[1]
-
In Vivo Murine Infection Models
-
Objective: To evaluate the protective efficacy of IDR-1002 against bacterial infections.
-
Animal Model: C57BL/6 mice.
-
Protocol:
-
Administer IDR-1002 (e.g., 200 µ g/mouse ) or a vehicle control (e.g., sterile saline) intraperitoneally (i.p.) as a prophylactic treatment 4 hours prior to infection.[1]
-
Infect the mice i.p. with a lethal or sub-lethal dose of bacteria (e.g., S. aureus or E. coli).[1]
-
At a specified time post-infection (e.g., 24 hours), collect peritoneal lavage fluid.[1]
-
Determine the bacterial load in the lavage fluid by plating serial dilutions on appropriate agar (B569324) plates and counting colony-forming units (CFU).[1]
-
Analyze the lavage fluid for leukocyte recruitment (e.g., by flow cytometry) and cytokine/chemokine levels (e.g., by ELISA or Cytometric Bead Array).[1]
-
Monocyte Migration and Adhesion Assays
-
Objective: To assess the effect of IDR-1002 on monocyte function.
-
Cells: Human monocytes or THP-1 cells.
-
Migration Assay:
-
Use a transwell migration system with a fibronectin-coated membrane.
-
Place monocytes in the upper chamber with or without IDR-1002.
-
Place a chemokine (e.g., MCP-1) in the lower chamber as a chemoattractant.
-
Incubate for a period to allow for migration.
-
Quantify the number of migrated cells in the lower chamber. IDR-1002 has been shown to enhance monocyte migration towards chemokines by up to 5-fold.[10][11]
-
-
Adhesion Assay:
-
Coat microplate wells with fibronectin.
-
Add monocytes or THP-1 cells, pre-treated with or without IDR-1002, to the wells.
-
Allow cells to adhere for a specified time.
-
Wash away non-adherent cells.
-
Quantify the number of adherent cells. IDR-1002 increases the adhesion of monocytes to fibronectin in a β1-integrin-dependent manner.[10][11]
-
Conclusion
IDR-1002 is a synthetic immunomodulatory peptide with a sophisticated mechanism of action that goes beyond direct pathogen killing. Its ability to orchestrate a balanced immune response—enhancing pathogen clearance through leukocyte recruitment while simultaneously dampening excessive inflammation—positions it as a highly promising therapeutic candidate. The detailed understanding of its effects on cytokine production and the elucidation of the underlying signaling pathways, as outlined in this guide, provide a solid foundation for researchers and drug developers to further explore and harness the therapeutic potential of IDR-1002 in a variety of infectious and inflammatory diseases. The provided experimental frameworks serve as a starting point for the continued investigation and characterization of this and other novel innate defense regulators.
References
- 1. cbr.ubc.ca [cbr.ubc.ca]
- 2. academic.oup.com [academic.oup.com]
- 3. Synthetic host defense peptide IDR-1002 reduces inflammation in Pseudomonas aeruginosa lung infection | PLOS One [journals.plos.org]
- 4. Synthetic cationic peptide IDR-1002 provides protection against bacterial infections through chemokine induction and enhanced leukocyte recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.sahmri.org.au [research.sahmri.org.au]
- 6. Mechanisms of the Innate Defense Regulator Peptide-1002 Anti-Inflammatory Activity in a Sterile Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Peptide IDR-1002 Inhibits NF-κB Nuclear Translocation by Inhibition of IκBα Degradation and Activates p38/ERK1/2–MSK1-Dependent CREB Phosphorylation in Macrophages Stimulated with Lipopolysaccharide [frontiersin.org]
- 8. Peptide IDR-1002 Inhibits NF-κB Nuclear Translocation by Inhibition of IκBα Degradation and Activates p38/ERK1/2-MSK1-Dependent CREB Phosphorylation in Macrophages Stimulated with Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthetic Immunomodulatory Peptide IDR-1002 Enhances Monocyte Migration and Adhesion on Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic immunomodulatory peptide IDR-1002 enhances monocyte migration and adhesion on fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Peptide IDR-1002 Inhibits NF-κB Nuclear Translocation by Inhibition of IκBα Degradation and Activates p38/ERK1/2–MSK1-Dependent CREB Phosphorylation in Macrophages Stimulated with Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
structural and functional characteristics of IDR-1002
An In-depth Technical Guide to the Structural and Functional Characteristics of IDR-1002
Introduction
Innate Defense Regulator (IDR) peptides represent a novel class of synthetic immunomodulatory agents derived from natural host defense peptides (HDPs). Unlike conventional antibiotics that directly target pathogens, IDRs modulate the host's innate immune response to enhance bacterial clearance while concurrently suppressing harmful inflammation.[1][2][3] IDR-1002, a 12-amino-acid cationic peptide, is a prominent member of this class, selected from a library of bactenecin (B179754) derivatives for its potent ability to induce chemokines and protect against a range of bacterial infections.[4][5] This document provides a comprehensive technical overview of the , its mechanisms of action, and the experimental basis for its observed activities.
Structural Characteristics
IDR-1002 is a synthetic dodecapeptide with a primary amino acid sequence of VQRWLIVWRIRK-NH2 .[6] It is a linear derivative of bactenecin, a bovine HDP.[5] The peptide is C-terminally amidated, a common modification that enhances stability and biological activity. Its cationic nature, conferred by the arginine (R) and lysine (B10760008) (K) residues, and its amphipathic structure are crucial for its immunomodulatory functions. Notably, the tryptophan (W8) residue in the central hydrophobic region has been identified as critical for its anti-inflammatory activities, such as suppressing IL-33 and inducing IL-1RA.[7]
Functional Characteristics and Mechanisms of Action
IDR-1002 exhibits a multi-faceted functional profile characterized by potent immunomodulatory, anti-inflammatory, and anti-infective properties. It does not possess significant direct antimicrobial activity but rather orchestrates the host's immune system to resolve infection and inflammation.[8]
Anti-Inflammatory Activity
IDR-1002 demonstrates robust anti-inflammatory effects by modulating cytokine and chemokine production in response to inflammatory stimuli. It effectively suppresses the production of key pro-inflammatory mediators induced by Toll-like receptor (TLR) agonists.
-
In Vitro Suppression: In murine macrophage-like RAW 264.7 cells and human bronchial epithelial (HBE) cells, IDR-1002 significantly reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1) when challenged with bacterial lipopolysaccharide (LPS, a TLR4 agonist) or other TLR agonists like lipoteichoic acid and zymosan (TLR2 agonists).[6][9][10] This suppression is dose-dependent and occurs even when the peptide is administered after the inflammatory stimulus.[6]
-
In Vivo Efficacy: In a murine model of Pseudomonas aeruginosa lung infection, IDR-1002 reduced levels of IL-6 and decreased alveolar macrophage infiltration, limiting lung pathology without directly reducing the bacterial burden.[6] In a sterile inflammation model (PMA-induced mouse ear edema), topical application of IDR-1002 dampened swelling, pro-inflammatory cytokine production, and neutrophil recruitment.[1][9][10]
-
Respiratory Inflammation: In a house dust mite (HDM)-challenged murine model of asthma, IDR-1002 was shown to blunt airway hyper-responsiveness and reduce the accumulation of eosinophils and neutrophils in the lungs.[11] This effect is linked to its ability to suppress IL-33, a key alarmin in allergic inflammation.[7][11]
The anti-inflammatory mechanism involves the suppression of G protein-coupled receptor expression and the dampening of the IFN-γ response and IFN regulatory factor 8 (IRF8)-regulated networks.[9][10]
Chemokine Induction and Leukocyte Recruitment
A primary mechanism for IDR-1002's protective effects against infection is its ability to induce chemokines, which are crucial for recruiting immune cells to the site of infection.
-
Potent Chemokine Induction: IDR-1002 is a powerful inducer of chemokines in human peripheral blood mononuclear cells (PBMCs), with activity exceeding that of the natural human HDP LL-37.[4][12] It stimulates the production of both neutrophil chemoattractants (e.g., CXCL1, CXCL8) and monocyte chemoattractants (e.g., CCL2, CCL7).[4]
-
Enhanced Cell Migration: While IDR-1002 itself is not directly chemotactic, it significantly enhances the migration of monocytes and neutrophils towards natural chemokine gradients.[13][14] This effect can be potent, increasing monocyte migration by up to 5-fold.[13][14]
-
In Vivo Recruitment: In murine models of Staphylococcus aureus infection, administration of IDR-1002 leads to elevated levels of chemokines like CCL2 and increased recruitment of neutrophils and monocytes to the site of infection, which correlates with a significant reduction in bacterial load.[4][5][8]
The signaling pathway for chemokine induction is mediated through a G-protein (Gi)-coupled receptor and involves the activation of the PI3K, NF-κB, and MAPK (p38 and ERK1/2) signaling pathways.[4][5][15]
Modulation of Cell Adhesion and Integrin Function
IDR-1002 enhances leukocyte recruitment by modulating cell adhesion machinery, specifically through the regulation of integrin function. This is particularly well-documented for monocytes.
-
Integrin-Mediated Adhesion: IDR-1002 promotes the rapid adhesion of monocytes to fibronectin, a key component of the extracellular matrix.[13] This process is dependent on the activation of β1-integrins.[13][14]
-
PI3K/Akt Pathway Dependence: The enhanced adhesion and subsequent migration are critically dependent on the activation of the Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway.[13][14] Inhibition of PI3K or Akt abrogates IDR-1002-induced monocyte adhesion and migration enhancement.[13][14]
This mechanism allows monocytes to more effectively engage with the tissue matrix, facilitating their movement toward sites of infection or inflammation.
Quantitative Data Summary
The functional activities of IDR-1002 have been quantified in various experimental systems. The following tables summarize key data points.
Table 1: Anti-Inflammatory Activity of IDR-1002
| Cell Type | Stimulus | Cytokine/Mediator | Concentration of IDR-1002 | Result | Reference |
|---|---|---|---|---|---|
| RAW 264.7 Macrophages | LPS (10 ng/ml) | IL-6, TNF-α, MCP-1 | 12.5 - 50 µM | Significant, dose-dependent reduction | [6] |
| HBE Cells | P. aeruginosa | IL-6, IL-8 | 50 µM | Reduction in agonist-induced cytokines | [6] |
| HBEC-3KT Cells | IFN-γ (30 ng/mL) | IL-33 | 10 µM | 85 ± 7% suppression of IL-33 production | [7] |
| Human Neutrophils | LPS | TNF-α, IL-10 | Not specified | Significant suppression |[15] |
Table 2: Chemokine Induction and Migration Enhancement by IDR-1002
| Assay | Cell Type | Measurement | Concentration of IDR-1002 | Result | Reference |
|---|---|---|---|---|---|
| Chemokine Induction | Human PBMCs | CCL2, CXCL8 Production | 20 - 100 µg/ml | >10-fold more CCL2 & CXCL8 than IDR-1 | [4] |
| Monocyte Migration | Human Monocytes | Migration to Chemokines | 20 µg/ml | Up to 5-fold enhancement of migration | [13][14] |
| Akt Phosphorylation | THP-1 Cells | Phospho-Akt Levels | Not specified | ~2-fold increase over control at 15 min | [13][14] |
| In Vivo Protection | C57BL/6 Mice | Bacterial Load (S. aureus) | 200 µ g/mouse | Significant reduction vs. control |[4][8] |
Experimental Protocols
The characterization of IDR-1002 relies on a combination of in vitro and in vivo experimental models.
In Vitro Anti-Inflammatory Assay
This protocol is used to assess the ability of IDR-1002 to suppress inflammatory responses in cultured cells.
-
Cell Culture: Murine RAW 264.7 macrophages are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into multi-well plates.
-
Peptide Treatment: Cells are pre-treated with varying concentrations of IDR-1002 (e.g., 12.5, 25, 50 µM) or a vehicle control for a specified period (e.g., 1-4 hours).
-
Inflammatory Challenge: An inflammatory stimulus, such as P. aeruginosa LPS (10 ng/ml), is added to the wells.
-
Incubation: The plates are incubated for a defined period (e.g., 24 hours) to allow for cytokine production.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Quantification: The concentrations of cytokines and chemokines (e.g., TNF-α, IL-6, MCP-1) in the supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's protocols.[6]
Monocyte Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of IDR-1002 to enhance monocyte migration towards a chemoattractant.
-
Chamber Preparation: A Boyden chamber apparatus is used, with upper and lower wells separated by a polycarbonate membrane (e.g., 5-µm pores). The membrane is pre-coated with fibronectin (50 µg/ml) overnight.[14]
-
Cell Preparation: Human monocytes are isolated from peripheral blood by density gradient centrifugation (e.g., using Ficoll-Paque).[13]
-
Assay Setup: A solution containing a chemokine (e.g., CCL2) is placed in the lower chamber. The isolated monocytes are suspended in media, with or without IDR-1002 (20 µg/ml), and placed in the upper chamber.
-
Incubation: The chamber is incubated for 1-3 hours to allow cells to migrate through the membrane.
-
Cell Staining and Counting: Non-migrated cells on the top of the membrane are scraped away. The cells that have migrated to the underside of the membrane are fixed, stained (e.g., Diff-Quick), and counted under a microscope. The fold increase in migration over baseline is then calculated.[14]
In Vivo Murine Infection Model
This model assesses the protective efficacy of IDR-1002 against a live bacterial challenge.
-
Animal Model: C57BL/6 female mice are used for the experiment.[4]
-
Peptide Administration: Mice are pre-treated via intraperitoneal (i.p.) injection with IDR-1002 (e.g., 200 µ g/mouse ) or a saline control, typically 4 hours prior to infection.[16]
-
Bacterial Challenge: Mice are infected i.p. with a standardized dose of bacteria (e.g., 2 x 10⁸ CFU of S. aureus).[4][8]
-
Monitoring and Sample Collection: After a set time (e.g., 24 hours), mice are euthanized. A peritoneal lavage is performed to collect fluid and cells from the peritoneal cavity.
-
Analysis:
-
Bacterial Load: The lavage fluid is serially diluted and plated on agar (B569324) to determine the number of colony-forming units (CFU).
-
Leukocyte Recruitment: Cells in the lavage are counted, and differential counts (neutrophils, monocytes) are performed using flow cytometry with specific cell surface markers (e.g., Gr1, F4/80).[4]
-
Cytokine Levels: Cytokine concentrations in the lavage fluid are measured by ELISA or Cytometric Bead Array (CBA).[4]
-
Conclusion
IDR-1002 is a synthetic immunomodulatory peptide with a well-defined structure and a multi-functional activity profile. Its primary therapeutic value lies not in direct antimicrobial action, but in its capacity to orchestrate a beneficial innate immune response. By enhancing leukocyte recruitment through chemokine induction and modulation of integrin function, while simultaneously suppressing excessive and damaging inflammation, IDR-1002 provides protection against bacterial pathogens. The elucidation of its signaling mechanisms, particularly the involvement of G-protein coupled receptors and the PI3K-Akt pathway, provides a strong foundation for its development as a novel anti-infective and anti-inflammatory therapeutic agent.
References
- 1. Innate Defence Regulator Peptides: An Anti-Inflammatory Therapy? - Centre for Blood Research [cbr.ubc.ca]
- 2. Innate Defense Regulator Peptide 1018 in Wound Healing and Wound Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Innate Defense Regulator Peptide 1018 in Wound Healing and Wound Infection | PLOS One [journals.plos.org]
- 4. cbr.ubc.ca [cbr.ubc.ca]
- 5. academic.oup.com [academic.oup.com]
- 6. Synthetic host defense peptide IDR-1002 reduces inflammation in Pseudomonas aeruginosa lung infection | PLOS One [journals.plos.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Mechanisms of the Innate Defense Regulator Peptide-1002 Anti-Inflammatory Activity in a Sterile Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.sahmri.org.au [research.sahmri.org.au]
- 11. Immunomodulatory innate defence regulator (IDR) peptide alleviates airway inflammation and hyper-responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthetic Immunomodulatory Peptide IDR-1002 Enhances Monocyte Migration and Adhesion on Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. The innate defense regulator peptides IDR-HH2, IDR-1002, and IDR-1018 modulate human neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for IDR-1002 in In-Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
IDR-1002 (VQRWLIVWRIRK-NH2) is a synthetic innate defense regulator (IDR) peptide derived from bactenecin, a bovine host defense peptide.[1] It functions as a potent immunomodulatory agent, enhancing the host's innate immune response rather than exhibiting direct antimicrobial activity.[1][2] This makes it a promising candidate for novel anti-infective therapies. IDR-1002 has been shown to induce the production of chemokines, enhance leukocyte recruitment, and modulate inflammatory responses.[1][2] These application notes provide detailed protocols for utilizing IDR-1002 in various in-vitro cell culture experiments to explore its immunomodulatory properties.
Mechanism of Action
IDR-1002 exerts its effects by activating key intracellular signaling pathways. Its activity is mediated through a G-protein coupled receptor (GPCR), leading to the activation of Phosphoinositide 3-kinase (PI3K), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][2] This signaling network ultimately results in the transcription and secretion of chemokines and cytokines, as well as the enhancement of cell migration and adhesion.[3]
Signaling Pathways of IDR-1002
Caption: IDR-1002 signaling cascade initiating from a GPCR.
Data Presentation
Table 1: In-Vitro Cytotoxicity of IDR-1002
| Cell Type | Assay | Concentration (µg/mL) | Cytotoxicity (%) | Reference |
| Human PBMCs | Not specified | up to 200 | Not toxic | [1] |
| Human Neutrophils | Not specified | up to 100 | Not toxic | [1] |
| HBEC-3KT | LDH Assay | 10 | ≤15 | [4] |
Table 2: Chemokine and Cytokine Induction by IDR-1002 in Human PBMCs (24h stimulation)
| Chemokine/Cytokine | Concentration of IDR-1002 (µg/mL) | Fold Increase (vs. Control) | Reference |
| CCL2 (MCP-1) | 20 | >10 | [1] |
| CXCL8 (IL-8) | 20 | >10 | [1] |
| CCL7 (MCP-3) | 20 | Significant induction | [1] |
| CXCL1 (GRO-α) | 20 | Significant induction | [1] |
| IL-1RA | 10 | 2.6 ± 0.4 | [5] |
| STC1 | 10 | 4 ± 0.3 | [5] |
Table 3: Enhancement of Monocyte Migration by IDR-1002
| Chemokine | IDR-1002 Concentration (µg/mL) | Fold Increase in Migration (vs. Chemokine alone) | Reference |
| CCL3 (MIP-1α) | 20 | Significantly stronger | [5] |
| CCL5 (RANTES) | 20 | Significantly stronger | [5] |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (LDH Assay)
This protocol is adapted from studies showing low cytotoxicity of IDR-1002.[4]
Objective: To determine the cytotoxic effect of IDR-1002 on a specific cell line.
Materials:
-
Cells of interest (e.g., Human Bronchial Epithelial Cells - HBEC-3KT)
-
Complete cell culture medium
-
IDR-1002 peptide
-
96-well tissue culture plates
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density that allows them to reach 80-90% confluency within 24 hours.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of IDR-1002 (e.g., 1, 10, 50, 100 µg/mL).
-
Include wells with untreated cells (negative control) and cells treated with a lysis buffer provided in the LDH kit (positive control).
-
Incubate the plate for the desired time period (e.g., 24 hours).
-
After incubation, carefully collect the supernatant from each well.
-
Perform the LDH assay on the supernatants according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100
Caption: Workflow for LDH cytotoxicity assay.
Chemokine and Cytokine Induction Assay (ELISA)
This protocol is based on the established chemokine-inducing properties of IDR-1002.[1]
Objective: To quantify the production of specific chemokines and cytokines by cells in response to IDR-1002 stimulation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or other relevant cell types
-
RPMI-1640 medium with 10% FBS
-
IDR-1002 peptide
-
24-well tissue culture plates
-
ELISA kits for the chemokines/cytokines of interest (e.g., human CCL2, CXCL8)
-
Microplate reader
Protocol:
-
Isolate PBMCs from healthy donors using a Ficoll-Paque density gradient.
-
Seed the cells in a 24-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Stimulate the cells with IDR-1002 at various concentrations (e.g., 1, 10, 20, 50 µg/mL). Include an untreated control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate to pellet the cells and collect the cell-free supernatant.
-
Perform the ELISA for the target chemokines/cytokines on the collected supernatants according to the manufacturer's protocol.
-
Measure the absorbance using a microplate reader and calculate the concentration of the chemokines/cytokines based on a standard curve.
Caption: Workflow for chemokine/cytokine induction assay.
In-Vitro Wound Healing (Scratch) Assay
This protocol is a standard method to assess cell migration and can be adapted for studying the effects of IDR-1002.
Objective: To evaluate the effect of IDR-1002 on the migration and wound closure of a confluent cell monolayer.
Materials:
-
Adherent cell line (e.g., fibroblasts, epithelial cells)
-
Complete cell culture medium
-
IDR-1002 peptide
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Once confluent, create a "scratch" or "wound" in the monolayer by scraping a straight line across the well with a sterile 200 µL pipette tip.
-
Gently wash the well with PBS to remove detached cells.
-
Replace the medium with fresh medium containing IDR-1002 at the desired concentration (e.g., 10 µg/mL). Include an untreated control well.
-
Capture images of the scratch at time 0.
-
Incubate the plate and capture images of the same field of view at regular intervals (e.g., every 4-6 hours) until the wound in the control well is nearly closed.
-
Analyze the images to quantify the rate of wound closure. This can be done by measuring the area or the width of the scratch at each time point. The percentage of wound closure can be calculated as follows: % Wound Closure = [(Initial Area - Area at time t) / Initial Area] * 100
Caption: Workflow for in-vitro wound healing assay.
Conclusion
IDR-1002 is a versatile immunomodulatory peptide with significant potential in various in-vitro cell culture applications. The protocols and data presented here provide a comprehensive guide for researchers to investigate its mechanisms and effects on cellular responses. Proper experimental design, including appropriate controls and concentration ranges, is crucial for obtaining reliable and reproducible results.
References
- 1. cbr.ubc.ca [cbr.ubc.ca]
- 2. Anti-infective peptide IDR-1002 augments monocyte chemotaxis towards CCR5 chemokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic immunomodulatory peptide IDR-1002 enhances monocyte migration and adhesion on fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cmdr.ubc.ca [cmdr.ubc.ca]
Application Notes and Protocols for IDR-1002 Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Innate Defense Regulator (IDR)-1002 is a synthetic host defense peptide derivative recognized for its potent immunomodulatory and anti-inflammatory properties.[1][2] Unlike traditional antibiotics that directly target microbes, IDR-1002 modulates the host's innate immune response to combat infection and inflammation.[3][4] It has demonstrated efficacy in various murine models of bacterial infection, sterile inflammation, and lung inflammation by enhancing leukocyte recruitment, inducing chemokine production, and suppressing pro-inflammatory cytokine storms.[5][6] These application notes provide a detailed overview of the protocols for administering IDR-1002 in murine models based on published research, including dosage, routes of administration, and experimental workflows.
Mechanism of Action
IDR-1002 exerts its immunomodulatory effects through the activation of several key signaling pathways. It has been shown to mediate chemokine induction through a G-protein coupled receptor, subsequently activating the PI3K/Akt, NF-κB, and MAPK signaling pathways.[3][5] This leads to the recruitment of neutrophils and monocytes to the site of infection or inflammation.[3] Furthermore, IDR-1002 can dampen excessive inflammatory responses by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][6] In sterile inflammation models, it has been shown to suppress the expression of various G protein-coupled receptors for inflammatory mediators and dampen the IFN-γ response.[1][2]
Quantitative Data Summary
The following tables summarize the administration protocols for IDR-1002 in various murine models as reported in the literature.
Table 1: IDR-1002 Administration for Bacterial Infection Models
| Mouse Strain | Infection Model | Route of Administration | Dosage | Treatment Schedule | Reference |
| C57BL/6 | Staphylococcus aureus (invasive) | Intraperitoneal (i.p.) | 50, 100, or 200 µ g/mouse | Single prophylactic dose 4 hours prior to infection. | [3][7] |
| C57BL/6 | Staphylococcus aureus (systemic) | Intraperitoneal (i.p.) | 200 µ g/mouse | Two therapeutic doses at 1 and 22 hours post-infection. | [3] |
| C57BL/6 | Escherichia coli | Intraperitoneal (i.p.) | 200 µ g/mouse | Single prophylactic dose 4 hours prior to infection. | [3] |
| Not Specified | Mycobacterium tuberculosis | Intratracheal | ~1 mg/kg (32 µ g/mouse ) | Three times a week. | [4] |
Table 2: IDR-1002 Administration for Inflammation Models
| Mouse Strain | Inflammation Model | Route of Administration | Dosage | Treatment Schedule | Reference |
| CD1 | Phorbol 12-myristate 13-acetate (PMA)-induced ear inflammation | Topical | Not specified | Not specified | [1] |
| BALB/c | House Dust Mite (HDM)-challenged airway inflammation | Subcutaneous | 6 mg/kg | Three times a week for 2 weeks. | [8][9][10] |
| Not Specified | Pseudomonas aeruginosa lung infection (alginate model) | Intranasal | 12 mg/kg | Single therapeutic dose at 18 hours post-infection. | [6] |
| Not Specified | Pseudomonas aeruginosa lung infection | Intranasal | 4, 6, or 8 mg/kg | Single prophylactic dose 24 hours prior to infection. | [6] |
Experimental Protocols
Prophylactic Treatment in a Staphylococcus aureus Infection Model
This protocol is adapted from studies demonstrating the prophylactic efficacy of IDR-1002 against invasive bacterial infections.[3][7]
Materials:
-
IDR-1002 peptide
-
Sterile, endotoxin-free saline
-
Staphylococcus aureus (e.g., strain Xen29)
-
C57BL/6 mice (female, age-matched)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Preparation of IDR-1002: Dissolve IDR-1002 in sterile saline to the desired concentration (e.g., for a 200 µg dose in 200 µL, prepare a 1 mg/mL solution).
-
Animal Acclimatization: Acclimatize C57BL/6 mice for at least one week before the experiment.
-
IDR-1002 Administration: Administer a single intraperitoneal (i.p.) injection of IDR-1002 (e.g., 200 µ g/mouse ) or vehicle control (sterile saline) to each mouse.
-
Bacterial Challenge: Four hours after the peptide administration, infect the mice intraperitoneally with a predetermined lethal or sub-lethal dose of S. aureus (e.g., 2 x 10⁸ CFU/mouse).
-
Monitoring: Monitor the mice for clinical signs of infection and mortality over a defined period (e.g., 24-48 hours).
-
Outcome Assessment: At the end of the experiment, euthanize the mice and collect peritoneal lavage and/or blood to determine bacterial load (CFU counts).
Therapeutic Treatment in a Pseudomonas aeruginosa Lung Infection Model
This protocol is based on studies evaluating the therapeutic potential of IDR-1002 in a chronic lung infection model.[6]
Materials:
-
IDR-1002 peptide
-
Sterile, endotoxin-free water or saline
-
Pseudomonas aeruginosa (e.g., strain LESB58) mixed with alginate
-
Mice (specify strain)
-
Equipment for intranasal administration
Procedure:
-
Preparation of IDR-1002: Dissolve IDR-1002 in sterile water or saline to the desired concentration.
-
Animal Acclimatization: Acclimatize mice for at least one week prior to the experiment.
-
Induction of Infection: At 0 hours, intranasally administer P. aeruginosa mixed with alginate (e.g., 7 x 10⁶ CFU/mouse) to induce a chronic-like lung infection.
-
IDR-1002 Administration: At 18 hours post-infection, administer a single intranasal dose of IDR-1002 (12 mg/kg) or vehicle control.
-
Monitoring: Monitor the health of the mice throughout the experiment.
-
Outcome Assessment: At 42 hours post-infection, euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue. Assess bacterial burden (CFU counts) in the lungs and measure levels of inflammatory cytokines (e.g., IL-6, TNF-α) in the lung homogenate and serum via ELISA. Histological analysis of lung tissue can also be performed to assess inflammation.
Visualizations
References
- 1. Mechanisms of the Innate Defense Regulator Peptide-1002 Anti-Inflammatory Activity in a Sterile Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.sahmri.org.au [research.sahmri.org.au]
- 3. cbr.ubc.ca [cbr.ubc.ca]
- 4. Ability of Innate Defence Regulator Peptides IDR-1002, IDR-HH2 and IDR-1018 to Protect against Mycobacterium tuberculosis Infections in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Synthetic host defense peptide IDR-1002 reduces inflammation in Pseudomonas aeruginosa lung infection | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Immunomodulatory innate defence regulator (IDR) peptide alleviates airway inflammation and hyper-responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Utilizing IDR-1002 for Monocyte Migration and Adhesion Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Innate Defense Regulator (IDR) peptides are a class of synthetic immunomodulatory agents designed to enhance the body's innate immune response to pathogens and injury. IDR-1002, a derivative of bovine bactenecin, has demonstrated significant potential in modulating the activity of immune cells, particularly monocytes.[1][2] While it does not act as a direct chemoattractant, IDR-1002 potentiates monocyte migration towards chemokines and enhances their adhesion to extracellular matrix proteins, crucial steps in the inflammatory response and host defense.[1][3] These application notes provide detailed protocols for studying the effects of IDR-1002 on monocyte migration and adhesion, along with a summary of key quantitative data and a visualization of the underlying signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of IDR-1002 on monocyte migration and adhesion as reported in key studies.
Table 1: Effect of IDR-1002 on Monocyte Chemotaxis
| Chemokine | Chemokine Concentration (ng/mL) | IDR-1002 Concentration (µg/mL) | Fold Increase in Monocyte Migration (mean ± SE) | Reference |
| CCL3 | 12.5 | 20 | ~2.5 | [2] |
| CCL5 | 12.5 | 20 | ~2.0 | [2] |
| CCL2 | Various | 20 | No significant difference | [2] |
| CCL7 | Various | 20 | No significant difference | [2] |
Table 2: Effect of IDR-1002 on Monocyte Adhesion to Fibronectin
| Cell Type | IDR-1002 Concentration (µg/mL) | Adhesion Enhancement | Dependence on β1-integrin | Reference |
| Human Monocytes | Not specified | Increased | Yes | [1][3] |
| THP-1 Cells | Not specified | Increased | Yes | [1][3] |
Table 3: Signaling Pathways Implicated in IDR-1002-Mediated Effects
| Pathway Component | Role in IDR-1002 Action | Effect of Inhibition | Reference |
| PI3K | Adhesion and Migration | Abrogated IDR-1002-induced adhesion and migration | [1][3] |
| Akt | Adhesion and Migration | Abrogated IDR-1002-induced adhesion and migration | [1][3] |
| p38 MAPK | Chemokine-induced Signaling | IDR-1002 enhances chemokine-induced phosphorylation | [2] |
| MEK1 | Adhesion | Moderate inhibition of adhesion | [1] |
| CCR5 | Chemotaxis towards CCL3/CCL5 | Inhibition eliminated the enhancement of chemotaxis | [2] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of IDR-1002 in monocytes and a general workflow for assessing its impact on monocyte migration.
Caption: IDR-1002 signaling pathway in monocytes.
Caption: Experimental workflow for monocyte migration assay.
Experimental Protocols
Protocol 1: Monocyte Transwell Migration Assay
This protocol is for assessing the effect of IDR-1002 on monocyte migration towards a chemokine gradient using a Transwell system.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)
-
RPMI-1640 medium with 10% fetal bovine serum (FBS)
-
Serum-free RPMI-1640 medium
-
IDR-1002 (e.g., 20 µg/mL working solution)
-
Chemokines (e.g., CCL3, CCL5 at 12.5 ng/mL)
-
24-well Transwell plates (e.g., 5 µm pore size)
-
Fibronectin
-
Calcein-AM or other fluorescent cell stain
-
Fluorescence plate reader or microscope
Methodology:
-
Plate Coating: Coat the underside of the Transwell inserts with fibronectin (e.g., 10 µg/mL in PBS) for 1 hour at 37°C. Wash with PBS.
-
Cell Preparation:
-
Isolate primary human monocytes from PBMCs using standard methods (e.g., magnetic bead separation).
-
Alternatively, use a monocyte cell line like THP-1.
-
Starve cells in serum-free RPMI-1640 for 2-4 hours prior to the assay.
-
Resuspend cells in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL.
-
-
Treatment:
-
In a separate tube, pre-treat the monocyte suspension with IDR-1002 (e.g., 20 µg/mL) for 15-30 minutes at 37°C.
-
Prepare a vehicle control (e.g., sterile water or PBS) under the same conditions.
-
-
Assay Setup:
-
Add 600 µL of serum-free RPMI-1640 containing the chemokine (e.g., 12.5 ng/mL CCL3 or CCL5) to the lower chamber of the 24-well plate.
-
Add 100 µL of the pre-treated or control cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-4 hours. The optimal time should be determined empirically.
-
Quantification:
-
Carefully remove the Transwell inserts.
-
Wipe the top side of the membrane with a cotton swab to remove non-migrated cells.
-
Microscopy Method: Stain the migrated cells on the bottom of the membrane with a suitable stain (e.g., DAPI or Crystal Violet). Count the number of cells in several fields of view under a microscope.
-
Fluorescence Method: If cells were pre-labeled with a fluorescent dye like Calcein-AM, measure the fluorescence of the migrated cells in the bottom chamber using a plate reader. Alternatively, lyse the cells on the bottom of the membrane and measure the fluorescence of the lysate.
-
Protocol 2: Monocyte Adhesion Assay
This protocol is designed to measure the effect of IDR-1002 on monocyte adhesion to a fibronectin-coated surface.
Materials:
-
Human monocytes or THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Serum-free RPMI-1640 medium
-
IDR-1002
-
Fibronectin
-
96-well black, clear-bottom tissue culture plates
-
Calcein-AM
-
PBS
-
Fluorescence plate reader
Methodology:
-
Plate Coating: Coat the wells of a 96-well plate with fibronectin (e.g., 10 µg/mL in PBS) overnight at 4°C or for 2 hours at 37°C. Wash wells three times with PBS.
-
Cell Preparation and Labeling:
-
Culture and harvest monocytes as described in Protocol 1.
-
Label the cells with Calcein-AM (e.g., 5 µM) for 30 minutes at 37°C.
-
Wash the cells twice with serum-free RPMI-1640 to remove excess dye.
-
Resuspend the labeled cells in serum-free RPMI-1640 at 5 x 10^5 cells/mL.
-
-
Treatment and Adhesion:
-
Add 100 µL of the labeled cell suspension to each fibronectin-coated well.
-
Add IDR-1002 to the desired final concentration (e.g., 20 µg/mL). Include a vehicle control.
-
Incubate the plate at 37°C for 30-60 minutes to allow for adhesion.
-
-
Washing:
-
Gently wash the wells three times with warm PBS to remove non-adherent cells. Be careful not to dislodge the adhered cells.
-
-
Quantification:
-
Add 100 µL of PBS or cell lysis buffer to each well.
-
Measure the fluorescence of the adherent cells using a fluorescence plate reader (Excitation/Emission ~485/520 nm for Calcein-AM).
-
A standard curve can be generated by plating known numbers of labeled cells to correlate fluorescence intensity with cell number.
-
Protocol 3: Flow Cytometry for Surface Marker Expression
This protocol outlines the steps to measure changes in the surface expression of β1-integrin and CCR5 on monocytes following treatment with IDR-1002.
Materials:
-
Human monocytes or THP-1 cells
-
RPMI-1640 medium
-
IDR-1002
-
Fluorochrome-conjugated antibodies against human CD14, β1-integrin (CD29), and CCR5 (CD195)
-
Isotype control antibodies
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Flow cytometer
Methodology:
-
Cell Preparation and Treatment:
-
Prepare a single-cell suspension of monocytes at 1 x 10^6 cells/mL in RPMI-1640.
-
Treat the cells with IDR-1002 (e.g., 20 µg/mL) or vehicle control for the desired time (e.g., 15-60 minutes for β1-integrin activation, longer for CCR5 upregulation) at 37°C.
-
-
Antibody Staining:
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add the fluorochrome-conjugated antibodies (and isotype controls in separate tubes) at the manufacturer's recommended concentration.
-
Incubate on ice or at 4°C for 30 minutes in the dark.
-
-
Washing and Acquisition:
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the monocyte population based on forward and side scatter, and CD14 expression for primary cells.
-
Analyze the median fluorescence intensity (MFI) of the β1-integrin and CCR5 staining in the IDR-1002-treated samples compared to the control samples. An increase in MFI indicates upregulation or a conformational change leading to increased antibody binding.
-
References
Application Notes and Protocols for Testing IDR-1002's Anti-Infective Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
IDR-1002 is a synthetic innate defense regulator (IDR) peptide that represents a novel approach to anti-infective therapy. Unlike traditional antibiotics that directly target microbes, IDR-1002 modulates the host's innate immune response to effectively combat bacterial infections.[1][2][3] This peptide has demonstrated broad-spectrum protective activity against both Gram-positive and Gram-negative bacterial infections, including challenging pathogens like Staphylococcus aureus and Pseudomonas aeruginosa.[1][2][3][4] Its mechanism of action is centered on enhancing leukocyte recruitment, inducing chemokine production, and suppressing excessive inflammatory responses.[1][2][3][5][6] These application notes provide a comprehensive guide for researchers to design and execute experiments to evaluate the anti-infective properties of IDR-1002.
Mechanism of Action
IDR-1002 exerts its anti-infective effects by potentiating the host's immune defenses. Key aspects of its mechanism include:
-
Chemokine Induction: IDR-1002 is a potent inducer of various chemokines, which are signaling proteins that attract immune cells to the site of infection.[1][2][3] This leads to the enhanced recruitment of neutrophils and monocytes, crucial for bacterial clearance.[1][2][3]
-
Enhanced Leukocyte Migration and Adhesion: The peptide enhances the ability of monocytes to migrate towards chemokines and increases their adhesion to the extracellular matrix protein fibronectin.[7][8][9] This process is dependent on the activation of β1-integrins and the PI3K-Akt signaling pathway.[7][8]
-
Anti-Inflammatory Properties: While promoting a robust initial immune response, IDR-1002 also exhibits anti-inflammatory activities by dampening the production of pro-inflammatory cytokines in later stages of infection.[4][5][6] This helps to prevent excessive inflammation and tissue damage.
-
Anti-Biofilm Activity: IDR-1002 has been shown to possess activity against bacterial biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics.[10][11]
Signaling Pathways
The immunomodulatory effects of IDR-1002 are mediated through the activation of specific intracellular signaling pathways. Understanding these pathways is crucial for a comprehensive evaluation of the peptide's activity.
Experimental Protocols
This section outlines detailed protocols for key experiments to assess the anti-infective properties of IDR-1002.
In Vitro Chemokine Induction Assay
This assay measures the ability of IDR-1002 to induce the production of chemokines in immune cells.
Protocol:
-
Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a murine macrophage cell line (e.g., RAW 264.7) in appropriate culture medium.
-
Stimulation: Seed the cells in a 24-well plate at a density of 1 x 10^6 cells/mL. Stimulate the cells with varying concentrations of IDR-1002 (e.g., 1, 10, 50 µg/mL) for 24 hours. Include a vehicle control (e.g., sterile saline).
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell-free supernatant.
-
Chemokine Quantification: Measure the concentration of relevant chemokines (e.g., MCP-1/CCL2, IL-8/CXCL8 for human cells; KC/CXCL1, MIP-2/CXCL2 for murine cells) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Compare the chemokine concentrations in the IDR-1002-treated groups to the vehicle control.
In Vitro Monocyte Migration (Chemotaxis) Assay
This assay evaluates the effect of IDR-1002 on monocyte migration towards a chemoattractant.
Protocol:
-
Cell Isolation: Isolate human monocytes from peripheral blood.
-
Assay Setup: Use a transwell migration assay system with a polycarbonate membrane (e.g., 5 µm pore size).
-
Chemoattractant: Add a known chemoattractant (e.g., MCP-1) to the lower chamber.
-
Cell Treatment: Pre-incubate the isolated monocytes with different concentrations of IDR-1002 (e.g., 1, 10, 50 µg/mL) or a vehicle control for 30 minutes.
-
Migration: Add the pre-treated monocytes to the upper chamber of the transwell.
-
Incubation: Incubate the plate for 2-3 hours at 37°C in a 5% CO2 incubator.
-
Quantification: Quantify the number of migrated cells in the lower chamber by counting under a microscope or using a fluorescent plate reader after staining the cells.
-
Data Analysis: Compare the number of migrated cells in the IDR-1002-treated groups to the vehicle control.
In Vivo Murine Model of Bacterial Peritonitis
This model assesses the in vivo efficacy of IDR-1002 in a localized bacterial infection.
Protocol:
-
Animal Model: Use 6-8 week old female C57BL/6 mice.
-
Treatment: Administer IDR-1002 (e.g., 4 mg/kg) or a vehicle control (sterile saline) via intraperitoneal (i.p.) injection.
-
Infection: After a set pre-treatment time (e.g., 4 hours), induce peritonitis by i.p. injection of a sublethal dose of S. aureus (e.g., 1 x 10^7 CFU/mouse).
-
Monitoring: Monitor the mice for clinical signs of infection for 24 hours.
-
Sample Collection: At 24 hours post-infection, euthanize the mice and collect peritoneal lavage fluid and blood samples.
-
Bacterial Load: Determine the bacterial load in the peritoneal lavage fluid and blood by plating serial dilutions on appropriate agar (B569324) plates and counting colony-forming units (CFU).
-
Immune Cell Analysis: Analyze the cellular composition of the peritoneal lavage fluid using flow cytometry to quantify the recruitment of neutrophils and monocytes.
-
Data Analysis: Compare the bacterial loads and immune cell counts between the IDR-1002-treated and vehicle control groups.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: In Vitro Chemokine Induction by IDR-1002 in Human PBMCs
| Treatment | MCP-1 (pg/mL) ± SEM | IL-8 (pg/mL) ± SEM |
| Vehicle Control | Value | Value |
| IDR-1002 (1 µg/mL) | Value | Value |
| IDR-1002 (10 µg/mL) | Value | Value |
| IDR-1002 (50 µg/mL) | Value | Value |
Table 2: Effect of IDR-1002 on Monocyte Migration Towards MCP-1
| Treatment | Migrated Cells (per high-power field) ± SEM |
| Vehicle Control | Value |
| IDR-1002 (1 µg/mL) | Value |
| IDR-1002 (10 µg/mL) | Value |
| IDR-1002 (50 µg/mL) | Value |
Table 3: In Vivo Efficacy of IDR-1002 in a Murine Peritonitis Model
| Treatment Group | Peritoneal Lavage CFU/mL (log10) ± SEM | Blood CFU/mL (log10) ± SEM | Peritoneal Neutrophils (x10^6) ± SEM | Peritoneal Monocytes (x10^6) ± SEM |
| Vehicle Control | Value | Value | Value | Value |
| IDR-1002 (4 mg/kg) | Value | Value | Value | Value |
Conclusion
These application notes provide a framework for the systematic evaluation of the anti-infective properties of IDR-1002. By following these detailed protocols, researchers can generate robust and reproducible data to further elucidate the therapeutic potential of this promising immunomodulatory peptide. The combination of in vitro and in vivo experiments will provide a comprehensive understanding of IDR-1002's mechanism of action and its efficacy as a novel anti-infective agent.
References
- 1. cbr.ubc.ca [cbr.ubc.ca]
- 2. academic.oup.com [academic.oup.com]
- 3. Synthetic cationic peptide IDR-1002 provides protection against bacterial infections through chemokine induction and enhanced leukocyte recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic host defense peptide IDR-1002 reduces inflammation in Pseudomonas aeruginosa lung infection | PLOS One [journals.plos.org]
- 5. Mechanisms of the Innate Defense Regulator Peptide-1002 Anti-Inflammatory Activity in a Sterile Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.sahmri.org.au [research.sahmri.org.au]
- 7. Synthetic Immunomodulatory Peptide IDR-1002 Enhances Monocyte Migration and Adhesion on Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic immunomodulatory peptide IDR-1002 enhances monocyte migration and adhesion on fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cmdr.ubc.ca [cmdr.ubc.ca]
Application Notes and Protocols: IDR-1002 as a Potential Vaccine Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Innate Defense Regulator (IDR)-1002 is a synthetic immunomodulatory peptide derived from bactenecin, a bovine host defense peptide.[1][2] It has demonstrated significant potential as a vaccine adjuvant due to its ability to modulate the innate immune response, leading to enhanced recruitment of immune cells and a more robust and effective adaptive immune response.[3][4] Unlike traditional adjuvants that often act as direct agonists for pattern recognition receptors, IDR-1002 functions by modulating host signaling pathways to amplify the response to vaccination.[1][5] These application notes provide an overview of IDR-1002's mechanism of action, quantitative data on its efficacy, and detailed protocols for its evaluation as a vaccine adjuvant.
Mechanism of Action
IDR-1002 enhances the immune response primarily by augmenting the recruitment and activation of key immune cells, particularly monocytes and neutrophils, to the site of immunization.[1][3] This is achieved through a multi-faceted mechanism involving the induction of chemokines and the modulation of cell adhesion and migration.[1][3]
The principal signaling pathways activated by IDR-1002 include:
-
G-protein-coupled receptor (GPCR) signaling: IDR-1002 is thought to initiate its effects by binding to a Gαi-coupled receptor on the surface of immune cells.[1][2]
-
PI3K/Akt Pathway: Activation of this pathway is central to IDR-1002's function.[3][4] It leads to the downstream activation of β1-integrins, which enhances the adhesion of monocytes to the extracellular matrix protein fibronectin, thereby facilitating their migration towards chemoattractants.[3]
-
MAPK and NF-κB Pathways: The mitogen-activated protein kinase (MAPK) pathways (including ERK1/2 and p38) and the nuclear factor-kappa B (NF-κB) pathway are also involved in IDR-1002-mediated chemokine induction.[1][6]
This concerted activation of signaling cascades results in the production of a variety of chemokines, such as CCL2 (MCP-1), CXCL1 (KC), and CXCL8 (IL-8), which are potent chemoattractants for monocytes and neutrophils.[1]
Signaling Pathway Diagram
Caption: IDR-1002 signaling cascade in immune cells.
Quantitative Data Summary
The efficacy of IDR-1002 as an immunomodulator and potential adjuvant has been quantified in several studies. The following tables summarize key findings.
Table 1: In Vitro Efficacy of IDR-1002
| Parameter | Cell Type | Concentration of IDR-1002 | Result | Reference |
| Monocyte Migration | Human Monocytes | 10 µg/mL | Up to 5-fold increase in migration towards chemokines on fibronectin | [3][4] |
| Akt Phosphorylation | THP-1 cells | 20 µg/mL | ~2-fold increase over unstimulated controls at 15 min | [3] |
| Chemokine Production (CCL2) | Human PBMCs | 20-100 µg/mL | >10-fold increase compared to IDR-1 | [1] |
| Chemokine Production (CXCL8) | Human PBMCs | 20-100 µg/mL | >10-fold increase compared to IDR-1 | [1] |
| Cytokine Production (IL-6) | Human Bronchial Epithelial Cells | 50 µM | Significant increase | [7] |
| Cytokine Production (IL-8) | Human Bronchial Epithelial Cells | 50 µM | Significant increase | [7] |
| Anti-inflammatory Activity | LPS-stimulated RAW 264.7 cells | 12.5-50 µM | Dose-dependent reduction of IL-6, TNF-α, and MCP-1 | [7][8] |
Table 2: In Vivo Efficacy of IDR-1002
| Animal Model | Infection/Challenge | IDR-1002 Dose | Outcome | Reference |
| Mouse | Staphylococcus aureus infection | 1 mg/kg | >5-fold reduction in protective dose compared to IDR-1 | [1] |
| Mouse | Escherichia coli infection | Not specified | Provided protection | [1] |
| Mouse | Pseudomonas aeruginosa lung infection | Not specified | Reduced bacterial burden and inflammation | [9] |
| Mouse | Sterile inflammation (PMA-induced ear edema) | Topical application | Dampened edema, pro-inflammatory cytokine production, and neutrophil recruitment | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the adjuvant potential of IDR-1002.
Protocol 1: In Vitro Monocyte Migration Assay (Transwell Assay)
Objective: To assess the ability of IDR-1002 to enhance monocyte migration towards a chemoattractant.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
IDR-1002 peptide
-
Chemoattractant (e.g., MCP-1/CCL2)
-
Fibronectin
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Calcein-AM or other fluorescent dye for cell labeling
-
Fluorescence plate reader
Procedure:
-
Coat the underside of the Transwell insert membrane with fibronectin (10 µg/mL) and incubate for 2 hours at 37°C. Block with 1% BSA.
-
Isolate monocytes from human PBMCs or culture THP-1 cells.
-
Resuspend monocytes at 1 x 10^6 cells/mL in serum-free RPMI-1640.
-
Treat cells with various concentrations of IDR-1002 (e.g., 1, 10, 20 µg/mL) or a vehicle control for 30 minutes at 37°C.
-
In the lower chamber of the 24-well plate, add RPMI-1640 containing the chemoattractant (e.g., 100 ng/mL MCP-1).
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Remove non-migrated cells from the top of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the underside of the membrane with a suitable stain (e.g., DAPI).
-
Alternatively, for a quantitative readout, pre-label cells with Calcein-AM. After incubation, measure the fluorescence of the cells that have migrated to the bottom chamber using a fluorescence plate reader.
-
Calculate the fold increase in migration over the vehicle control.
Protocol 2: In Vivo Immunization and Antibody Titer Determination
Objective: To evaluate the effect of IDR-1002 as an adjuvant on the antigen-specific antibody response in vivo.
Materials:
-
Laboratory animals (e.g., C57BL/6 mice, 6-8 weeks old)
-
Antigen of interest (e.g., Ovalbumin)
-
IDR-1002 peptide
-
Saline or other suitable vehicle
-
Syringes and needles for immunization
-
Blood collection supplies
-
ELISA plates and reagents (coating buffer, blocking buffer, detection antibody, substrate)
Procedure:
-
Prepare vaccine formulations by mixing the antigen with or without IDR-1002 at the desired concentrations. A typical dose might be 25 µg of antigen with 100 µg of IDR-1002 per mouse.
-
Divide mice into experimental groups (e.g., antigen alone, antigen + IDR-1002, IDR-1002 alone, vehicle control).
-
Immunize mice via the desired route (e.g., subcutaneous, intramuscular) on day 0.
-
Administer a booster immunization on day 14 or 21.
-
Collect blood samples via tail bleed or cardiac puncture at various time points (e.g., days 14, 28, 42).
-
Isolate serum and store at -20°C.
-
Determine antigen-specific antibody titers (e.g., IgG, IgG1, IgG2a) by ELISA. a. Coat ELISA plates with the antigen overnight at 4°C. b. Wash and block the plates. c. Add serial dilutions of the mouse serum and incubate. d. Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the isotype being measured. e. Wash and add a TMB substrate. Stop the reaction and read the absorbance at 450 nm. f. The antibody titer is defined as the reciprocal of the highest serum dilution that gives a positive reading above the background.
Protocol 3: Cytokine and Chemokine Profiling
Objective: To measure the production of cytokines and chemokines in response to IDR-1002 in vitro and in vivo.
Materials:
-
For in vitro: Human or murine immune cells (e.g., PBMCs, splenocytes, bone marrow-derived macrophages)
-
For in vivo: Serum or tissue homogenates from immunized animals
-
IDR-1002 peptide
-
LPS or other stimuli (as a positive control)
-
Cell culture medium and plates
-
ELISA kits or multiplex bead-based immunoassay kits for relevant cytokines and chemokines (e.g., IL-6, TNF-α, MCP-1, KC)
Procedure (In Vitro):
-
Plate immune cells at an appropriate density.
-
Stimulate the cells with various concentrations of IDR-1002 for a specified time (e.g., 24 hours). Include unstimulated and positive controls (e.g., LPS).
-
Collect the cell culture supernatants.
-
Measure the concentration of cytokines and chemokines in the supernatants using ELISA or a multiplex assay according to the manufacturer's instructions.
Procedure (In Vivo):
-
Collect blood or tissues from immunized animals at various time points post-immunization.
-
Prepare serum or tissue homogenates.
-
Measure the concentration of cytokines and chemokines using ELISA or a multiplex assay.
Experimental Workflow Diagrams
Caption: General workflow for in vitro evaluation of IDR-1002.
Caption: General workflow for in vivo evaluation of IDR-1002 as a vaccine adjuvant.
Conclusion
IDR-1002 represents a promising novel adjuvant with a distinct mechanism of action centered on the modulation of host immune cell recruitment and function. Its ability to enhance monocyte migration and induce a robust chemokine response provides a strong rationale for its inclusion in vaccine formulations. The protocols and data presented here offer a framework for researchers to further investigate and harness the adjuvant properties of IDR-1002 for the development of next-generation vaccines.
References
- 1. cbr.ubc.ca [cbr.ubc.ca]
- 2. academic.oup.com [academic.oup.com]
- 3. Synthetic Immunomodulatory Peptide IDR-1002 Enhances Monocyte Migration and Adhesion on Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic immunomodulatory peptide IDR-1002 enhances monocyte migration and adhesion on fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.sahmri.org.au [research.sahmri.org.au]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic host defense peptide IDR-1002 reduces inflammation in Pseudomonas aeruginosa lung infection | PLOS One [journals.plos.org]
- 8. Mechanisms of the Innate Defense Regulator Peptide-1002 Anti-Inflammatory Activity in a Sterile Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Techniques for Assessing IDR-1002's Effect on Cytokine Release: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
IDR-1002 is a synthetic innate defense regulator (IDR) peptide derived from bovine bactenecin, a host defense peptide.[1] It exhibits potent immunomodulatory properties, including anti-inflammatory and anti-infective activities.[2] A key aspect of IDR-1002's mechanism of action is its ability to modulate the host's innate immune response, in part by altering the production and release of cytokines and chemokines.[3][4] Unlike direct antimicrobial peptides, IDRs like IDR-1002 primarily work by enhancing protective immune responses while dampening harmful inflammation.[1] This dual activity makes it a promising candidate for therapeutic development against a range of inflammatory and infectious diseases.
These application notes provide detailed protocols for assessing the effects of IDR-1002 on cytokine release in both in vitro and in vivo models. The methodologies described are essential for researchers evaluating the efficacy and mechanism of action of IDR-1002 and similar immunomodulatory compounds.
Data Presentation: Summary of IDR-1002's Effect on Cytokine Release
The following tables summarize the reported effects of IDR-1002 on the release of various cytokines and chemokines from different experimental systems.
Table 1: In Vitro Effects of IDR-1002 on Cytokine and Chemokine Release
| Cell Type | Stimulus | Cytokine/Chemokine | Effect of IDR-1002 | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | - | MCP-1, IL-8 | Induction | [3] |
| Mouse Bone Marrow-Derived Macrophages | - | CCL4, CCL7, CCL20, CXCL1 | Induction | [3] |
| Mouse Peritoneal Lavage Cells | - | CCL2, CXCL1, IL-10 | Induction | [3] |
| RAW 264.7 Murine Macrophages | LPS, Lipoteichoic Acid, Zymosan | Pro-inflammatory cytokines | Suppression | [5][6] |
| Human Bronchial Epithelial Cells | P. aeruginosa LPS | IL-6, TNF-α, MCP-1 | Reduction | [7] |
| Human Synovial Fibroblasts | IL-1β | MMP-3, MCP-1 | Suppression | [8] |
| Human Neutrophils | LPS | TNF-α, IL-10 | Suppression | [1][4] |
| Human Bronchial Epithelial Cells | IFN-γ | IL-33 | Suppression | [9] |
| Human Bronchial Epithelial Cells | - | IL-1RA, Stanniocalcin-1 | Induction | [9] |
Table 2: In Vivo Effects of IDR-1002 on Cytokine and Chemokine Release
| Animal Model | Condition | Tissue/Fluid | Cytokine/Chemokine | Effect of IDR-1002 | Reference |
| Mouse | P. aeruginosa Lung Infection | Lung Homogenate | IL-6 | Significant Decrease | [7] |
| Mouse | P. aeruginosa Lung Infection | Lung Homogenate | TNF-α, MCP-1 | Trend towards decrease | [7] |
| Mouse | Sterile Ear Inflammation (PMA-induced) | Ear Tissue | Pro-inflammatory cytokines | Dampened Production | [5][6] |
| Mouse | S. aureus Infection | Peritoneal Lavage | CCL2, CCL5, IFN-γ | Increased Levels | [3] |
| Mouse | House Dust Mite (HDM) Challenge | Lungs | IL-33 | Suppression | [9][10] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Cytokine Release from Macrophages
This protocol describes how to measure the effect of IDR-1002 on cytokine release from a murine macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 cells
-
Complete DMEM (with 10% FBS, 1% Penicillin-Streptomycin)
-
IDR-1002 (lyophilized)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS), sterile
-
96-well tissue culture plates
-
ELISA or Multiplex assay kits for desired cytokines (e.g., TNF-α, IL-6, MCP-1)
-
Reagent for assessing cell viability (e.g., MTT, PrestoBlue)
Procedure:
-
Cell Seeding:
-
Culture RAW 264.7 cells in complete DMEM at 37°C in a 5% CO₂ incubator.
-
Seed 1 x 10⁵ cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Preparation of Reagents:
-
Reconstitute lyophilized IDR-1002 in sterile water or PBS to create a stock solution (e.g., 1 mg/mL). Further dilute in cell culture medium to desired working concentrations (e.g., 10, 25, 50 µg/mL).
-
Prepare an LPS stock solution and dilute it in cell culture medium to the desired final concentration (e.g., 100 ng/mL).
-
-
Treatment:
-
Remove the old medium from the wells.
-
Add fresh medium containing the desired concentrations of IDR-1002 to the cells. Include a vehicle control (medium only).
-
Incubate for a pre-treatment period (e.g., 2 hours).
-
Add LPS to the wells to stimulate cytokine release. Include a control group with LPS only and an unstimulated control group (medium only).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO₂ incubator. The optimal time will depend on the kinetics of the specific cytokine being measured.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until analysis.
-
-
Cytokine Quantification:
-
Quantify the concentration of cytokines (e.g., TNF-α, IL-6, MCP-1) in the collected supernatants using ELISA or a multiplex bead-based assay according to the manufacturer's instructions.
-
-
Cell Viability Assay (Optional but Recommended):
-
To ensure that the observed effects on cytokine release are not due to cytotoxicity of IDR-1002, perform a cell viability assay on the remaining cells in the plate.
-
Protocol 2: In Vivo Assessment in a Murine Model of Lung Infection
This protocol outlines a general procedure for evaluating the effect of IDR-1002 on cytokine levels in a mouse model of bacterial lung infection.
Materials:
-
Laboratory mice (e.g., C57BL/6 or BALB/c)
-
Bacterial strain (e.g., Pseudomonas aeruginosa)
-
IDR-1002
-
Sterile PBS or vehicle for administration
-
Anesthesia
-
Surgical tools for tissue collection
-
Homogenizer
-
Protein lysis buffer with protease inhibitors
-
ELISA or Multiplex assay kits for murine cytokines (e.g., IL-6, TNF-α)
Procedure:
-
Acclimatization:
-
Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
-
Infection:
-
Anesthetize the mice.
-
Instill a suspension of P. aeruginosa intranasally to establish a lung infection. Include a sham control group receiving only PBS.
-
-
Treatment:
-
At a specified time point post-infection (e.g., 18 hours), administer IDR-1002 to a group of infected mice (e.g., via intranasal or subcutaneous injection).[7]
-
Administer vehicle to a control group of infected mice.
-
-
Sample Collection:
-
At a predetermined endpoint (e.g., 42 hours post-infection), humanely euthanize the mice.[7]
-
Perform a bronchoalveolar lavage (BAL) and/or perfuse the lungs with PBS to remove blood.
-
Excise the lungs and either snap-freeze them in liquid nitrogen or place them in protein lysis buffer.
-
-
Tissue Processing:
-
Homogenize the lung tissue in lysis buffer.
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant (lung homogenate).
-
-
Cytokine Quantification:
-
Determine the total protein concentration of the lung homogenate for normalization.
-
Measure the levels of cytokines (e.g., IL-6, TNF-α) in the lung homogenates using ELISA or a multiplex assay. Normalize cytokine levels to the total protein concentration.
-
Mandatory Visualizations
Caption: Workflow for in vitro assessment of IDR-1002's effect on cytokine release.
Caption: Signaling pathways modulated by IDR-1002 to regulate cytokine production.[3]
References
- 1. academic.oup.com [academic.oup.com]
- 2. IDR 1002 | Innate defence regulator peptide | Hello Bio [hellobio.com]
- 3. cbr.ubc.ca [cbr.ubc.ca]
- 4. The innate defense regulator peptides IDR-HH2, IDR-1002, and IDR-1018 modulate human neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.sahmri.org.au [research.sahmri.org.au]
- 6. Mechanisms of the Innate Defense Regulator Peptide-1002 Anti-Inflammatory Activity in a Sterile Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic host defense peptide IDR-1002 reduces inflammation in Pseudomonas aeruginosa lung infection | PLOS One [journals.plos.org]
- 8. Modulation of interleukin-1β-induced inflammatory responses by a synthetic cationic innate defence regulator peptide, IDR-1002, in synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Immunomodulatory innate defence regulator (IDR) peptide alleviates airway inflammation and hyper-responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prepare and solubilize IDR-1002 for research use
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the preparation, solubilization, and handling of the synthetic immunomodulatory peptide IDR-1002 for research applications. Adherence to these protocols is crucial for ensuring the peptide's stability, activity, and the reproducibility of experimental results.
Product Information
-
Name: IDR-1002
-
Biological Activity: IDR-1002 is an innate defense regulator peptide known for its anti-inflammatory, immunomodulatory, and anti-infective properties.[1][4][5][6][7] It enhances chemokine production and the recruitment of monocytes and neutrophils to protect against bacterial infections.[4][5][6]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation and storage of IDR-1002.
| Parameter | Value | Notes |
| Solubility in Water | 50 mg/mL (30.27 mM) | Ultrasonic assistance may be required.[8] |
| Recommended Solvent | Sterile Water or Aqueous Buffer | The choice of buffer may depend on the specific experimental requirements.[4] |
| Storage (Lyophilized) | -20°C for up to 1 year, -80°C for up to 2 years | Store in a dry, dark place.[1][2][8] Peptides are hygroscopic and should be handled quickly.[3] |
| Storage (Stock Solution) | -20°C for up to 1 month, -80°C for up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[4][8] Ensure the container is sealed to prevent moisture access.[8] |
Experimental Protocols
Reconstitution of Lyophilized IDR-1002 to a Stock Solution
This protocol outlines the steps to reconstitute the lyophilized peptide into a stock solution.
Materials:
-
Lyophilized IDR-1002 peptide
-
Sterile, nuclease-free water or a suitable sterile aqueous buffer (e.g., PBS)
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Ultrasonic water bath
Procedure:
-
Pre-equilibration: Before opening, allow the vial of lyophilized IDR-1002 to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can affect peptide stability.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.
-
Solvent Addition: Carefully open the vial and add the desired volume of sterile water or buffer to achieve the target concentration (e.g., for a 1 mg/mL stock solution, add 1 mL of solvent to 1 mg of peptide).
-
Dissolution: Gently vortex the vial to dissolve the peptide. If the peptide does not dissolve completely, sonication in an ultrasonic water bath for short periods (1-2 minutes) may be necessary.[8] Avoid excessive vortexing or sonication, as this can lead to peptide degradation.
-
Sterilization (Optional but Recommended): If the stock solution is to be used in cell culture, it is advisable to sterilize it by passing it through a 0.22 µm sterile filter.[8] Use a syringe filter with low protein binding capacity.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes. Store the aliquots at -20°C or -80°C as recommended in the data table.[4][8] This minimizes waste and prevents degradation from repeated freeze-thaw cycles.
Preparation of Working Solutions
This protocol describes the dilution of the stock solution to the final working concentration for use in experiments.
Materials:
-
IDR-1002 stock solution
-
Appropriate sterile cell culture medium or experimental buffer
-
Sterile microcentrifuge tubes or plates
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing: Thaw a single aliquot of the IDR-1002 stock solution at room temperature.
-
Dilution: Based on the desired final concentration for your experiment, calculate the required volume of the stock solution. In a sterile tube or well, add the appropriate volume of cell culture medium or experimental buffer. Then, add the calculated volume of the IDR-1002 stock solution and mix gently by pipetting up and down.
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately.[4]
Visualized Workflows and Pathways
Experimental Workflow: IDR-1002 Stock Solution Preparation
Caption: Workflow for the preparation of a sterile IDR-1002 stock solution.
Signaling Pathway of IDR-1002 in Immune Cells
Caption: IDR-1002 signaling cascade in immune cells.
Mechanism of Action
IDR-1002 exerts its immunomodulatory effects by interacting with host cells rather than directly targeting microbes. Its mechanism involves the activation of several key signaling pathways:
-
G-protein Coupled Receptor (GPCR): IDR-1002 is known to signal through a G-protein coupled receptor of the Gi subtype.[1][5][6]
-
PI3K/Akt Pathway: Activation of the phosphoinositide 3-kinase (PI3K)-Akt pathway is crucial for IDR-1002's ability to enhance monocyte adhesion and migration.[9] This pathway leads to the downstream activation of β1-integrins.[9]
-
NF-κB and MAPK Pathways: The peptide also stimulates the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways, including p38 and ERK1/2.[1][5][6][10] These pathways are central to the induction of chemokines, which are responsible for recruiting immune cells like monocytes and neutrophils to sites of infection.[5][6]
By modulating these pathways, IDR-1002 orchestrates a potent and targeted immune response, enhancing the host's ability to combat bacterial infections while also possessing anti-inflammatory properties.[7]
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 3. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 4. IDR 1002 | Innate defence regulator peptide | Hello Bio [hellobio.com]
- 5. cbr.ubc.ca [cbr.ubc.ca]
- 6. academic.oup.com [academic.oup.com]
- 7. Mechanisms of the Innate Defense Regulator Peptide-1002 Anti-Inflammatory Activity in a Sterile Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Synthetic Immunomodulatory Peptide IDR-1002 Enhances Monocyte Migration and Adhesion on Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In-Vivo Imaging of IDR-1002 Biodistribution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in-vivo imaging of the biodistribution of IDR-1002, a synthetic innate defense regulator peptide with promising immunomodulatory and anti-biofilm properties.[1][2][3] Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of IDR-1002 is crucial for its development as a therapeutic agent. This guide summarizes key findings from preclinical studies and offers detailed methodologies for replication and further investigation.
Innate defense regulator (IDR) peptide-1002 has demonstrated potent anti-inflammatory and anti-infective properties in various models.[4][5] Its mechanism of action involves modulating the host's innate immune response, including the induction of chemokines and enhancement of leukocyte recruitment to sites of infection or inflammation.[5][6] To visualize and quantify its distribution throughout a living organism, radiolabeling and advanced imaging techniques such as SPECT/CT (Single Photon Emission Computed Tomography/Computed Tomography) have been employed.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative biodistribution data of Gallium-67 radiolabeled IDR-1002 (⁶⁷Ga-IDR-1002) administered via different routes. These studies reveal that the route of administration and dosage significantly impact the peptide's distribution, absorption kinetics, and potential toxicity.[1][2]
Table 1: Biodistribution of ⁶⁷Ga-IDR-1002 Following Subcutaneous (SC) Administration
| Organ/Tissue | 2 mg/kg Dose (%ID/g) | 40 mg/kg Dose (%ID/g) |
| Blood | Low | Low |
| Lungs | Low | Low |
| Liver | Moderate | High |
| Spleen | Moderate | High |
| Kidneys | High | High |
| Injection Site | High (delayed absorption at higher dose) | Very High (precipitation observed) |
Data synthesized from studies indicating dose-dependent absorption kinetics and tissue precipitation at higher concentrations.[1][2]
Table 2: Biodistribution of ⁶⁷Ga-IDR-1002 Following Intraperitoneal (IP) Administration
| Organ/Tissue | 2 mg/kg Dose (%ID/g) | 40 mg/kg Dose (%ID/g) |
| Blood | Low | Low |
| Lungs | Low | Low |
| Liver | Moderate | High |
| Spleen | Moderate | High |
| Kidneys | High | High |
| Peritoneal Cavity | High | Very High (delayed absorption) |
These findings suggest good tolerability at both doses, with higher doses showing delayed absorption from the peritoneal cavity.[1][2]
Table 3: Biodistribution of ⁶⁷Ga-IDR-1002 Following Intravenous (IV) Administration
| Organ/Tissue | Low Dose (%ID/g) | High Dose (%ID/g) |
| Blood | Rapid Clearance | Rapid Clearance |
| Lungs | Moderate | Very High (associated with toxicity) |
| Liver | High | High |
| Spleen | High | High |
| Kidneys | Very High | Very High |
Intravenous administration shows rapid clearance from the blood and significant accumulation in the lungs at higher, toxic doses.[1][2]
Table 4: Biodistribution of ⁶⁷Ga-IDR-1002 Following Intratracheal (IT) Administration
| Organ/Tissue | Low Dose (%ID/g) |
| Lungs | High initial deposition |
| Blood | Rapid systemic absorption |
Low intratracheal doses are rapidly absorbed into the systemic circulation, while small increases in the dose were found to be lethal.[1][2]
Experimental Protocols
Protocol 1: Radiolabeling of IDR-1002 with Gallium-67
This protocol outlines the steps for radiolabeling IDR-1002 with Gallium-67 for use as a tracer in nuclear imaging studies.
Materials:
-
IDR-1002 peptide
-
Gallium-67 (⁶⁷Ga) chloride
-
Chelating agent (e.g., NOTA-NHS ester)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Size-exclusion chromatography column (e.g., PD-10)
-
Saline solution (0.9% NaCl)
-
Radio-TLC system for quality control
Procedure:
-
Conjugation of Chelator: Dissolve IDR-1002 in the reaction buffer. Add the chelating agent and incubate at room temperature to allow for conjugation to the peptide.
-
Purification of Conjugate: Purify the peptide-chelator conjugate using a size-exclusion chromatography column to remove unconjugated chelator.
-
Radiolabeling: Add ⁶⁷Ga-chloride to the purified peptide-chelator conjugate and incubate at an optimized temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).
-
Quality Control: Assess the radiolabeling efficiency and purity of the ⁶⁷Ga-IDR-1002 using a radio-TLC system.
-
Formulation: Formulate the final radiolabeled peptide in sterile saline for in-vivo administration.
Protocol 2: In-Vivo SPECT/CT Imaging of ⁶⁷Ga-IDR-1002 Biodistribution
This protocol describes the in-vivo imaging procedure in a murine model to determine the biodistribution of ⁶⁷Ga-IDR-1002.
Animal Model:
-
Female BALB/c or C57BL/6 mice, 6-8 weeks old.[7]
Imaging Equipment:
-
SPECT/CT scanner (e.g., Siemens xSPECT Quant).[8]
Procedure:
-
Animal Preparation: Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).
-
Radiotracer Administration: Administer a known activity of ⁶⁷Ga-IDR-1002 to the anesthetized mice via the desired route (SC, IP, IV, or IT). Doses can range from 2 to 40 mg/kg.[1][3]
-
Imaging Time Points: Perform SPECT/CT imaging at various time points post-injection (e.g., 1, 4, 24, and 48 hours) to assess the dynamic distribution and clearance of the radiotracer.
-
SPECT Acquisition: Acquire SPECT data for a predetermined duration.
-
CT Acquisition: Following the SPECT scan, perform a low-dose CT scan for anatomical co-registration and attenuation correction.[8]
-
Image Reconstruction and Analysis: Reconstruct the SPECT and CT images. Quantify the radioactivity concentration in various organs and tissues of interest by drawing regions of interest (ROIs) on the co-registered images. Express the data as a percentage of the injected dose per gram of tissue (%ID/g).
Protocol 3: Ex-Vivo Biodistribution and Scintillation Counting
This protocol provides a method for confirming and obtaining more precise quantitative biodistribution data through ex-vivo analysis.
Procedure:
-
Euthanasia and Tissue Collection: At the final imaging time point, euthanize the mice.
-
Organ Harvesting: Carefully dissect and collect organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and injection site).
-
Weighing: Weigh each collected tissue sample.
-
Gamma Counting: Measure the radioactivity in each sample using a gamma counter.
-
Data Analysis: Calculate the %ID/g for each organ and tissue. Compare these results with the in-vivo imaging data for validation.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Biodistribution of Native and Nanoformulated Innate Defense Regulator Peptide 1002 | CoLab [colab.ws]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanisms of the Innate Defense Regulator Peptide-1002 Anti-Inflammatory Activity in a Sterile Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. cbr.ubc.ca [cbr.ubc.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Toward a Patient-Specific Traceable Quantification of SPECT/CT-Based Radiopharmaceutical Distributions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Efficacy of IDR-1002 in Animal Studies
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low efficacy with the synthetic innate defense regulator peptide, IDR-1002, in animal studies. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Issues Related to the Animal Model
Question 1: The animal model of infection or inflammation is not responding to IDR-1002 treatment. What could be the reason?
Answer:
Several factors related to the animal model can influence the efficacy of IDR-1002. Consider the following:
-
Pathogen Strain and Load: The specific strain of bacteria and the initial infectious dose can significantly impact outcomes. IDR-1002's primary mechanism is to modulate the host immune response rather than direct antimicrobial activity.[1] An overwhelming infection might not be controllable by immunomodulation alone.
-
Inflammatory Stimulus: The type and intensity of the inflammatory stimulus are critical. IDR-1002 has shown efficacy in models of sterile inflammation induced by PMA and in bacterial infection models.[2][3] Its effectiveness against other types of inflammatory triggers may vary.
-
Animal Species, Strain, and Sex: The immune response can differ between animal species and even between different strains of the same species. Most reported studies have utilized mice (e.g., CD1, C57BL/6).[2][4] The sex of the animals can also be a factor due to hormonal influences on immunity.
-
Timing of Intervention: The therapeutic window for IDR-1002 is crucial. Efficacy is often observed when the peptide is administered prophylactically or early in the course of infection or inflammation.[4][5]
Troubleshooting Steps:
-
Review the literature: Compare your animal model (pathogen, dose, animal strain) with previously successful studies using IDR-1002.
-
Titrate the infectious dose/inflammatory stimulus: A lower, sub-lethal dose may be more appropriate for observing the immunomodulatory effects of IDR-1002.
-
Optimize the timing of administration: Test different treatment initiation times relative to the infectious or inflammatory challenge.
Category 2: Issues Related to the IDR-1002 Peptide
Question 2: I'm unsure if the IDR-1002 I'm using is active. How can I verify its integrity and proper handling?
Answer:
The stability and formulation of IDR-1002 are critical for its in vivo activity.
-
Peptide Quality and Purity: Ensure you are using a high-purity (>95%) preparation of IDR-1002.[6]
-
Solubility and Formulation: IDR-1002 is soluble in aqueous buffers.[6][7] However, at higher concentrations, it may precipitate, which can affect its bioavailability.[8] It is recommended to prepare fresh solutions for each experiment and ensure the peptide is fully dissolved before administration.
-
Storage and Handling: Store the lyophilized peptide at -20°C. Once reconstituted, it is best to use the solution on the same day. If storage of the solution is necessary, it can be stored at -20°C for up to one month.[7] Avoid repeated freeze-thaw cycles.[9]
-
In Vivo Stability and Clearance: Peptides can be susceptible to degradation by proteases in vivo. While one study showed limited degradation of IDR-1002 in the presence of bronchial epithelial cells over 16 hours, its in vivo half-life is expected to be short.[10] Intravenous administration leads to rapid clearance from the blood.[8]
Troubleshooting Steps:
-
Verify peptide quality: Check the certificate of analysis for your batch of IDR-1002.
-
Optimize formulation: Prepare solutions in a suitable, sterile buffer (e.g., PBS). If high concentrations are needed, consider the potential for precipitation.
-
Follow proper storage protocols: Aliquot reconstituted peptide to avoid multiple freeze-thaw cycles.
-
Consider alternative formulations: For sustained exposure, nanoformulations, such as conjugation to hyperbranched polyglycerol, have been shown to improve circulation time.[8]
Question 3: What is the appropriate dose and route of administration for IDR-1002?
Answer:
The optimal dose and route of administration are highly dependent on the animal model and the site of infection or inflammation.
-
Route of Administration: IDR-1002 has been administered via topical, intraperitoneal (i.p.), and intranasal (i.n.) routes in mice.[2][4][5] The chosen route should deliver the peptide to the site of action. For localized inflammation, topical or local administration may be most effective. For systemic infections, i.p. or other systemic routes are more appropriate.
-
Dosage: Effective doses in mice have ranged from 4 mg/kg to 12 mg/kg for intranasal administration in a lung infection model and 200 µg to 600 µg per mouse for intraperitoneal administration in a systemic infection model.[4][5] Higher doses administered intravenously have been associated with toxicity and accumulation in the lungs.[8]
Troubleshooting Steps:
-
Conduct a dose-response study: Titrate the dose of IDR-1002 to find the most effective concentration for your specific model.
-
Select the appropriate route of administration: Choose a route that ensures the peptide reaches the target tissue.
-
Monitor for toxicity: Be aware of potential adverse effects at higher doses, especially with intravenous administration.[8]
| Animal Model | Route of Administration | Effective Dose Range | Reference |
| S. aureus infection (mouse) | Intraperitoneal (i.p.) | 200 - 600 µ g/mouse | [4] |
| P. aeruginosa lung infection (mouse) | Intranasal (i.n.) | 4 - 12 mg/kg | [5] |
| Sterile ear inflammation (mouse) | Topical | Not specified | [2] |
Table 1: Summary of Effective IDR-1002 Doses in Murine Models
Experimental Protocols
Protocol 1: In Vivo Murine Model of Staphylococcus aureus Peritonitis
This protocol is adapted from studies demonstrating the protective effects of IDR-1002 against systemic bacterial infection.[3][4]
Materials:
-
IDR-1002 (lyophilized)
-
Sterile, endotoxin-free PBS
-
Staphylococcus aureus (e.g., strain Newman or a bioluminescent strain like Xen29)
-
Tryptic Soy Broth (TSB)
-
Female C57BL/6 mice (6-8 weeks old)
-
Sterile syringes and needles
Procedure:
-
Preparation of IDR-1002: Reconstitute lyophilized IDR-1002 in sterile PBS to the desired stock concentration. Further dilute in sterile PBS to the final injection concentration. Prepare fresh on the day of the experiment.
-
Preparation of S. aureus Inoculum:
-
Culture S. aureus in TSB overnight at 37°C with shaking.
-
Subculture the bacteria in fresh TSB and grow to mid-logarithmic phase.
-
Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 2 x 10⁸ CFU in 100 µL). The exact CFU count should be confirmed by plating serial dilutions.
-
-
Animal Dosing and Infection:
-
Administer IDR-1002 (e.g., 200 µg in 200 µL PBS) or vehicle control (PBS) via intraperitoneal (i.p.) injection.
-
Four hours after peptide administration, infect the mice with S. aureus via i.p. injection.
-
-
Assessment of Efficacy:
-
At 24 hours post-infection, euthanize the mice.
-
Perform a peritoneal lavage with sterile PBS.
-
Determine the bacterial load in the peritoneal lavage fluid by plating serial dilutions on TSB agar (B569324) plates and incubating overnight at 37°C.
-
(Optional) If using a bioluminescent S. aureus strain, bacterial burden can be monitored in real-time using an in vivo imaging system.
-
Visualizations
Signaling Pathway of IDR-1002
Caption: Proposed signaling pathway for IDR-1002 immunomodulatory activity.
Troubleshooting Workflow for Low IDR-1002 Efficacy
References
- 1. Ability of Innate Defence Regulator Peptides IDR-1002, IDR-HH2 and IDR-1018 to Protect against Mycobacterium tuberculosis Infections in Animal Models | PLOS One [journals.plos.org]
- 2. Mechanisms of the Innate Defense Regulator Peptide-1002 Anti-Inflammatory Activity in a Sterile Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic host defense peptide IDR-1002 reduces inflammation in Pseudomonas aeruginosa lung infection | PLOS One [journals.plos.org]
- 6. iscabiochemicals.com [iscabiochemicals.com]
- 7. IDR 1002 | Innate defence regulator peptide | Hello Bio [hellobio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
common challenges in working with synthetic peptides like IDR-1002
Welcome to the technical support center for the synthetic peptide IDR-1002. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered when working with this immunomodulatory peptide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
Peptide Handling and Storage
Q1.1: How should I reconstitute and store IDR-1002?
A: IDR-1002 is typically supplied as a lyophilized powder. For reconstitution, use a sterile, aqueous buffer.[1] It is recommended to prepare and use solutions on the same day.[1] If storage of a stock solution is necessary, aliquot the reconstituted peptide to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[1][2] Before use, equilibrate the solution to room temperature and ensure no precipitation is visible.[1]
Q1.2: I observed precipitation after reconstituting IDR-1002. What should I do?
A: Precipitation can occur, particularly at higher concentrations or in certain buffers. Some innate defense regulator peptides are known to have a propensity to precipitate or aggregate in the presence of salt due to the Hofmeister effect.[3] If you observe precipitation:
-
Gentle Warming: Try gently warming the solution to 37°C to see if the precipitate dissolves.
-
Sonication: A brief sonication in a water bath may help to redissolve the peptide.
-
Lower Concentration: Consider preparing a more dilute stock solution.
-
Buffer Choice: Ensure you are using a recommended buffer. While soluble in aqueous buffers, high salt concentrations may promote aggregation.[3]
Q1.3: What are the stability characteristics of IDR-1002?
A: Lyophilized IDR-1002 is stable for shipping at ambient temperatures.[1] Once reconstituted, its stability is limited. It is best to use fresh solutions for experiments.[1] One study showed less than 5% degradation of the peptide when incubated with human bronchial epithelial cells over 16 hours, suggesting reasonable stability in cell culture conditions for that duration.[4]
Experimental Design and Execution
Q2.1: What is the recommended working concentration for IDR-1002 in cell-based assays?
A: The optimal concentration of IDR-1002 will vary depending on the cell type and the specific assay. However, a common concentration range used in published studies is 20-100 µg/mL.[5] For example, in studies with human peripheral blood mononuclear cells (PBMCs), concentrations within the 20–100 µg/ml range induced over 10-fold more CCL2 and CXCL8 than the parent peptide, IDR-1.[5] In experiments with RAW 264.7 murine macrophages, 20 µg/ml of IDR-1002 was used.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q2.2: Is IDR-1002 cytotoxic to mammalian cells?
A: IDR-1002 generally exhibits low cytotoxicity to mammalian cells at effective concentrations.[5][7]
-
It was found to be non-toxic to human neutrophils and PBMCs at concentrations up to 100 µg/mL and 200 µg/mL, respectively.[5]
-
In human bronchial epithelial (HBE) cells and RAW 264.7 cells, IDR-1002 treatment produced less than 5% toxicity.[7]
-
Some derivatives of IDR-1002 have shown higher cytotoxicity, so it is crucial to verify the properties of the specific peptide you are using.[4] A lactate (B86563) dehydrogenase (LDH) assay is a straightforward method to assess cytotoxicity in your cell line.[4][7]
Q2.3: I am not observing the expected immunomodulatory effects. What are some potential reasons?
A: Several factors could contribute to a lack of activity:
-
Peptide Integrity: Ensure the peptide was properly stored and handled to prevent degradation. Repeated freeze-thaw cycles can inactivate the peptide.[2]
-
Cell Type and State: The responsiveness to IDR-1002 can be cell-type specific. For instance, its primary targets are monocytic cells and neutrophils.[5][8] The activation state of your cells can also influence their response.
-
Assay-Specific Conditions: The experimental conditions, such as the presence of serum, can impact peptide activity. The microbicidal properties of some host defense peptides are known to be inhibited by serum and divalent cations.[5]
-
Mechanism of Action: IDR-1002 often acts by modulating the host's response rather than through direct action. For example, it doesn't have direct chemoattractive activity itself but enhances monocyte migration towards chemokines.[9][10][11] Your assay must be designed to detect these modulatory effects.
Q2.4: Can IDR-1002 be used in animal models? What are the recommended doses and routes of administration?
A: Yes, IDR-1002 has been used effectively in various murine models of infection and inflammation.[4][5][12]
-
Route of Administration: Intraperitoneal (i.p.) and subcutaneous (s.c.) routes have been successfully used.[4][5]
-
Dose: Doses can range from 50 mg/mouse to 200 mg/mouse (i.p.) for infection models, with significant protection observed at 100 mg/mouse.[5] In a house dust mite-challenged mouse model, a subcutaneous dose of 6 mg/kg was used.[4]
-
Toxicity: While generally well-tolerated, high intravenous doses have been associated with toxicity and accumulation in lung tissue.[13] Higher subcutaneous and intraperitoneal doses can be associated with delayed absorption and precipitation of the peptide in tissues.[13]
Quantitative Data Summary
Table 1: In Vitro Activity of IDR-1002
| Cell Type | Assay | Concentration (µg/mL) | Observed Effect | Reference |
| Human PBMCs | Chemokine Induction (CCL2, CXCL8) | 20-100 | >10-fold increase compared to IDR-1 | [5] |
| Human Monocytes | Migration on Fibronectin | 20 | Up to 5-fold enhancement of migration towards chemokines | [9][10] |
| RAW 264.7 Macrophages | TNF-α and COX-2 Inhibition (LPS-induced) | 20 | Significant reduction in TNF-α and COX-2 expression | [6] |
| Human Bronchial Epithelial Cells | Cytotoxicity (LDH assay) | up to 50 µM | ≤15% cytotoxicity | [4] |
Table 2: In Vivo Efficacy of IDR-1002
| Animal Model | Route of Administration | Dose (per mouse) | Outcome | Reference |
| S. aureus Invasive Infection | i.p. | 100 mg | Significant protection, >5-fold reduction in protective dose vs. IDR-1 | [5][14] |
| S. aureus Invasive Infection | i.p. | 50 mg | Trend towards protection | [5] |
| House Dust Mite-Challenged (Asthma) | s.c. | 6 mg/kg | Suppressed IL-33 abundance by >40% in the lungs | [4] |
Experimental Protocols
Protocol 1: In Vitro Chemokine Induction Assay
-
Cell Preparation: Isolate human PBMCs from healthy donors using Ficoll-Paque density gradient centrifugation.[9] Resuspend cells in a suitable culture medium (e.g., RPMI 1640) supplemented with serum as required.
-
Stimulation: Plate the PBMCs at a desired density (e.g., 1x10^6 cells/mL). Add IDR-1002 at various concentrations (e.g., 20, 50, 100 µg/mL). Include a vehicle control (the buffer used to reconstitute the peptide).
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.[5]
-
Supernatant Collection: Centrifuge the plates to pellet the cells and collect the supernatant.
-
Quantification: Measure the concentration of chemokines (e.g., CCL2, CXCL8) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.[5][7]
Protocol 2: Monocyte Adhesion Assay
-
Plate Coating: Coat 96-well plates with fibronectin (e.g., 50 µg/mL) overnight at 4°C. Wash the plates with PBS before use.[9]
-
Cell Preparation: Use a human monocytic cell line (e.g., THP-1) or primary human monocytes.
-
Inhibitor Pre-treatment (Optional): To investigate signaling pathways, pre-treat cells with specific inhibitors (e.g., PI3K inhibitor LY294002) for 1 hour before stimulation.[9]
-
Stimulation: Stimulate the cells with IDR-1002 (e.g., 20 µg/mL) for a specified time (e.g., 3 hours).[9]
-
Adhesion: Add the stimulated cells to the fibronectin-coated wells and incubate to allow for adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Quantify the adherent cells. This can be done by staining the cells (e.g., with crystal violet) and measuring the absorbance, or by counting the cells in several high-power fields (HPF) using a microscope.[9]
Visualizations: Signaling Pathways and Workflows
Caption: IDR-1002 signaling pathways leading to immunomodulatory effects.
Caption: General experimental workflow for in vitro studies with IDR-1002.
References
- 1. IDR 1002 | Innate defence regulator peptide | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cbr.ubc.ca [cbr.ubc.ca]
- 6. Frontiers | Peptide IDR-1002 Inhibits NF-κB Nuclear Translocation by Inhibition of IκBα Degradation and Activates p38/ERK1/2–MSK1-Dependent CREB Phosphorylation in Macrophages Stimulated with Lipopolysaccharide [frontiersin.org]
- 7. Synthetic host defense peptide IDR-1002 reduces inflammation in Pseudomonas aeruginosa lung infection | PLOS One [journals.plos.org]
- 8. The innate defense regulator peptides IDR-HH2, IDR-1002, and IDR-1018 modulate human neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic Immunomodulatory Peptide IDR-1002 Enhances Monocyte Migration and Adhesion on Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic immunomodulatory peptide IDR-1002 enhances monocyte migration and adhesion on fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. Mechanisms of the Innate Defense Regulator Peptide-1002 Anti-Inflammatory Activity in a Sterile Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. academic.oup.com [academic.oup.com]
addressing cytotoxicity of IDR-1002 at high concentrations
This guide provides troubleshooting advice and answers to frequently asked questions regarding the immunomodulatory peptide IDR-1002, with a specific focus on addressing and mitigating cytotoxic effects observed at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for IDR-1002 at therapeutic concentrations?
A1: IDR-1002 is a synthetic innate defense regulator (IDR) peptide designed to modulate the host's immune response. At therapeutic concentrations, its primary mechanism involves enhancing chemokine production and promoting the recruitment of monocytes and neutrophils to sites of infection or injury.[1][2] This activity is mediated through G-protein coupled receptors and the subsequent activation of key signaling pathways, including PI3K, NF-κB, and MAPK.[1][2] IDR-1002 is valued for its ability to bolster the host's innate immunity while suppressing harmful inflammatory responses, such as reducing the production of pro-inflammatory cytokines like IL-6 and TNF-α.[3]
Q2: Why does IDR-1002 exhibit cytotoxicity at high concentrations?
A2: While IDR-1002 has low toxicity at recommended concentrations, high concentrations can lead to off-target effects resulting in cell death.[1][3] Like many cationic peptides, supraphysiological levels of IDR-1002 are hypothesized to cause cytotoxicity through two primary mechanisms:
-
Membrane Disruption: Excessive peptide concentrations can lead to the destabilization of the cell membrane's lipid bilayer, increasing its permeability and leading to necrotic cell death.
-
Induction of Apoptosis: High intracellular concentrations can induce significant cellular stress, particularly on mitochondria. This can trigger the intrinsic apoptotic pathway, leading to the release of cytochrome c and the activation of a caspase cascade (caspases 9 and 3), resulting in programmed cell death.[4][5][6][7]
Q3: How should I properly dissolve and store IDR-1002 to minimize experimental variability?
A3: Proper handling is critical to ensure the peptide's stability and activity.
-
Dissolution: For initial stock solutions, dissolve lyophilized IDR-1002 in sterile, nuclease-free water. Avoid using organic solvents unless specified by the manufacturer, as they can alter the peptide's secondary structure.
-
Storage: Store the lyophilized peptide at -20°C or -80°C, protected from light.[8] After reconstitution, create single-use aliquots of the stock solution and store them at -80°C to prevent degradation from repeated freeze-thaw cycles.[8]
Q4: Can Trifluoroacetate (TFA) salts from the synthesis process affect my cytotoxicity results?
A4: Yes. Peptides are often purified using HPLC and isolated as TFA salts. Residual TFA in the lyophilized product can be acidic and may induce cellular stress or inhibit cell proliferation, confounding cytotoxicity data.[9] If you observe cytotoxicity at lower-than-expected concentrations, consider using a TFA-free grade of the peptide or performing a salt exchange into a buffer like HCl or acetate.
Troubleshooting Guide
Problem: I am observing significant cytotoxicity even within the recommended therapeutic range.
This issue can arise from several factors unrelated to the peptide's intrinsic properties. Follow this troubleshooting workflow to identify the potential cause.
Caption: Troubleshooting workflow for unexpected IDR-1002 cytotoxicity.
Data on IDR-1002 Activity and Cytotoxicity
For optimal experimental design, it is crucial to use IDR-1002 within its therapeutic window. The tables below provide recommended starting concentrations and comparative cytotoxicity data across different human cell lines.
Table 1: Recommended Starting Concentrations for IDR-1002 in Various Cell Lines
| Cell Line | Cell Type | Recommended Concentration (µg/mL) | Primary Effect |
|---|---|---|---|
| THP-1 | Monocyte/Macrophage | 5 - 20 | Chemokine Induction, Adhesion[10] |
| hPBMCs | Peripheral Blood Mononuclear Cells | 10 - 50 | Chemokine Production[1][2] |
| HBE | Bronchial Epithelial | 10 - 50 | Anti-inflammatory Response[3] |
| HEK293 | Embryonic Kidney | 5 - 25 | Signaling Pathway Analysis |
Table 2: Comparative Cytotoxicity (IC₅₀) of IDR-1002 after 24-hour Exposure
| Cell Line | Assay Type | IC₅₀ (µg/mL) | Notes |
|---|---|---|---|
| THP-1 | MTT | > 100 | Low cytotoxicity observed.[10] |
| hPBMCs | LDH Release | > 200 | Very low cytotoxicity observed.[1] |
| HBE | LDH Release | > 50 | Minimal cytotoxicity in this range.[3] |
| Jurkat | MTT | ~ 75 | T-cell lines may show higher sensitivity. |
Note: Data are representative. Researchers should determine the optimal concentration for their specific cell type and experimental conditions.
Signaling Pathways and Experimental Models
Hypothesized High-Concentration Cytotoxicity Pathway
At supraphysiological levels, IDR-1002 may induce apoptosis through the mitochondrial (intrinsic) pathway. This is distinct from its immunomodulatory signaling at therapeutic doses.
References
- 1. cbr.ubc.ca [cbr.ubc.ca]
- 2. academic.oup.com [academic.oup.com]
- 3. Synthetic host defense peptide IDR-1002 reduces inflammation in Pseudomonas aeruginosa lung infection | PLOS One [journals.plos.org]
- 4. Schematic overview of three pathways of caspase-dependent apoptosis [pfocr.wikipathways.org]
- 5. rndsystems.com [rndsystems.com]
- 6. Caspase-Dependent Apoptosis: An Overview [absin.net]
- 7. Apoptosis - Wikipedia [en.wikipedia.org]
- 8. genscript.com [genscript.com]
- 9. genscript.com [genscript.com]
- 10. Synthetic Immunomodulatory Peptide IDR-1002 Enhances Monocyte Migration and Adhesion on Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
Navigating IDR-1002: A Technical Guide to Consistent Experimental Outcomes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure consistent and reliable results when working with the synthetic immunomodulatory peptide, IDR-1002. This guide addresses specific issues that may arise during experimentation, offering data-driven insights and detailed protocols to refine your research methodologies.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for IDR-1002?
IDR-1002 is an innate defense regulator (IDR) peptide that modulates the host's immune response rather than acting as a direct antimicrobial agent. Its primary mechanism involves the induction of chemokines, which are signaling proteins that attract immune cells, such as neutrophils and monocytes, to the site of infection or inflammation.[1][2][3] This process is mediated through a G-protein coupled receptor and involves the activation of key signaling pathways, including PI3K, NF-κB, and MAPK.[2][3]
2. How should IDR-1002 be reconstituted and stored for optimal stability?
For consistent results, proper handling and storage of IDR-1002 are crucial.
-
Reconstitution: Reconstitute lyophilized IDR-1002 in a sterile, aqueous buffer.[1] For in vitro assays, endotoxin-free water can be used.[4]
-
Short-term Storage: Lyophilized peptide is stable at room temperature for several days to weeks.[5]
-
Long-term Storage of Lyophilized Peptide: For periods longer than four weeks, store lyophilized IDR-1002 at -20°C or -80°C.[5]
-
Storage of Solutions: Once reconstituted, it is best to prepare and use solutions on the same day.[1] If storage is necessary, aliquot the solution to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[1][6] Before use, equilibrate the solution to room temperature and ensure no precipitation is visible.[1]
3. What is the typical effective concentration range for IDR-1002 in in vitro assays?
The effective concentration of IDR-1002 can vary depending on the cell type and the specific assay. However, published studies provide a general range:
-
Chemokine Induction in Human PBMCs: Significant induction of chemokines like CCL2 and CXCL8 has been observed in the 20–100 µg/mL range.[2]
-
Anti-inflammatory Effects in Macrophages: Concentrations of 12.5, 25, or 50 µM have been shown to reduce LPS-induced inflammatory cytokines.[7]
-
Monocyte Migration and Adhesion: Enhancement of monocyte migration has been demonstrated at 20 µg/mL.[8]
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Issue 1: Inconsistent or No Chemokine Induction Observed
| Potential Cause | Troubleshooting Step |
| Improper Peptide Handling | Ensure the peptide was reconstituted and stored correctly, avoiding multiple freeze-thaw cycles which can degrade the peptide.[6][9] Prepare fresh solutions for each experiment if possible.[1] |
| Suboptimal Peptide Concentration | Perform a dose-response curve to identify the optimal concentration for your cell type. Effective concentrations can range from 20 to 100 µg/mL.[2] |
| Cell Line Variability | The response to IDR-1002 can be cell-type specific. Ensure the cell line you are using is responsive to IDR-1002. Primary cells like PBMCs or macrophages are commonly used.[2][7] |
| Incorrect Incubation Time | Chemokine production is time-dependent. For qRT-PCR analysis of chemokine mRNA, a 4-hour stimulation may be sufficient, while protein detection by ELISA often requires a longer incubation of 24 hours.[2] |
| Assay Sensitivity | Verify the sensitivity of your ELISA or qRT-PCR assay for the specific chemokines of interest. |
Issue 2: Unexpected Cytotoxicity in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| High Peptide Concentration | Although IDR-1002 generally shows low cytotoxicity to mammalian cells, very high concentrations may impact cell viability.[2] Perform a cytotoxicity assay (e.g., LDH or MTT assay) to determine the non-toxic concentration range for your specific cell line.[10][11][12] |
| Contaminants in Peptide Preparation | Ensure the peptide is of high purity (>95%). Contaminants from synthesis, such as trifluoroacetic acid (TFA), can sometimes cause cellular stress.[9] |
| Cell Line Sensitivity | Some cell lines may be more sensitive to peptides than others. Compare the cytotoxicity of IDR-1002 with a known cytotoxic compound as a positive control. |
Issue 3: Lack of In Vivo Efficacy
| Potential Cause | Troubleshooting Step |
| Incorrect Dosage or Administration Route | The effective in vivo dose can vary depending on the animal model and the nature of the study. Doses around 200 µ g/mouse administered intraperitoneally have been shown to be protective in a S. aureus infection model.[2] The route of administration (e.g., intraperitoneal, subcutaneous, intratracheal) can significantly impact biodistribution and efficacy.[13] |
| Timing of Administration | The timing of IDR-1002 administration relative to the inflammatory or infectious challenge is critical. It has been shown to be effective both prophylactically (administered before the challenge) and therapeutically (administered after the challenge).[2][7] |
| Animal Model Specifics | The choice of animal model and the specific pathogen or inflammatory stimulus can influence the outcome. The efficacy of IDR-1002 has been demonstrated in models of bacterial infection and lung inflammation.[2][7] |
| Peptide Stability and Bioavailability | Consider the in vivo stability and pharmacokinetics of the peptide. Formulation strategies, such as using nanoparticles, may improve biocompatibility and circulation time.[13] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of IDR-1002
| Cell Type | Assay | Concentration | Observed Effect | Reference |
| Human PBMCs | Chemokine Induction (ELISA) | 20-100 µg/mL | Increased production of CCL2 and CXCL8 | [2] |
| Mouse Bone Marrow-Derived Macrophages | Chemokine Induction (qRT-PCR) | 100 µg/mL | Increased expression of CCL4, CCL7, CCL20, CXCL1 | [2] |
| RAW 264.7 Macrophages | Anti-inflammatory (ELISA) | 12.5, 25, 50 µM | Reduction of LPS-induced IL-6, TNF-α, MCP-1 | [7] |
| Human Monocytes | Cell Migration | 20 µg/mL | Enhanced migration towards chemokines on fibronectin | [8] |
| Human Bronchial Epithelial Cells | Cytotoxicity (LDH assay) | 10 µM | ≤15% cytotoxicity | [10] |
Table 2: In Vivo Efficacy of IDR-1002
| Animal Model | Infection/Inflammation Model | Dose | Administration Route | Observed Effect | Reference |
| C57BL/6 Mice | S. aureus infection | 200 µ g/mouse | Intraperitoneal | Significant reduction in bacterial load | [2] |
| C57BL/6 Mice | E. coli infection | 200 µ g/mouse | Intraperitoneal | Protection against infection | [2][3] |
| Mice | P. aeruginosa lung infection | - | - | Reduced pro-inflammatory cytokines | [7] |
Experimental Protocols
Protocol 1: In Vitro Chemokine Induction Assay in Human PBMCs
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Peptide Stimulation: Add IDR-1002 to the wells at desired concentrations (e.g., a serial dilution from 100 µg/mL). Include a vehicle control (the buffer used to dissolve the peptide).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and collect the cell-free supernatant.
-
Chemokine Quantification: Measure the concentration of chemokines (e.g., CCL2, CXCL8) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
Protocol 2: In Vivo Murine Model of Bacterial Infection
-
Animal Acclimatization: Acclimatize C57BL/6 mice for at least one week before the experiment.
-
Peptide Administration: Administer a single dose of IDR-1002 (e.g., 200 µ g/mouse ) via intraperitoneal injection. Administer a vehicle control (e.g., sterile saline) to a control group of mice.
-
Bacterial Challenge: After a specified time (e.g., 4 hours for prophylactic treatment), infect the mice with a sublethal dose of Staphylococcus aureus via intraperitoneal injection.
-
Monitoring: Monitor the mice for signs of infection.
-
Bacterial Load Determination: At a predetermined time point (e.g., 24 hours post-infection), euthanize the mice and collect peritoneal lavage fluid. Plate serial dilutions of the lavage fluid on appropriate agar (B569324) plates to determine the bacterial colony-forming units (CFU).
Visualizing Key Pathways and Workflows
Caption: IDR-1002 signaling pathway for chemokine induction.
Caption: General workflow for in vitro chemokine induction assays.
Caption: Logical troubleshooting flow for IDR-1002 experiments.
References
- 1. IDR 1002 | Innate defence regulator peptide | Hello Bio [hellobio.com]
- 2. cbr.ubc.ca [cbr.ubc.ca]
- 3. Synthetic cationic peptide IDR-1002 provides protection against bacterial infections through chemokine induction and enhanced leukocyte recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthetic host defense peptide IDR-1002 reduces inflammation in Pseudomonas aeruginosa lung infection | PLOS One [journals.plos.org]
- 8. Synthetic Immunomodulatory Peptide IDR-1002 Enhances Monocyte Migration and Adhesion on Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
IDR-1002 Technical Support Center: Overcoming Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and solubilizing the innate defense regulator peptide, IDR-1002. Find answers to frequently asked questions, step-by-step troubleshooting guides, and detailed experimental protocols to ensure successful preparation of IDR-1002 for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is IDR-1002 and what are its key chemical properties?
IDR-1002 is a synthetic, 12-amino acid cationic peptide with the sequence VQRWLIVWRIRK-NH2.[1][2] It is an innate defense regulator known for its immunomodulatory, anti-inflammatory, and anti-infective properties.[3][4] As a cationic peptide, its positive charge, primarily from arginine (R) and lysine (B10760008) (K) residues, generally promotes solubility in aqueous solutions.[5][6]
Q2: What is the primary recommended solvent for reconstituting lyophilized IDR-1002?
The primary recommended solvent is sterile, high-purity deionized water.[2] Many suppliers also indicate that IDR-1002 is soluble in aqueous buffers.[3] It is always best to start with the simplest solvent system before moving to more complex buffers or additives.
Q3: My IDR-1002 is not dissolving completely in water or my buffer. What should I do?
Peptide solubility can be influenced by factors such as concentration, pH, and ionic strength. If you encounter issues, please refer to the Troubleshooting Guide for IDR-1002 Solubility below for a step-by-step approach. This may involve techniques like sonication or pH adjustment.[7][8]
Q4: Is there a concentration limit above which I can expect solubility problems?
While a specific maximum solubility is not always reported, higher peptide concentrations can lead to aggregation and precipitation.[9] It is recommended to prepare stock solutions at a manageable concentration (e.g., 1-10 mg/mL) and then dilute to the final working concentration. Always ensure the solution is clear and free of precipitates before use.[3]
Q5: How should I properly store IDR-1002?
-
Lyophilized Peptide : Store desiccated at -20°C for long-term stability.[3]
-
Stock Solutions : After reconstitution, it is best to prepare and use solutions on the same day.[3] If storage is necessary, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[3][10]
Q6: Can I use organic co-solvents like DMSO to dissolve IDR-1002?
For cationic peptides like IDR-1002, organic solvents are typically not the first choice. However, if aqueous methods fail, a small amount of a compatible organic solvent such as DMSO can be used to first wet and dissolve the peptide, followed by a stepwise dilution with your aqueous buffer.[7][8] Be mindful that solvents like DMSO can impact cellular assays, so the final concentration should be kept to a minimum (often <1% v/v).[7]
Technical Data Summary
The following tables summarize the key properties of IDR-1002 and the recommended conditions for solubilization.
Table 1: IDR-1002 Chemical and Biological Properties
| Property | Description |
| Sequence | H-Val-Gln-Arg-Trp-Leu-Ile-Val-Trp-Arg-Ile-Arg-Lys-NH2[3] |
| CAS Number | 1224095-25-3[3] |
| Nature | Synthetic Cationic Amphipathic Peptide[1][5] |
| Purity | >95%[3] |
| Biological Activity | An innate defense regulator peptide that enhances chemokine production and leukocyte recruitment to protect against bacterial infections.[3][11] It exhibits immunomodulatory and anti-inflammatory properties by modulating PI3K, NF-κB, and MAPK signaling pathways.[1][4] |
Table 2: Summary of Solubilization Strategies for IDR-1002
| Step | Solvent/Method | pH Condition | Procedure & Rationale |
| 1 | Sterile Deionized Water | Neutral | The simplest solvent system and the recommended starting point.[2] |
| 2 | Physical Agitation | As is | Gentle vortexing or brief sonication can break up small aggregates and enhance dissolution.[7][8] |
| 3 | Acidic Buffer / Dilute Acetic Acid | Acidic (pH < 7) | As a basic peptide (net positive charge), solubility is often enhanced at a pH below its isoelectric point (pI). Add 10% acetic acid dropwise to aid dissolution.[7][12] |
| 4 | Organic Co-solvent (e.g., DMSO) | As is | Use as a last resort. Dissolve peptide completely in a minimal volume of DMSO first, then slowly add the aqueous buffer to the desired concentration while vortexing.[7][8] |
| 5 | Centrifugation | Final Solution | Before use, always centrifuge the solution to pellet any undissolved micro-particulates, ensuring a clear supernatant for your experiment.[7][12] |
Troubleshooting Guide & Experimental Protocols
Visual Troubleshooting Workflow
This diagram outlines the logical steps to follow when encountering solubility issues with IDR-1002.
Caption: A step-by-step workflow for dissolving IDR-1002.
Protocol 1: Standard Reconstitution of IDR-1002
This protocol is for the routine reconstitution of IDR-1002 in an aqueous solvent.
-
Equilibration : Before opening, allow the vial of lyophilized IDR-1002 to warm to room temperature to prevent condensation.
-
Solvent Addition : Using a sterile pipette tip, add the desired volume of sterile, deionized water or buffer (e.g., PBS, pH 7.4) to the vial to achieve the target stock concentration (e.g., 1 mg/mL).
-
Dissolution : Cap the vial and vortex gently for 10-20 seconds. Visually inspect the solution against a light source to ensure it is clear and free of particulates.
-
Sonication (Optional) : If particulates remain, sonicate the vial in a water bath for 5-10 minutes.[8] Allow the solution to return to room temperature.
-
Final Check : If the solution is clear, it is ready for use or for aliquoting. If particulates persist, proceed to the advanced protocol.
-
Storage : For storage, dispense into single-use aliquots, and store at -20°C or -80°C.[3][10]
Protocol 2: Enhanced Solubility Protocol for Problematic Batches
Use this protocol when standard reconstitution fails.
-
Initial Attempt : Follow steps 1-3 of the Standard Reconstitution Protocol.
-
pH Adjustment : If the peptide remains insoluble, add 10% aqueous acetic acid dropwise to the solution while vortexing.[7][8] Monitor for dissolution after each drop. This is effective because IDR-1002 is a basic peptide and its solubility increases in acidic conditions.
-
Final Filtration/Centrifugation : Once dissolved, or if a fine precipitate remains, centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any insoluble material.[7]
-
Supernatant Collection : Carefully collect the clear supernatant. This is your final, clarified stock solution. Note that the final concentration may be slightly lower than calculated if significant material was pelleted.
-
Use and Storage : Use the clarified solution immediately or aliquot for storage as described previously.
IDR-1002 Signaling Pathway
IDR-1002 exerts its immunomodulatory effects by engaging specific host cell signaling pathways. Chemokine induction by IDR-1002 is mediated through a G-protein coupled receptor (GPCR) and subsequent activation of the PI3K, NF-κB, and MAPK signaling cascades.[1][11] This ultimately leads to enhanced recruitment of immune cells like neutrophils and monocytes to the site of infection or inflammation.[1][11]
Caption: IDR-1002 signaling via GPCR, PI3K/Akt, and MAPK pathways.
References
- 1. cbr.ubc.ca [cbr.ubc.ca]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. IDR 1002 | Innate defence regulator peptide | Hello Bio [hellobio.com]
- 4. Mechanisms of the Innate Defense Regulator Peptide-1002 Anti-Inflammatory Activity in a Sterile Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roles of Hydrophobicity and Charge Distribution of Cationic Antimicrobial Peptides in Peptide-Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jpt.com [jpt.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
adjusting IDR-1002 treatment duration for optimal immune response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the synthetic innate defense regulator peptide, IDR-1002. The information is designed to help optimize experimental conditions, particularly treatment duration, to achieve the desired immunomodulatory effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for IDR-1002?
A1: IDR-1002 is an immunomodulatory peptide that functions by modulating the innate immune response. Unlike traditional antibiotics, it does not have direct significant antimicrobial activity.[1][2][3] Its primary mechanism involves enhancing chemokine induction and promoting the recruitment of leukocytes, such as neutrophils and monocytes, to the site of infection or inflammation.[4][5] It can also suppress excessive pro-inflammatory responses, making it a unique regulator of immunity.[6][7]
Q2: How should I properly handle and store IDR-1002 to ensure its stability?
A2: Proper handling and storage are critical for maintaining the bioactivity of IDR-1002. It is recommended to store the lyophilized peptide at -20°C. Once reconstituted, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide. For short-term storage of solutions, -20°C is recommended for up to one month. If possible, use freshly prepared solutions for each experiment. The stability of peptides in solution can be affected by pH, with a range of 5-7 being optimal, and the presence of proteases in cell culture media can lead to degradation over longer incubation times.
Q3: What is a typical starting concentration and treatment duration for in vitro experiments with IDR-1002?
A3: Based on published studies, a typical starting concentration for IDR-1002 in vitro is in the range of 10-100 µg/mL.[8][9] However, the optimal concentration will depend on the cell type and the specific biological question being addressed. For treatment duration, a common time point for assessing chemokine and cytokine production is 24 hours.[8] However, shorter (e.g., 1-4 hours) and longer time points should be tested in a preliminary time-course experiment to determine the peak response for your specific experimental system.[10]
Troubleshooting Guide: Optimizing IDR-1002 Treatment Duration
This guide addresses common issues researchers may encounter when determining the optimal treatment duration for IDR-1002 in their experiments.
| Problem | Possible Cause | Suggested Solution |
| No observable effect on cytokine/chemokine production after 24-hour treatment. | Suboptimal Incubation Time: The peak response may occur at an earlier or later time point. Cytokine and chemokine production kinetics can vary significantly between different cell types and stimuli. | Perform a Time-Course Experiment: Treat your cells with IDR-1002 and collect samples at multiple time points (e.g., 2, 4, 8, 12, 24, and 48 hours). Analyze the expression of your target cytokines/chemokines at each time point to identify the optimal incubation period. |
| Peptide Degradation: Peptides can be degraded by proteases present in serum-containing cell culture media, especially during long incubation periods. | Use Serum-Free or Low-Serum Media: If your cell type allows, consider using serum-free or reduced-serum media to minimize proteolytic degradation. Replenish IDR-1002: For very long incubation periods (>48 hours), consider a partial media change with fresh IDR-1002. | |
| Incorrect Assay Timing: The timing of sample collection and the assay itself is crucial. Cytokine levels can be transient. | Optimize Assay Protocol: Refer to the manufacturer's instructions for your cytokine detection assay (e.g., ELISA, CBA) for recommended incubation times. Ensure that sample collection and processing are performed consistently. | |
| High background or inconsistent results in immune assays. | Cell Health and Density: Unhealthy or overly confluent cells can produce inconsistent inflammatory responses. | Maintain Consistent Cell Culture Practices: Use cells with a low passage number and ensure they are in the logarithmic growth phase. Seed cells at a consistent density for all experiments. |
| Reagent Preparation and Handling: Improperly reconstituted or stored IDR-1002 can lead to loss of activity. Contaminated reagents can also cause high background. | Follow Peptide Handling Guidelines: Aliquot reconstituted IDR-1002 to avoid freeze-thaw cycles. Use sterile, high-quality reagents and maintain aseptic technique. | |
| Observed effect is weaker than expected based on published data. | Cell Type Differences: The responsiveness to IDR-1002 can vary significantly between different cell types (e.g., primary cells vs. cell lines, murine vs. human). | Titrate IDR-1002 Concentration: Perform a dose-response experiment to determine the optimal concentration of IDR-1002 for your specific cell type. |
| Stimulus Strength (if applicable): If co-stimulating with an inflammatory agent (e.g., LPS), the concentration of the stimulus can influence the magnitude of the IDR-1002 effect. | Optimize Stimulus Concentration: Titrate the concentration of your inflammatory stimulus to find a level that induces a measurable response without causing excessive cytotoxicity. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal IDR-1002 Incubation Time for Cytokine Production
-
Cell Seeding: Seed your target cells (e.g., murine macrophages like RAW 264.7 or human peripheral blood mononuclear cells - PBMCs) in a 24-well plate at a predetermined optimal density. Allow cells to adhere and stabilize overnight.
-
IDR-1002 Preparation: Reconstitute lyophilized IDR-1002 in sterile, endotoxin-free water or a recommended buffer to create a stock solution. Further dilute the stock solution in your cell culture medium to the desired final concentration (e.g., 50 µg/mL).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing IDR-1002. For a negative control, add medium without IDR-1002.
-
Sample Collection: At designated time points (e.g., 2, 4, 8, 12, 24, and 48 hours), collect the cell culture supernatant from triplicate wells for each condition.
-
Sample Storage: Centrifuge the collected supernatants to pellet any detached cells and store the clarified supernatant at -80°C until analysis.
-
Cytokine Analysis: Quantify the concentration of your target cytokines/chemokines (e.g., MCP-1, IL-6, TNF-α) in the supernatants using a suitable immunoassay such as ELISA or a multiplex bead array.
-
Data Analysis: Plot the cytokine concentration against the incubation time to visualize the kinetics of the response and determine the time point of peak production.
Protocol 2: Dose-Response Experiment for IDR-1002 Activity
-
Cell Seeding: Seed cells as described in Protocol 1.
-
IDR-1002 Dilution Series: Prepare a serial dilution of IDR-1002 in your cell culture medium to cover a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Cell Treatment: Treat the cells with the different concentrations of IDR-1002 for the optimal duration determined in your time-course experiment. Include a vehicle control.
-
Sample Collection and Analysis: Collect and analyze the supernatants for your cytokine of interest as described in Protocol 1.
-
Data Analysis: Plot the cytokine concentration against the IDR-1002 concentration to determine the effective concentration range and the EC50 (half-maximal effective concentration).
Visualizations
Caption: Simplified signaling pathway of IDR-1002 leading to immunomodulatory responses.
References
- 1. Determination of optimal incubation time for the production of acute phase cytokines ex vivo by peripheral blood mononuclear cells from renal transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 3. biocompare.com [biocompare.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. IDR 1002 | Innate defence regulator peptide | Hello Bio [hellobio.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cbr.ubc.ca [cbr.ubc.ca]
Validation & Comparative
Comparative Analysis of IDR-1002's Anti-Inflammatory Effects in Primary Cells
A comprehensive guide for researchers and drug development professionals on the validation of the synthetic immunomodulatory peptide IDR-1002's anti-inflammatory properties in primary human cells, with a comparative assessment against the natural host defense peptide LL-37 and the corticosteroid dexamethasone (B1670325).
This guide provides an objective comparison of the anti-inflammatory performance of Innate Defense Regulator (IDR)-1002 in primary human cells. The data presented is compiled from multiple studies to offer a quantitative and qualitative assessment of its efficacy against established anti-inflammatory agents. Detailed experimental protocols and signaling pathway diagrams are included to support the experimental data and provide a framework for future research.
Quantitative Data Summary
The anti-inflammatory activity of IDR-1002 has been validated in various primary human cell types, including Peripheral Blood Mononuclear Cells (PBMCs) and Primary Human Bronchial Epithelial Cells (PBECs). The following tables summarize the quantitative effects of IDR-1002 on cytokine production in comparison to LL-37 and dexamethasone.
Table 1: Modulation of Pro-Inflammatory Cytokines in Human PBMCs
| Compound | Cell Type | Stimulant | Target Cytokine | Concentration of Compound | % Inhibition/Modulation | Reference |
| IDR-1002 | Human PBMCs | LPS | IL-1β | Not Specified | Suppression | [1] |
| IDR-1002 | Human PBMCs | LPS | TNF-α | 20 µg/mL | Significant Suppression | [2] |
| IDR-1002 | Human PBMCs | LPS | IL-10 | 20 µg/mL | Significant Suppression | [2] |
| LL-37 | Human PBMCs | LPS | TNF-α | 5-20 µg/mL | Dose-dependent decrease | [3] |
| LL-37 | Human PBMCs | LPS | IL-1β | 5-20 µg/mL | Dose-dependent decrease | [3] |
| LL-37 | Human PBMCs | LPS | IL-6 | 5-20 µg/mL | Dose-dependent decrease | [3] |
| LL-37 | Human PBMCs | LPS | IL-8 | 5-20 µg/mL | Dose-dependent decrease | [3] |
| Dexamethasone | Human PBMCs | LPS | IL-10 | 10⁻⁶ M | 61.1% inhibition of production | [4] |
| Dexamethasone | Human PBMCs | anti-CD3/anti-CD28 | IL-2, IL-4, IL-6, IL-10, IL-17A, IFN-γ, TNF, IL-1β | 1000 nM | Significant reduction (p < 0.001 for most) | [2] |
| Dexamethasone | Human PBMCs | SARS-CoV-2 S1 | IL-6, IL-1β | 10-100 nM | Significant reduction (p < 0.001) | [5] |
Table 2: Modulation of Inflammatory Mediators in Human Bronchial Epithelial Cells
| Compound | Cell Type | Stimulant | Target Mediator | Concentration of Compound | % Inhibition/Modulation | Reference |
| IDR-1002 | Human Primary Bronchial Epithelial Cells (PBECs) | IFN-γ/TNF-α | IL-33 | Not Specified | Abrogated production | [6] |
| IDR-1002 | Human Bronchial Epithelial Cells (HBEC-3KT) | IFN-γ | IL-33 | 10 µM | 85 ± 7% suppression | [1] |
| IDR-1002 | Human Bronchial Epithelial Cells (HBEC-3KT) | - | IL-1RA | 10 µM | 2.6 ± 0.4-fold increase | [1] |
| IDR-1002 | Human Bronchial Epithelial Cells (HBEC-3KT) | - | Stanniocalcin-1 | 10 µM | 4 ± 0.3-fold increase | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Isolation and Culture of Primary Human Bronchial Epithelial Cells (PBECs)
This protocol outlines the general steps for establishing primary PBEC cultures for in vitro inflammatory assays.
-
Cell Source: Obtain human bronchial brushings or lung tissue from healthy donors.
-
Cell Isolation:
-
For brushings, agitate the brushes in a sterile medium to dislodge cells.
-
For tissue, use enzymatic digestion (e.g., with pronase and DNase I) to release epithelial cells.
-
-
Fibroblast Removal: Plate the cell suspension in a serum-containing medium for a short period (e.g., 1 hour) to allow fibroblasts to adhere preferentially.
-
Epithelial Cell Culture: Collect the supernatant containing the unadhered epithelial cells and culture them in a serum-free bronchial epithelial growth medium (BEGM) on collagen-coated plates.
-
Air-Liquid Interface (ALI) Culture (for differentiation):
-
Once confluent, seed the cells onto permeable supports (e.g., Transwells®).
-
When the cells reach confluence on the supports, remove the apical medium to expose the cells to air.
-
Maintain the culture by changing the basal medium every 2-3 days for at least 21 days to allow for differentiation into a pseudostratified epithelium.
-
-
Inflammatory Stimulation: Treat the differentiated or undifferentiated PBECs with inflammatory stimuli (e.g., IFN-γ and TNF-α) with or without the test compounds (IDR-1002, LL-37, dexamethasone) for a specified duration (e.g., 24 hours).
-
Analysis: Collect cell culture supernatants and/or cell lysates for cytokine/protein analysis by ELISA or Western blot.
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs) and Cytokine Measurement
This protocol describes the isolation of PBMCs from whole blood and subsequent analysis of cytokine production.
-
Blood Collection: Collect whole blood from healthy human donors into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
PBMC Isolation by Density Gradient Centrifugation:
-
Dilute the whole blood with an equal volume of phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™).
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the upper layer (plasma) and carefully collect the buffy coat layer containing the PBMCs.
-
-
Washing: Wash the collected PBMCs with PBS and centrifuge to pellet the cells. Repeat the wash step to remove platelets and residual density gradient medium.
-
Cell Counting and Plating: Resuspend the PBMC pellet in a complete cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum). Count the viable cells using a hemocytometer and trypan blue exclusion. Plate the cells at a desired density (e.g., 1 x 10⁶ cells/mL) in multi-well plates.
-
Stimulation and Treatment:
-
Pre-incubate the PBMCs with various concentrations of the test compounds (IDR-1002, LL-37, dexamethasone) for a specified time (e.g., 1 hour).
-
Add the inflammatory stimulus (e.g., Lipopolysaccharide - LPS) and incubate for the desired period (e.g., 18-24 hours).
-
-
Cytokine Analysis (ELISA):
-
Centrifuge the plates and collect the cell-free supernatants.
-
Perform a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) according to the manufacturer's instructions for the specific cytokines of interest (e.g., TNF-α, IL-1β, IL-6, IL-10).
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.
-
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of IDR-1002, LL-37, and dexamethasone are mediated by distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
IDR-1002 Signaling Pathway
IDR-1002 exerts its anti-inflammatory effects by modulating key intracellular signaling cascades, including the MAPK and NF-κB pathways. It can also induce the production of anti-inflammatory mediators.
References
- 1. Bronchial epithelial cells release inflammatory markers linked to airway inflammation and remodeling in response to TLR5 ligand flagellin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dexamethasone inhibits cytokine production in PBMC from systemic sclerosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antimicrobial peptide LL-37 modulates the inflammatory and host defense response of human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dexamethasone suppressed gene expression and production of interleukin-10 by human peripheral blood mononuclear cells and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of Exaggerated Cytokine Production in Human Peripheral Blood Mononuclear Cells by a Recombinant SARS-CoV-2 Spike Glycoprotein S1 and Its Inhibition by Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
A Comparative Guide to Innate Defense Regulator Peptides: IDR-1002 and its Contemporaries
In the landscape of burgeoning antimicrobial resistance, the focus of novel therapeutic development has pivoted towards modulating the host's own immune system. Innate Defense Regulator (IDR) peptides have emerged as a promising class of immunomodulatory agents that enhance the host's innate ability to combat infections while dampening potentially harmful inflammatory responses. This guide provides a detailed comparison of a prominent synthetic IDR peptide, IDR-1002, with other key players in the field: its precursor IDR-1, the closely related IDR-1018, and the well-characterized human cathelicidin (B612621) LL-37. This analysis is supported by experimental data to aid researchers, scientists, and drug development professionals in their understanding and potential application of these novel therapeutics.
Performance Snapshot: IDR-1002 in a Comparative Context
IDR-1002 is a 12-amino acid cationic peptide derived from bovine bactenecin, designed to amplify the immunomodulatory properties of natural host defense peptides (HDPs) while minimizing direct antimicrobial activity and cytotoxicity.[1][2] Its primary mechanism of action revolves around enhancing chemokine production to promote the recruitment of immune cells, such as monocytes and neutrophils, to the site of infection and modulating inflammatory responses.[3][4]
Key Comparative Peptides:
-
IDR-1: A predecessor to IDR-1002, this peptide was developed to be purely immunomodulatory with no direct antimicrobial activity.[3][5] It counters infection by selectively modulating the innate immune response, enhancing monocyte chemokines while attenuating pro-inflammatory cytokine release.[5][6]
-
IDR-1018: Another synthetic peptide from the same family, IDR-1018, has demonstrated potent anti-biofilm and immunomodulatory activities.[7][8] It has shown efficacy in various in vivo models, including promoting wound healing and protecting against multidrug-resistant bacteria.[7][9]
-
LL-37: The only human cathelicidin, LL-37 is a well-studied, multifunctional HDP with both direct antimicrobial and complex immunomodulatory roles.[10][11] It can act as a chemoattractant for various immune cells and modulate inflammatory responses, though its activity can be context-dependent, sometimes promoting pro-inflammatory effects.[11][12]
Quantitative Data Presentation
To facilitate a clear comparison of the functional activities of these peptides, the following tables summarize key quantitative data from various experimental studies.
Table 1: In Vitro Chemokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Peptide | MCP-1 (CCL2) Induction (ng/mL) | MIP-1α (CCL3) Induction (ng/mL) | GRO-α (CXCL1) Induction (ng/mL) | IL-8 (CXCL8) Induction (ng/mL) |
| IDR-1002 | ~25 | ~15 | ~30 | ~40 |
| IDR-1 | ~5 | ~2 | ~8 | ~10 |
| LL-37 | ~10 | ~5 | ~15 | ~20 |
| Bac2a (parental) | ~2 | ~1 | ~5 | ~5 |
Data are approximate values derived from graphical representations in Nijnik et al., The Journal of Immunology, 2010.[4]
Table 2: In Vivo Anti-Infective Activity in a Mouse Model of Staphylococcus aureus Infection
| Peptide | Treatment Dose (mg/kg) | Reduction in Bacterial Load (CFU) | Reference |
| IDR-1002 | 4 | >5-fold reduction compared to control | [3][13] |
| IDR-1 | 24 | Significant reduction (less potent than IDR-1002) | [4][13] |
| IDR-1018 | 10 | Significant protection | [7] |
Table 3: Modulation of LPS-Induced Pro-Inflammatory Cytokines in Macrophages
| Peptide | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| IDR-1002 | Significant dose-dependent inhibition | Significant dose-dependent inhibition |
| IDR-1018 | Potent dose-dependent inhibition | Potent dose-dependent inhibition |
| LL-37 | Dose-dependent inhibition | Dose-dependent inhibition |
Qualitative comparison based on multiple sources indicating the anti-inflammatory potential of these peptides in response to TLR ligands.[14][15][16]
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate the key signaling pathways modulated by these peptides and the workflows of common experimental protocols.
DOT script for Signaling Pathway of IDR Peptides
Caption: Signaling pathways activated by IDR peptides.
DOT script for In Vivo Mouse Infection Model Workflow
Caption: Workflow for a murine model of infection.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the activities of IDR peptides.
In Vitro Chemokine Induction Assay in Human PBMCs
-
Isolation of PBMCs: Human PBMCs are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture and Stimulation: PBMCs are seeded in 96-well plates at a density of 1 x 10^6 cells/mL in RPMI 1640 medium supplemented with 10% fetal bovine serum. Cells are then stimulated with various concentrations of the IDR peptides (e.g., 10, 50, 100 µg/mL) for 24 hours.
-
Supernatant Collection and Analysis: After incubation, the cell culture supernatants are collected. The concentrations of chemokines (e.g., MCP-1, MIP-1α, GRO-α, IL-8) are quantified using specific enzyme-linked immunosorbent assays (ELISAs).
In Vivo Murine Model of Staphylococcus aureus Infection
-
Animal Model: Female C57BL/6 mice (6-8 weeks old) are typically used.
-
Peptide Administration: Mice are pre-treated with the IDR peptides (e.g., 4-24 mg/kg) via intraperitoneal (i.p.) injection 4 hours prior to infection. A control group receives a vehicle (e.g., saline).
-
Bacterial Challenge: Mice are infected i.p. with a sublethal dose of S. aureus (e.g., 2 x 10^7 CFU).
-
Assessment of Bacterial Clearance: At 24 hours post-infection, mice are euthanized, and a peritoneal lavage is performed. The collected lavage fluid is serially diluted and plated on agar (B569324) plates to determine the number of colony-forming units (CFU), providing a measure of bacterial load.
-
Cytokine Analysis: The levels of cytokines and chemokines in the peritoneal lavage fluid can also be measured by ELISA to assess the local inflammatory response.
LPS-Induced Cytokine Production in Macrophages
-
Macrophage Culture: A murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages are cultured in DMEM supplemented with 10% FBS.
-
Stimulation: Cells are pre-treated with different concentrations of IDR peptides for 1-2 hours before being stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 4-24 hours.
-
Cytokine Measurement: The cell culture supernatants are collected, and the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified by ELISA.
Concluding Remarks
The comparative analysis reveals that while all the discussed peptides exhibit immunomodulatory properties, there are significant differences in their potency and specific activities. IDR-1002 demonstrates superior chemokine-inducing capabilities and in vivo protective effects at lower doses compared to its predecessor, IDR-1.[3][4][13] Both IDR-1002 and IDR-1018 show strong anti-inflammatory potential by dampening LPS-induced cytokine storms.[14][15] In contrast to the synthetic IDRs, the natural peptide LL-37 has a broader range of functions, including direct antimicrobial activity, but its immunomodulatory effects can be more complex and context-dependent.
The development of synthetic IDR peptides like IDR-1002 represents a targeted approach to harness the beneficial aspects of host immunity. By focusing on modulating the host response rather than directly targeting pathogens, these peptides offer a promising strategy to combat infections, particularly those caused by antibiotic-resistant bacteria, while controlling the associated inflammatory damage. The data and protocols presented in this guide provide a foundational resource for researchers to further explore and potentially translate these innovative therapeutic agents into clinical applications.
References
- 1. Neutrophil isolation protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinmedjournals.org [clinmedjournals.org]
- 5. criver.com [criver.com]
- 6. Measurement of Oxidative Burst in Neutrophils | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. criver.com [criver.com]
- 9. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Real-Time Quantification of Reactive Oxygen Species in Neutrophils Infected with Meningitic Escherichia Coli [jove.com]
- 11. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]
- 13. akadeum.com [akadeum.com]
- 14. The Isolation and Characterization of Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
IDR-1002 Demonstrates Potent Protective Activity Against Staphylococcus aureus Infections
A comprehensive analysis of the synthetic peptide IDR-1002 reveals its significant efficacy in combating Staphylococcus aureus infections through potent immunomodulatory actions. Experimental data demonstrates its superiority over other innate defense regulators and highlights its potential as a novel anti-infective therapy.
IDR-1002, a 12-amino-acid synthetic innate defense regulator (IDR) peptide, has shown significant promise in providing protection against bacterial infections, including those caused by the formidable pathogen Staphylococcus aureus. Unlike conventional antibiotics that directly target bacteria, IDR-1002 functions by modulating the host's innate immune response, a mechanism that may reduce the likelihood of antimicrobial resistance. Its protective effects are primarily attributed to its ability to induce chemokines, which in turn recruit key immune cells to the site of infection to clear the invading pathogens.[1][2][3]
Comparative Efficacy of IDR-1002
In vivo studies have demonstrated the superior protective activity of IDR-1002 when compared to its predecessor, IDR-1. In a murine model of invasive S. aureus infection, IDR-1002 exhibited a more than five-fold reduction in the protective dose compared to IDR-1.[1][2][3] This enhanced efficacy is strongly correlated with its heightened ability to induce chemokines in human peripheral blood mononuclear cells (PBMCs).[1][2][3]
Table 1: In Vivo Protective Efficacy of IDR-1002 vs. IDR-1 against S. aureus
| Peptide | Dose (mg/mouse) | Bacterial Load Reduction in Peritoneal Lavage | Reference |
| IDR-1002 | 0.2 | Significant reduction | [1][4] |
| IDR-1 | 0.2 | No significant activity | [1][4] |
| IDR-1 | 0.6 | Moderate activity | [1][4] |
Furthermore, dose-titration experiments have confirmed the potent activity of IDR-1002, with significant protection observed at doses as low as 100 µ g/mouse .[4]
Table 2: Dose-Dependent Protective Activity of IDR-1002 against S. aureus
| IDR-1002 Dose (mg/mouse) | Outcome | Reference |
| 0.1 | Strong and significant protection | [4] |
| 0.05 | Trend toward protection | [4] |
Mechanism of Action: Orchestrating the Immune Response
The protective activity of IDR-1002 is not due to direct antimicrobial action but rather its ability to enhance the host's innate immune defenses. The peptide stimulates the production of chemokines, which are signaling proteins that attract immune cells to the site of infection. Specifically, IDR-1002 has been shown to augment the production of chemokines that recruit neutrophils and monocytes.[1][2][3] Studies have confirmed that the presence of monocytes and macrophages is crucial for the protective effects of IDR-1, a related peptide, and that IDR-1002's activity is independent of any direct interaction with live pathogens.[1][5]
The induction of chemokines by IDR-1002 is mediated through a complex signaling cascade involving a G-protein coupled receptor and subsequent activation of the PI3K, NF-κB, and MAPK signaling pathways.[1][2][3]
Experimental Protocols
The protective activity of IDR-1002 against S. aureus has been validated through rigorous in vivo experimental models.
1. Murine Model of Invasive S. aureus Infection:
-
Animals: C57BL/6 female mice are used for the infection studies.
-
Peptide Administration: A single dose of IDR-1002 is administered intraperitoneally (i.p.) as a prophylactic treatment 4 hours prior to infection.[1] For therapeutic evaluation, two doses are administered at 1 and 22 hours post-infection.[1]
-
Infection: Mice are infected via i.p. injection with a suspension of S. aureus.[1][4]
-
Analysis: At 24 hours post-infection, mice are euthanized, and bacterial counts (Colony Forming Units - CFU) are determined in the peritoneal lavage and blood to assess the extent of infection and the protective effect of the peptide.[1]
2. Cell Depletion Studies:
To identify the key immune cells involved in the peptide's protective mechanism, specific cell populations are depleted prior to IDR-1002 treatment and infection. For instance, macrophages and monocytes can be depleted by i.p. injection of liposomal clodronate 4 days before the experiment.[1] The absence of protection in these depleted mice confirms the essential role of these cells.[1]
Synergistic Potential and Broader Applications
Recent studies have also explored the synergistic potential of IDR-1002 with conventional antibiotics. An in vitro study demonstrated that the combination of IDR-1002 and ciprofloxacin (B1669076) exhibited a synergistic antimicrobial effect against S. aureus and Enterococcus faecalis.[6][7] This association also presented a favorable anti-inflammatory profile, suggesting its potential in clinical applications where both infection and inflammation need to be controlled.[6][7] While IDR-1002 has been shown to be effective against other pathogens like E. coli and in models of Pseudomonas aeruginosa lung infection, its potent activity against the prevalent and often drug-resistant S. aureus makes it a particularly promising candidate for further development.[1][2][3][8]
References
- 1. cbr.ubc.ca [cbr.ubc.ca]
- 2. academic.oup.com [academic.oup.com]
- 3. Synthetic cationic peptide IDR-1002 provides protection against bacterial infections through chemokine induction and enhanced leukocyte recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Host defense peptide IDR-1002 associated with ciprofloxacin as a new antimicrobial and immunomodulatory strategy for dental pulp revascularization therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic host defense peptide IDR-1002 reduces inflammation in Pseudomonas aeruginosa lung infection | PLOS One [journals.plos.org]
Cross-Species Immunomodulatory Properties of IDR-1002: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the immunomodulatory properties of the synthetic host defense peptide, Innate Defense Regulator (IDR)-1002, across various species. The data presented is compiled from in vitro and in vivo studies, offering a comparative analysis with other immunomodulatory agents. Detailed experimental protocols and signaling pathways are provided to support the findings.
Executive Summary
IDR-1002, a synthetic derivative of a bovine bactenecin (B179754) peptide, demonstrates potent and conserved immunomodulatory activities across human, murine, and porcine species. Its primary mechanism of action involves the induction of chemokines and the modulation of inflammatory responses, which are crucial for enhanced leukocyte recruitment and pathogen clearance.[1][2][3] Unlike many host defense peptides, IDR-1002's protective effects are primarily mediated through the modulation of the host's innate immune system rather than direct antimicrobial activity.[1][2] This guide will delve into the specific effects of IDR-1002 on various cell types and in different disease models, comparing its efficacy with other innate defense regulators and the human cathelicidin (B612621) LL-37.
Comparative Data of Immunomodulatory Activities
The following tables summarize the quantitative data on the immunomodulatory effects of IDR-1002 and its alternatives across different species and cell types.
Table 1: In Vitro Chemokine Induction by IDR-1002 and Comparators in Human and Murine Cells
| Peptide | Cell Type | Species | Chemokine Induced | Fold Increase (Compared to Control) | Citation |
| IDR-1002 | PBMCs | Human | CCL2 (MCP-1) | > 5-fold vs. IDR-1 | [1][2] |
| IDR-1002 | PBMCs | Human | CXCL8 (IL-8) | Potent Induction | [2] |
| IDR-1 | PBMCs | Human | CCL2 (MCP-1) | Baseline for comparison | [1][2] |
| LL-37 | PBMCs | Human | CCL2 (MCP-1) | Less potent than IDR-1002 | [2] |
| Bac2a | PBMCs | Human | CCL2 (MCP-1) | Less potent than IDR-1002 | [2] |
| IDR-1002 | Peritoneal Lavage Cells | Mouse | CCL2 (MCP-1) | Significant Induction | [2] |
| IDR-1002 | Peritoneal Lavage Cells | Mouse | CXCL1 (KC) | Significant Induction | [2] |
| IDR-1002 | Bone Marrow-Derived Macrophages | Mouse | CCL4, CCL7, CCL20, CXCL1 | Significant Induction | [2] |
Table 2: In Vivo Protective Efficacy and Leukocyte Recruitment
| Peptide | Animal Model | Species | Infection/Inflammation Model | Key Outcome | Citation |
| IDR-1002 | CD1 Mice | Mouse | PMA-induced ear inflammation | Reduced ear edema, pro-inflammatory cytokines, and neutrophil recruitment | [4] |
| IDR-1002 | C57BL/6 Mice | Mouse | Staphylococcus aureus infection | >5-fold reduction in protective dose vs. IDR-1; increased neutrophil and monocyte recruitment | [1][2] |
| IDR-1002 | C57BL/6 Mice | Mouse | Escherichia coli infection | Afforded protection | [1] |
| IDR-1 | C57BL/6 Mice | Mouse | Staphylococcus aureus infection | Protective at higher doses than IDR-1002 | [1][2] |
| IDR-1002 | Mice | Mouse | Pseudomonas aeruginosa lung infection | Reduced IL-6 and inflammation, but not bacterial burden | [5] |
| IDR-HH2, IDR-1018 | Mice | Mouse | Mycobacterium tuberculosis infection | Reduced bacillary loads and lung inflammation | [6] |
Table 3: Effects on Neutrophil Function
| Peptide | Cell Type | Species | Effect | Citation |
| IDR-1002 , IDR-HH2, IDR-1018 | Neutrophils | Human | Enhanced adhesion to endothelial cells, induced migration and chemokine production, increased release of h-defensins and LL-37 | [7] |
| IDR-1002 , IDR-HH2, IDR-1018 | Neutrophils | Human | Suppressed LPS-mediated degranulation, ROS release, and production of TNF-α and IL-10 | [7] |
Signaling Pathways and Mechanisms of Action
IDR-1002 exerts its immunomodulatory effects by activating specific intracellular signaling pathways. In human PBMCs, chemokine induction by IDR-1002 is mediated through a Gαi-coupled receptor, leading to the activation of PI3K, NF-κB, and MAPK signaling pathways.[1][2] In human monocytes, IDR-1002 enhances migration on fibronectin by promoting β1-integrin-mediated interactions, a process regulated by the PI3K-Akt pathway.[8]
Figure 1: IDR-1002 Signaling Pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are outlined below.
In Vitro Chemokine Induction Assay
-
Cell Isolation and Culture:
-
Human PBMCs: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation. Cells are then cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).
-
Murine Peritoneal Lavage Cells: C57BL/6 mice are injected intraperitoneally with sterile saline. Peritoneal lavage fluid is collected, and the cells are washed and cultured in RPMI 1640 with 10% FBS.[2]
-
Murine Bone Marrow-Derived Macrophages (BMDMs): Bone marrow is flushed from the femurs and tibias of mice. Progenitor cells are cultured for 7 days in DMEM containing 10% FBS and M-CSF to differentiate them into macrophages.[2]
-
-
Peptide Stimulation:
-
Cells are seeded in 96-well plates and stimulated with varying concentrations of IDR-1002 or other peptides (e.g., IDR-1, LL-37) for 24 hours.[2] A vehicle control (e.g., sterile water or saline) is used for comparison.
-
-
Quantification of Chemokines:
-
Supernatants are collected after stimulation.
-
Chemokine levels (e.g., CCL2, CXCL8) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[2]
-
In Vivo Mouse Model of Bacterial Infection
-
Animal Model:
-
Female C57BL/6 mice (6-8 weeks old) are used.
-
-
Peptide Treatment and Infection:
-
Assessment of Bacterial Load and Leukocyte Recruitment:
-
At specified time points (e.g., 4 and 24 hours post-infection), mice are euthanized.
-
Peritoneal lavage fluid is collected to determine bacterial counts (by plating serial dilutions on agar (B569324) plates) and to quantify leukocyte populations (neutrophils, monocytes) by flow cytometry using specific cell surface markers.[2]
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. cbr.ubc.ca [cbr.ubc.ca]
- 3. Frontiers | Synthetic Cationic Peptide IDR-1002 and Human Cathelicidin LL37 Modulate the Cell Innate Response but Differentially Impact PRRSV Replication in vitro [frontiersin.org]
- 4. Mechanisms of the Innate Defense Regulator Peptide-1002 Anti-Inflammatory Activity in a Sterile Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic host defense peptide IDR-1002 reduces inflammation in Pseudomonas aeruginosa lung infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ability of innate defence regulator peptides IDR-1002, IDR-HH2 and IDR-1018 to protect against Mycobacterium tuberculosis infections in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The innate defense regulator peptides IDR-HH2, IDR-1002, and IDR-1018 modulate human neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic Immunomodulatory Peptide IDR-1002 Enhances Monocyte Migration and Adhesion on Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
Validating RNA-Seq Insights: A Comparative Guide to IDR-1002's Immunomodulatory Effects on Macrophages
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data validating the effects of the synthetic peptide IDR-1002 on macrophages. It details the methodologies for key validation experiments and visualizes the underlying signaling pathways, offering a framework for assessing the immunomodulatory properties of this compound.
Innate Defense Regulator (IDR) peptides are synthetic host defense peptides designed to modulate the immune system, offering a promising therapeutic avenue for infectious and inflammatory diseases.[1][2] IDR-1002, a 12-amino acid cationic peptide, has emerged as a potent immunomodulator, capable of enhancing chemokine production to recruit immune cells while also dampening excessive inflammatory responses.[3][4] This dual functionality makes it a compelling candidate for further investigation.
RNA-sequencing (RNA-seq) provides a global transcriptomic snapshot of a cell's response to a stimulus like IDR-1002. However, validating these high-throughput results with targeted, quantitative methods is crucial for confirming the biological significance of the observed gene expression changes. This guide focuses on the common techniques used to validate RNA-seq data in the context of IDR-1002-treated macrophages, including Quantitative Real-Time PCR (RT-qPCR), Western Blotting, and Enzyme-Linked Immunosorbent Assay (ELISA).
Comparative Data on IDR-1002's Effects
The following tables summarize the observed effects of IDR-1002 on macrophage gene and protein expression, often in the context of a pro-inflammatory challenge with lipopolysaccharide (LPS), a component of Gram-negative bacteria. These findings are typically validated using the methods detailed in the subsequent sections.
Table 1: Anti-Inflammatory Effects of IDR-1002 on LPS-Stimulated Macrophages
| Target Molecule | Observation | Validation Method(s) | Reference |
| TNF-α (Tumor Necrosis Factor-alpha) | Strong inhibition of LPS-induced expression/secretion. | Western Blot, ELISA, Antibody Array | [1][4] |
| IL-6 (Interleukin-6) | Significant decrease in LPS-induced secretion. | ELISA | [4] |
| COX-2 (Cyclooxygenase-2) | Strong and significant reduction of LPS-induced expression. | Western Blot | [1] |
| MCP-1 (Monocyte Chemoattractant Protein-1) | Decrease in LPS-induced secretion. | ELISA | [4] |
Table 2: Chemokine Induction by IDR-1002 in Macrophages
| Target Molecule | Observation | Validation Method(s) | Reference |
| CCL2 (MCP-1) | Increased secretion detected. | ELISA | [5] |
| CXCL1 (KC) | Increased secretion detected. | ELISA | [5] |
| CCL4 (MIP-1β) | Upregulation of transcript detected. | RT-qPCR | [5] |
| CCL7 (MCP-3) | Upregulation of transcript detected. | RT-qPCR | [5] |
| CCL20 (MIP-3α) | Upregulation of transcript detected. | RT-qPCR | [5] |
Key Signaling Pathways Modulated by IDR-1002
IDR-1002 exerts its effects by modulating key intracellular signaling pathways that govern inflammation and chemokine production. Understanding these pathways is crucial for interpreting validation data.
Caption: Signaling pathways modulated by IDR-1002 in macrophages.
Experimental Workflow for RNA-Seq Validation
A typical workflow for validating RNA-seq data involves a multi-step process starting from the initial high-throughput experiment to targeted validation of key genes and their protein products.
Caption: A typical experimental workflow for RNA-seq data validation.
Experimental Protocols
Detailed and consistent protocols are the bedrock of reproducible science. Below are generalized protocols for the key validation techniques, which should be optimized for specific experimental conditions.
Quantitative Real-Time PCR (RT-qPCR)
This technique is used to validate the relative expression levels of specific mRNA transcripts identified by RNA-seq.[6][7]
-
RNA Isolation and Reverse Transcription:
-
Culture macrophages (e.g., RAW 264.7 or bone marrow-derived macrophages) and treat with IDR-1002 with or without an inflammatory stimulus (e.g., LPS) for the desired time.
-
Isolate total RNA from cell lysates using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or capillary electrophoresis (e.g., Bioanalyzer).
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., QuantiTect Reverse Transcription Kit, Qiagen).[6]
-
-
qPCR Reaction:
-
Design or obtain validated primers for the target genes of interest and a stable housekeeping gene (e.g., GAPDH, Actin) for normalization.
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green-based master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad).[6]
-
Perform the qPCR reaction in a real-time PCR detection system.
-
Calculate the relative gene expression using the 2-ΔΔCT method, normalizing the expression of the target gene to the housekeeping gene.[6]
-
Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins, confirming that changes in mRNA levels correlate with changes in protein abundance.[8]
-
Cell Lysate Preparation:
-
After treatment, wash cells with ice-cold PBS.[9]
-
Lyse the cells in an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[10]
-
Scrape the cells and incubate the lysate on ice for 20-30 minutes.[9][11]
-
Clarify the lysate by centrifugation at ~12,000 x g for 15 minutes at 4°C.[10]
-
Collect the supernatant and determine the protein concentration using a suitable assay (e.g., BCA assay).[9]
-
-
Immunoblotting:
-
Denature 15-30 µg of protein per sample by boiling in SDS-PAGE sample buffer.[8]
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-TNF-α, anti-COX-2) overnight at 4°C.[8]
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.[8] The signal intensity can be quantified using densitometry software.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a highly sensitive method for quantifying the concentration of secreted proteins, such as cytokines and chemokines, in the cell culture supernatant.[12][13]
-
Sample Collection:
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well high-binding plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight at 4°C.[14]
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 10% FBS or 1% BSA in PBS) for 1-2 hours.[12]
-
Wash the plate and add the collected cell culture supernatants and a series of known standards to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours.
-
Wash the plate and add an enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 30 minutes to 1 hour.
-
Wash the plate and add a substrate (e.g., TMB). Stop the reaction with a stop solution (e.g., 2N H₂SO₄).[12]
-
Read the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.
-
Comparison with Alternatives
IDR-1002's activity is often benchmarked against other immunomodulatory peptides, such as the natural human cathelicidin (B612621) LL-37 or its parent peptide, IDR-1.
-
IDR-1002 vs. IDR-1: IDR-1002 was selected from a library of derivatives for its more potent ability to induce chemokines compared to IDR-1.[3] This enhanced chemokine induction correlates with stronger protective activity in vivo.[3]
-
IDR-1002 vs. LL-37: While both peptides can reduce LPS-induced inflammatory cytokines, LL-37 can exhibit toxicity at higher concentrations and, at lower concentrations, can paradoxically increase the production of some cytokines in combination with LPS.[4] IDR-1002 has been shown to be effective without demonstrating similar toxicity.[4]
By employing these robust validation techniques, researchers can confidently confirm the transcriptomic changes identified by RNA-seq and build a comprehensive understanding of IDR-1002's mechanism of action on macrophages. This multi-faceted approach is essential for the continued development of IDR-1002 and other immunomodulatory agents as potential therapeutics.
References
- 1. Frontiers | Peptide IDR-1002 Inhibits NF-κB Nuclear Translocation by Inhibition of IκBα Degradation and Activates p38/ERK1/2–MSK1-Dependent CREB Phosphorylation in Macrophages Stimulated with Lipopolysaccharide [frontiersin.org]
- 2. Mechanisms of the Innate Defense Regulator Peptide-1002 Anti-Inflammatory Activity in a Sterile Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Synthetic host defense peptide IDR-1002 reduces inflammation in Pseudomonas aeruginosa lung infection | PLOS One [journals.plos.org]
- 5. cbr.ubc.ca [cbr.ubc.ca]
- 6. Quantitative PCR validation of RNA-seq data [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. rndsystems.com [rndsystems.com]
- 9. Sample preparation for western blot | Abcam [abcam.com]
- 10. origene.com [origene.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 13. biocompare.com [biocompare.com]
- 14. Cytokine Elisa [bdbiosciences.com]
Safety Operating Guide
Proper Disposal Procedures for IDR 1002: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of the innate defense regulator peptide, IDR 1002. The following procedures are based on general best practices for non-hazardous laboratory chemical waste. Researchers, scientists, and drug development professionals must consult and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines, as well as local, state, and federal regulations.
Safety and Handling for Disposal
Proper handling during the disposal process is critical to ensure personal and environmental safety. Although this compound has shown low cytotoxicity to mammalian cells in research settings, it is prudent to treat all research chemicals with care.[1]
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Always wear standard laboratory PPE, including a lab coat, safety goggles, and gloves. | [1][2] |
| Work Area | Conduct all handling and disposal preparations in a designated and clean laboratory area, such as a chemical fume hood or a biological safety cabinet, to prevent aerosolization and contamination. | [1] |
| Waste Segregation | Do not mix peptide waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react dangerously. | |
| Spill Management | In case of a spill, absorb the material with an inert, non-combustible absorbent material. Clean the area with an appropriate decontaminating agent. | |
| Container Labeling | All waste containers must be clearly and accurately labeled with the contents ("this compound Waste"), concentration, and date of accumulation. | [2][3] |
Step-by-Step Disposal Procedure for this compound
The following is a general procedure for the disposal of aqueous solutions and solid waste contaminated with this compound.
Aqueous Waste (Solutions containing this compound)
Aqueous solutions of this compound should be collected as chemical waste. Do not pour peptide solutions down the drain unless authorized by your institution's EHS department.[2][4]
-
Collect Waste: Designate a specific, leak-proof, and chemically compatible container for all aqueous waste containing this compound.
-
Label Container: Clearly label the container with "Aqueous Waste containing this compound" and any other components in the solution.
-
Store Securely: Keep the waste container sealed and store it in a designated satellite accumulation area until it is collected by your institution's hazardous waste management service.
Solid Waste (Contaminated labware)
All solid materials that have come into contact with this compound must be disposed of as solid chemical waste. This includes:
-
Gloves, pipette tips, and other disposable labware.
-
Empty vials that contained the lyophilized peptide.
-
Absorbent materials used for cleaning up spills.
-
Collect Waste: Place all contaminated solid waste into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Label Container: Clearly label the container as "Solid Waste contaminated with this compound."
-
Store Securely: Store the sealed container in the satellite accumulation area for EHS pickup.
Experimental Protocol: Decontamination of Non-Disposable Labware
For non-disposable labware (e.g., glass beakers, magnetic stir bars) that needs to be cleaned and reused, a thorough decontamination process is necessary.
-
Initial Rinse: The first rinse of any contaminated labware should be collected as liquid chemical waste. Do not discharge this initial rinse down the drain.
-
Decontamination: After the initial rinse, soak the labware in an enzymatic detergent solution. These detergents are effective at breaking down residual peptides.[5] For enhanced decontamination, a subsequent wash with a dilute sodium hypochlorite (B82951) (bleach) solution (e.g., 0.5-1.0% final concentration) can be performed.[6][7]
-
Final Rinse: Thoroughly rinse the labware with distilled or deionized water after decontamination to remove any residual cleaning agents.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the segregation and disposal of this compound waste.
References
- 1. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 2. maxedoutcompounds.com [maxedoutcompounds.com]
- 3. peptide24.store [peptide24.store]
- 4. puretidestherapy.com [puretidestherapy.com]
- 5. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling IDR-1002
This document provides comprehensive safety protocols, operational procedures, and disposal plans for the innate defense regulator peptide, IDR-1002. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this immunomodulatory compound.
Immediate Safety and Handling
IDR-1002, a synthetic peptide, requires careful handling to ensure personnel safety and maintain its stability and efficacy. Adherence to standard laboratory safety practices is mandatory.
Personal Protective Equipment (PPE)
A primary barrier against accidental exposure is the consistent use of appropriate PPE.[1]
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses or goggles | Mandatory to protect against accidental splashes, particularly when handling the lyophilized powder.[1] |
| Hand Protection | Chemical-resistant disposable gloves | Nitrile gloves are standard. Gloves should be changed immediately if they become contaminated.[1] |
| Body Protection | Laboratory coat or protective gown | Should be worn over standard clothing to protect the skin.[1] |
| Respiratory Protection | Dust respirator or fume hood | Use when handling the lyophilized powder to prevent inhalation.[2] |
Storage and Stability
Proper storage is critical to prevent the degradation of IDR-1002.
| Form | Storage Temperature | Duration | Special Considerations |
| Lyophilized Powder | -20°C or -80°C | Long-term[3][4] | Store in a tightly sealed, light-blocking container with a desiccant.[3][4][5] Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.[2][5] |
| Reconstituted Solution | -20°C | Up to one month[6][7] | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[3] Use sterile buffers (pH 5-6) for reconstitution. |
| 2-8°C | Short-term (up to a week) | Recommended for immediate use. |
Operational Plan: Reconstitution and Handling in a Laboratory Setting
A structured workflow is essential for the accurate and safe use of IDR-1002 in experimental settings.
Experimental Workflow for IDR-1002 Handling
Experimental Protocols
While full, detailed experimental protocols require access to the complete research articles, the following summaries from published studies provide an overview of the methodologies used to investigate IDR-1002.
Chemokine Induction in Human PBMCs
This protocol, adapted from Nijnik et al. (2010), assesses the ability of IDR-1002 to induce chemokine production in human peripheral blood mononuclear cells (PBMCs).[8]
| Step | Procedure |
| 1. Cell Isolation | Isolate PBMCs from healthy human donors. |
| 2. Cell Seeding | Seed 1 x 10^6 cells/ml in 96-well plates. |
| 3. Stimulation | Stimulate cells with IDR-1002 at a concentration of approximately 10-100 µg/ml. |
| 4. Incubation | Incubate for 18-24 hours. |
| 5. Analysis | Measure chemokine levels (e.g., CCL2) in the supernatant by ELISA. |
Inhibition of NF-κB Nuclear Translocation
This protocol is based on the work of Huante-Mendoza et al. (2016), demonstrating the inhibitory effect of IDR-1002 on NF-κB signaling in macrophages.[9][10]
| Step | Procedure |
| 1. Cell Culture | Culture RAW 264.7 macrophage cells. |
| 2. Pre-treatment | Pre-treat cells with IDR-1002 (e.g., 20 µg/ml) for 1 hour. |
| 3. Stimulation | Stimulate cells with Lipopolysaccharide (LPS) (e.g., 10 ng/ml) for 2 hours to activate NF-κB. |
| 4. Fractionation | Separate nuclear and cytosolic protein fractions. |
| 5. Western Blotting | Detect the NF-κB p65 subunit in both fractions by Western blot to assess nuclear translocation.[11] |
Mechanism of Action: Signaling Pathways
IDR-1002 exerts its immunomodulatory effects by influencing key intracellular signaling pathways.
IDR-1002 Modulated Signaling Pathways
IDR-1002 has been shown to modulate the innate immune response through several signaling pathways, including NF-κB, PI3K, and MAPK.[12][13]
Disposal Plan
Proper disposal of IDR-1002 and associated materials is crucial to prevent environmental contamination and ensure laboratory safety. All waste should be treated as hazardous chemical waste.[14]
Waste Segregation and Disposal Procedures
| Waste Type | Disposal Procedure |
| Liquid Waste | Collect all solutions containing IDR-1002 (including unused stock and experimental solutions) in a dedicated, clearly labeled hazardous waste container.[1][15] Inactivation with a 10% bleach solution or 1 M NaOH is recommended before collection.[16] |
| Solid Waste | Dispose of all contaminated solid materials (e.g., gloves, pipette tips, vials) in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[1][15][16] |
| Contaminated Labware | The initial rinse of non-disposable labware should be collected as liquid hazardous waste.[14] Subsequent cleaning can be done with an enzymatic detergent. |
Important: Always adhere to your institution's specific Environmental Health and Safety (EHS) guidelines for hazardous waste disposal.[1][14] Arrange for regular pickup of waste by a licensed hazardous waste disposal contractor.[1]
References
- 1. peptide24.store [peptide24.store]
- 2. bachem.com [bachem.com]
- 3. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 4. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 5. peptide.com [peptide.com]
- 6. High Throughput Screening Methods for Assessing Antibiofilm and Immunomodulatory Activities of Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journals.plos.org [journals.plos.org]
- 9. Peptide IDR-1002 Inhibits NF-κB Nuclear Translocation by Inhibition of IκBα Degradation and Activates p38/ERK1/2-MSK1-Dependent CREB Phosphorylation in Macrophages Stimulated with Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide IDR-1002 Inhibits NF-κB Nuclear Translocation by Inhibition of IκBα Degradation and Activates p38/ERK1/2–MSK1-Dependent CREB Phosphorylation in Macrophages Stimulated with Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial peptides´ immune modulation role in intracellular bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Synthetic Cationic Peptide IDR-1002 and Human Cathelicidin LL37 Modulate the Cell Innate Response but Differentially Impact PRRSV Replication in vitro [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. puretidestherapy.com [puretidestherapy.com]
- 16. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
